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  • Product: 2-amino-N-(3,5-dimethylphenyl)benzamide
  • CAS: 102630-82-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-amino-N-(3,5-dimethylphenyl)benzamide (CAS 102630-82-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: The Emerging Potential of Substituted 2-Aminobenzamides The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of Substituted 2-Aminobenzamides

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features, including a primary aromatic amine and an amide linkage, offer rich opportunities for chemical modification and interaction with biological targets. This guide focuses on a specific derivative, 2-amino-N-(3,5-dimethylphenyl)benzamide, providing a comprehensive overview of its chemical identity, synthesis, and known biological context. As research into novel therapeutics intensifies, a thorough understanding of such key intermediates is paramount for the rational design and development of next-generation drugs.

Section 1: Core Chemical and Physical Properties

2-amino-N-(3,5-dimethylphenyl)benzamide is an aromatic amide characterized by an aminobenzoyl group linked to a 3,5-dimethylaniline moiety. This substitution pattern influences its physicochemical properties and, consequently, its potential biological activity and formulation characteristics.

Table 1: Physicochemical Properties of 2-amino-N-(3,5-dimethylphenyl)benzamide
PropertyValueSource(s)
CAS Number 102630-82-0[1]
Molecular Formula C₁₅H₁₆N₂O[1]
Molecular Weight 240.30 g/mol [1]
Melting Point 160-162 °C[1]
Appearance Likely a solid, potentially a powder. (Based on related compounds)[2]
Solubility Expected to be soluble in organic solvents like dimethylformamide (DMF) and benzene, with limited solubility in water. (Inferred from synthesis protocols and properties of similar benzamides).[3][4]

Section 2: Synthesis and Structural Elucidation

The synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide is most commonly achieved through the reaction of isatoic anhydride with 3,5-dimethylaniline. This method is widely applicable for the preparation of a variety of N-substituted 2-aminobenzamides and is favored for its efficiency and generally good yields.[3]

Reaction Scheme:

Synthesis_of_2-amino-N-(3,5-dimethylphenyl)benzamide cluster_reactants Reactants cluster_product Product Isatoic_Anhydride Isatoic Anhydride Reaction_Vessel DMF, Heat Isatoic_Anhydride->Reaction_Vessel + Dimethylaniline 3,5-Dimethylaniline Dimethylaniline->Reaction_Vessel + Product 2-amino-N-(3,5-dimethylphenyl)benzamide Reaction_Vessel->Product Nucleophilic Acyl Substitution, Ring Opening & Decarboxylation Antimicrobial_MoA cluster_compound 2-Aminobenzamide Derivative cluster_target Bacterial/Fungal Cell cluster_outcome Result Compound Pharmacophore Site (C=Oδ− and NH₂δ+) Target Biological Target (e.g., Enzyme, Cell Wall Component) Compound->Target Interaction Outcome Inhibition of Growth / Cell Death Target->Outcome Disruption of Cellular Processes Antithrombotic_MoA cluster_cascade Coagulation Cascade cluster_inhibitor Inhibitor Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Compound 2-Aminobenzamide Derivative FXa Factor Xa Compound->FXa Inhibition

Sources

Exploratory

An In-depth Technical Guide to 2-amino-N-(3,5-dimethylphenyl)benzamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-amino-N-(3,5-dimethylphenyl)benzamide. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-amino-N-(3,5-dimethylphenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate further investigation and application of this compound.

Core Chemical Identity and Properties

2-amino-N-(3,5-dimethylphenyl)benzamide, identified by the CAS number 102630-82-0, is an aromatic amide with the molecular formula C₁₅H₁₆N₂O.[1] Its structure features a central benzamide core, characterized by an amino group (-NH₂) at the 2-position of the benzoyl ring and a 3,5-dimethylphenyl group attached to the amide nitrogen. This unique arrangement of functional groups imparts specific chemical and physical properties that are of interest in medicinal chemistry.

Physicochemical Data
PropertyValueSource
IUPAC Name 2-amino-N-(3,5-dimethylphenyl)benzamideN/A
CAS Number 102630-82-0[1]
Molecular Formula C₁₅H₁₆N₂O[1]
Molecular Weight 240.30 g/mol [1][2]
Appearance Predicted to be a solid at room temperatureN/A
Solubility Expected to be soluble in polar organic solventsN/A

Synthesis and Structural Elucidation

The synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide can be achieved through several established methods for amide bond formation. A common and effective approach involves the reaction of isatoic anhydride with 3,5-dimethylaniline.[3][4] This method is advantageous due to the commercial availability of the starting materials and generally good yields.

Proposed Synthetic Workflow

The synthesis proceeds via the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to form the desired 2-aminobenzamide.

Synthetic Workflow cluster_conditions Reaction Conditions Isatoic_Anhydride Isatoic Anhydride Intermediate Carbamoyl Carboxylate Intermediate Isatoic_Anhydride->Intermediate Dimethylaniline 3,5-Dimethylaniline Dimethylaniline->Intermediate DMF DMF (Solvent) Heat Heat Target_Molecule 2-amino-N-(3,5-dimethylphenyl)benzamide Intermediate->Target_Molecule Decarboxylation CO2 CO₂

Caption: Proposed synthetic workflow for 2-amino-N-(3,5-dimethylphenyl)benzamide.

Detailed Experimental Protocol

Materials:

  • Isatoic anhydride

  • 3,5-Dimethylaniline

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, crystallization dishes, silica gel for column chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable volume of DMF.

  • To this solution, add 3,5-dimethylaniline (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Once the addition is complete, attach a condenser to the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum:

  • Amide Proton (NH): A singlet in the region of δ 9.5-10.5 ppm.

  • Aromatic Protons (Benzoyl Ring): A series of multiplets between δ 6.5-7.5 ppm. The protons ortho and para to the amino group will be shifted upfield compared to those meta to it.

  • Aromatic Protons (Dimethylphenyl Ring): A singlet for the two equivalent protons ortho to the amide linkage and a singlet for the proton para to the amide.

  • Amino Protons (NH₂): A broad singlet in the region of δ 4.0-5.5 ppm.

  • Methyl Protons (CH₃): A singlet at approximately δ 2.3 ppm, integrating to six protons.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: A series of signals between δ 110-150 ppm. The carbon bearing the amino group will be significantly shielded, while the carbons attached to the methyl groups will appear in the typical aromatic region.

  • Methyl Carbons (CH₃): A signal around δ 21 ppm.

Predicted IR Spectrum:

  • N-H Stretching (Amine and Amide): Two distinct bands for the primary amine (asymmetric and symmetric stretching) around 3400-3300 cm⁻¹ and a band for the secondary amide N-H stretch around 3300-3250 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band in the region of 1640-1680 cm⁻¹.

  • C-N Stretching and N-H Bending: Bands in the fingerprint region (1650-1500 cm⁻¹).

  • Aromatic C-H and C=C Stretching: Signals characteristic of substituted benzene rings.

Potential Biological and Pharmacological Relevance

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] While the specific pharmacological profile of 2-amino-N-(3,5-dimethylphenyl)benzamide has not been extensively reported, its structural features suggest potential for various therapeutic applications.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 2-aminobenzamide derivatives possess significant antimicrobial and antifungal properties.[3][4][6] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of both a hydrogen bond donor (amino group) and acceptor (carbonyl group) in the 2-aminobenzamide core is believed to be crucial for its interaction with biological targets.

Anticancer and Enzyme Inhibition

Derivatives of 2-aminobenzamide have been investigated as potential anticancer agents.[7][8] Some have been shown to act as histone deacetylase (HDAC) inhibitors, which are a promising class of drugs for cancer therapy. The N-aryl substituent can significantly influence the potency and selectivity of these compounds.

Other Potential Applications

The broader class of N-aryl-2-aminobenzamides has been explored for various other pharmacological activities, including antithrombotic and anti-inflammatory effects.[5][9] The specific substitution pattern on the N-phenyl ring plays a critical role in determining the biological activity.

Hypothetical Signaling Pathway Interaction

Given the known activity of related compounds as enzyme inhibitors, a plausible, though unconfirmed, mechanism of action for 2-amino-N-(3,5-dimethylphenyl)benzamide could involve the modulation of a kinase signaling pathway.

Hypothetical Signaling Pathway cluster_inhibition Inhibitory Action Ligand 2-amino-N-(3,5-dimethylphenyl)benzamide Receptor Target Enzyme (e.g., Kinase) Ligand->Receptor Inhibition Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Phosphorylated_Substrate->Cellular_Response

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion and Future Directions

2-amino-N-(3,5-dimethylphenyl)benzamide is a molecule with a chemical structure that suggests significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and its core scaffold is known to be associated with a variety of biological activities. Future research should focus on the experimental validation of its synthesis, full spectroscopic characterization, and a comprehensive evaluation of its pharmacological profile. Elucidating its precise mechanism of action will be crucial for the development of this and related compounds as potential therapeutic agents.

References

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3536-3550. [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed, 24658099. [Link]

  • Gao, Y., et al. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 96, 405-418. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Cuc, D. T., et al. (2020). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications, 15(9). [Link]

  • PubChem. (n.d.). 3-amino-N-(2,3-dimethylphenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(2,3-dimethylphenyl)benzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Ballell, L., et al. (2014). N-aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. Journal of Medicinal Chemistry, 57(15), 6485-6497. [Link]

  • Kumar, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 3(11), 923-928. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

Sources

Foundational

2-amino-N-(3,5-dimethylphenyl)benzamide molecular weight and formula

An In-Depth Technical Guide to 2-amino-N-(3,5-dimethylphenyl)benzamide Core Chemical Identity and Properties 2-amino-N-(3,5-dimethylphenyl)benzamide is an organic compound belonging to the class of aromatic amides. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-amino-N-(3,5-dimethylphenyl)benzamide

Core Chemical Identity and Properties

2-amino-N-(3,5-dimethylphenyl)benzamide is an organic compound belonging to the class of aromatic amides. Structurally, it is a derivative of benzamide, which itself is the simplest amide of benzoic acid[1]. The molecule features a primary amino group (-NH₂) at the ortho-position (position 2) of the phenyl ring relative to the carbonyl group, and the amide nitrogen is substituted with a 3,5-dimethylphenyl group. This specific arrangement of functional groups makes it a valuable scaffold and intermediate in medicinal chemistry and organic synthesis.

The presence of both hydrogen bond donors (the -NH₂ and amide N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group), combined with two aromatic rings, provides a rich pharmacophore for potential interactions with biological targets.

Core Compound Data

The fundamental physicochemical properties of 2-amino-N-(3,5-dimethylphenyl)benzamide are summarized below.

PropertyValueSource
IUPAC Name 2-amino-N-(3,5-dimethylphenyl)benzamide[2]
CAS Number 102630-82-0[2]
Molecular Formula C₁₅H₁₆N₂O[2][3]
Molecular Weight 240.30 g/mol [2][3]
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2N)CN/A
InChI Key HPTLYBZCELMYHK-UHFFFAOYSA-N[3]
Chemical Structure

The two-dimensional structure of the molecule highlights the spatial relationship between the aminobenzoyl moiety and the dimethylphenyl group.

Caption: 2D structure of 2-amino-N-(3,5-dimethylphenyl)benzamide.

Synthesis and Characterization

The synthesis of 2-aminobenzamides is a cornerstone reaction in the preparation of pharmaceuticals and agrochemicals. The primary strategic consideration is the formation of the amide bond between an anthranilic acid (2-aminobenzoic acid) derivative and an appropriate amine.

Principle of Synthesis

A robust and common method for synthesizing N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with the desired aniline derivative. Isatoic anhydride serves as a stable, easy-to-handle electrophilic precursor for the 2-aminobenzoyl moiety. Upon reaction with a nucleophile, such as 3,5-dimethylaniline, the anhydride ring opens, followed by the loss of carbon dioxide, to yield the target amide. This approach is often preferred over direct amide coupling with 2-aminobenzoic acid, which can require harsh activating agents that may lead to self-condensation or other side reactions involving the free amino group.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol describes a representative method for the synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide.

Materials:

  • Isatoic anhydride (1.0 eq)

  • 3,5-Dimethylaniline (1.05 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 eq) and 3,5-dimethylaniline (1.05 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the isatoic anhydride.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x) to remove any unreacted acidic precursors, and finally with brine (1x). The bicarbonate wash is crucial for removing any hydrolyzed starting material and ensuring a clean product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield the pure 2-amino-N-(3,5-dimethylphenyl)benzamide as a solid.

Synthesis and Purification Workflow

The logical flow from starting materials to pure, characterized product is a self-validating system integral to synthetic chemistry.

G A 1. Reaction Setup Isatoic Anhydride + 3,5-Dimethylaniline in DMF B 2. Heating 80-90 °C, 4-6h (TLC Monitoring) A->B Heat C 3. Aqueous Workup (EtOAc / H₂O / NaHCO₃) B->C Cool & Quench D 4. Extraction & Drying (Organic Layer Separation, MgSO₄) C->D Phase Separation E 5. Solvent Removal (Rotary Evaporation) D->E Filtration F 6. Purification (Recrystallization) E->F Crude Product G 7. Characterization (NMR, MS, IR) F->G Purified Solid H Pure Product G->H Verified Structure

Caption: General workflow for synthesis and validation.

Potential Applications in Research and Drug Development

While specific biological activities for 2-amino-N-(3,5-dimethylphenyl)benzamide are not extensively documented in public literature, the 2-aminobenzamide scaffold is of significant interest in medicinal chemistry. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[4][5][6].

Key areas of potential relevance include:

  • Intermediate for Complex Molecules: This compound serves as a key building block for more complex molecules, particularly in the synthesis of insecticides like chlorantraniliprole and related anthranilamide compounds[7][8].

  • Antimicrobial and Antifungal Agents: The general class of 2-aminobenzamides has demonstrated activity against various bacterial and fungal strains, making this compound a candidate for further investigation in the development of new anti-infective agents[5][9].

  • Enzyme Inhibition: The structure is suitable for targeting enzyme active sites, where the amide and amine groups can form critical hydrogen bonds with amino acid residues.

Role as a Molecular Scaffold

The molecule's structure contains key features that define a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity.

Caption: Pharmacophoric features for potential biological interactions.

References

  • 2-amino-N-(3,5-dimethylphenyl)benzamide - CAS:102630-82-0. Beijing Xinheng Research Technology Co., Ltd.
  • N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide. Benchchem.
  • Buy 2-amino-N-(3-methylphenyl)benzamide | 22312-62-5. Smolecule.
  • 2-amino-N-(2,3-dimethylphenyl)benzamide | C15H16N2O | CID 721781. PubChem.
  • Benzamide. Wikipedia.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com.
  • N-(2-aminoethyl)-N-(3,5-dimethylphenyl)benzamide | C17H20N2O | CID 28770327. PubChem.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. lookchem.com.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. U.S. Environmental Protection Agency.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • 2-Amino-N-methylbenzamide. NIST WebBook.
  • 2-Amino-N,3-dimethylbenzamide.
  • IUPAC Nomencl
  • AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • (PDF) 2-Amino-N,3-dimethyl-benzamide.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

Sources

Exploratory

A Technical Guide to the Biological Activities of 2-amino-N-(3,5-dimethylphenyl)benzamide Derivatives

Foreword: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the benzamide moiety stands as a cornerstone, a "privileged scaffold" that consistently appears in a multitude of pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide moiety stands as a cornerstone, a "privileged scaffold" that consistently appears in a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a specific, promising subclass: 2-amino-N-(3,5-dimethylphenyl)benzamide and its derivatives. The unique arrangement of the 2-amino group and the N-aryl substitution creates a molecule with significant potential for targeted biological interactions. This document serves as a technical resource for researchers and drug development professionals, consolidating the synthesis, mechanisms of action, and experimental evaluation of these compounds.

Synthetic Pathways: From Precursor to Product

The synthesis of 2-amino-N-arylbenzamide derivatives is often achieved through a reliable and efficient reaction between isatoic anhydride and a substituted aniline. This approach is favored for its good to excellent yields and the relative accessibility of the starting materials.[2]

Core Synthesis Protocol: Isatoic Anhydride and 3,5-dimethylaniline

The foundational synthesis involves the reaction of isatoic anhydride with 3,5-dimethylaniline. This reaction can be performed using conventional heating or microwave-assisted methods, the latter offering a more time-efficient process.[2][3]

Causality of Experimental Choice: Isatoic anhydride is an excellent starting material as it readily reacts with primary amines. The anhydride ring opens upon nucleophilic attack by the amine, followed by the loss of carbon dioxide, to form the desired 2-aminobenzamide product in a clean reaction. Dimethylformamide (DMF) is often chosen as the solvent due to its high boiling point, which is suitable for reflux conditions, and its ability to dissolve both reactants.[3]

Experimental Protocol: General Synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide [3]

  • Reactant Preparation: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable volume of dimethylformamide (DMF).

  • Amine Addition: To this solution, add 3,5-dimethylaniline (1 equivalent), also dissolved in DMF.

  • Reaction Condition: Reflux the reaction mixture for approximately 6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Filter the solid product and wash it thoroughly. Further purification can be achieved by recrystallization from an appropriate solvent, such as benzene or ethanol, to yield the final 2-amino-N-(3,5-dimethylphenyl)benzamide.[3][4]

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Isolation & Purification IsatoicAnhydride Isatoic Anhydride ReactionMixture Dissolve in DMF IsatoicAnhydride->ReactionMixture Dimethylaniline 3,5-dimethylaniline Dimethylaniline->ReactionMixture Reflux Reflux for 6h ReactionMixture->Reflux TLC Monitor via TLC Reflux->TLC Cooling Cool to RT TLC->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize Filtration->Recrystallization FinalProduct Final Product Recrystallization->FinalProduct

Caption: Synthetic workflow for 2-amino-N-arylbenzamides.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzamide have shown significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[4] The structural features of these molecules allow for interactions with key microbial targets.

Quantitative Data: In Vitro Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically evaluated by measuring the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC).

Compound TypeTarget OrganismActivity MetricResultReference
2-aminobenzamide derivative (Cpd 5)Aspergillus fumigatusZone of Inhibition> Clotrimazole[2][5]
2-aminobenzamide derivative (Cpd 5)Saccharomyces cerevisiaeZone of InhibitionGood Activity[2][5]
2-aminobenzamide derivative (Cpd 5)Staphylococcus aureusZone of InhibitionGood Activity[2]
2-aminobenzamide derivative (Cpd 5)Bacillus subtilisZone of InhibitionGood Activity[2]
N-benzamide derivative (Cpd 5a)Bacillus subtilisMIC6.25 µg/mL[6]
N-benzamide derivative (Cpd 5a)Escherichia coliMIC3.12 µg/mL[6]
Mechanism of Action: A Hypothesis

The precise antimicrobial mechanism is still under investigation, but one leading hypothesis involves the concept of "opening/closing pharmacophore sites".[4] The proximity of the amino group (hydrogen bond donor) and the carbonyl group (hydrogen bond acceptor) may allow for conformational changes or tautomerism, influencing how the molecule binds to its biological target.[4] For some benzamides, a key target is the FtsZ protein, which is essential for bacterial cell division.[7] By disrupting the formation of the Z-ring, these compounds can inhibit bacterial proliferation.[7]

Experimental Protocol: Agar Well Diffusion for Antimicrobial Susceptibility Testing [2]

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar plate.

  • Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare a solution of the test compound (e.g., 5 mg/mL in DMSO) and add a specific volume (e.g., 100 µL) into each well.[2]

  • Controls: Use a well with DMSO as a negative control and a well with a standard antibiotic/antifungal (e.g., Ciprofloxacin, Clotrimazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Visualization: Antimicrobial Evaluation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Agar Plates Spread Inoculate Plates Media->Spread Inoculum Prepare Microbe Inoculum Inoculum->Spread CreateWells Create Wells Spread->CreateWells AddCompound Add Test Compound & Controls CreateWells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Inhibition Zone (mm) Incubate->Measure Compare Compare to Controls Measure->Compare Result Determine Activity Compare->Result

Caption: Workflow for Agar Well Diffusion Assay.

Anticancer Activity: Targeting Epigenetic Regulation

Structurally related N-phenylbenzamide derivatives have emerged as a significant class of anticancer agents, primarily through their action as Histone Deacetylase (HDAC) inhibitors.[8] Dysregulation of HDACs is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[8]

Mechanism of Action: HDAC Inhibition

The anticancer activity of many 2-aminobenzamide analogues is attributed to the inhibition of Class I HDAC enzymes (HDAC1, 2, and 3).[8] The 2-amino group often acts as a zinc-binding group, interacting with the zinc ion in the active site of the HDAC enzyme. This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure.[8] This, in turn, allows for the re-expression of previously silenced tumor suppressor genes, such as p21. The re-expression of p21 induces cell cycle arrest, typically at the G1 or G2/M phase, and can ultimately lead to apoptosis (programmed cell death) in cancer cells.[8]

Visualization: HDAC Inhibition Signaling Pathway

G cluster_pathway HDAC Inhibition Pathway Benzamide 2-Aminobenzamide Derivative HDAC HDAC Enzyme Benzamide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene (e.g., p21) Re-expression Chromatin->Gene Arrest Cell Cycle Arrest (G1/G2-M) Gene->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Anticancer mechanism via HDAC inhibition.

Anti-inflammatory Properties: Modulating Key Pathways

The benzamide scaffold is also integral to compounds with potent anti-inflammatory effects. Research on related 2-(phenylamino)benzamide derivatives shows they act by targeting key enzymes and signaling cascades involved in the inflammatory response.[9]

Mechanism of Action: Dual Inhibition of COX-2 and Inflammatory Signaling

The anti-inflammatory effects are often exerted through a dual mechanism:

  • COX-2 Inhibition: These compounds can directly inhibit the cyclooxygenase-2 (COX-2) enzyme, reducing the synthesis of prostaglandins, which are potent inflammatory mediators.[9]

  • Signaling Pathway Modulation: They can suppress key inflammatory signaling pathways, such as Akt/NF-κB and MAPK.[9] This suppression leads to a downstream reduction in the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO).[9][10]

Quantitative Data: In Vitro Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
2mNitric Oxide (NO) ProductionRAW 264.77.70[9]
I-1COX-2 Inhibition-33.61 ± 1.15[9]
I-8COX-2 Inhibition-45.01 ± 2.37[9]
Visualization: Anti-inflammatory Signaling Pathway

G cluster_pathway Anti-inflammatory Signaling LPS LPS (Stimulus) Akt Akt/NF-κB Pathway LPS->Akt MAPK MAPK Pathway LPS->MAPK COX2 COX-2 LPS->COX2 Benzamide 2-Aminobenzamide Derivative Benzamide->Akt Inhibits Benzamide->MAPK Inhibits Benzamide->COX2 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & NO Akt->Cytokines MAPK->Cytokines Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory signaling pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay [9]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzamide derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-only control group.

  • Incubation: Incubate the plates for an additional 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Conclusion and Future Directions

The 2-amino-N-(3,5-dimethylphenyl)benzamide scaffold and its derivatives represent a versatile and highly promising class of compounds in drug discovery. The evidence points to their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility and the modular nature of their structure allow for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets for their antimicrobial activities and expanding in vivo studies to validate the anticancer and anti-inflammatory efficacy observed in vitro. The dual-action mechanisms, such as the combined inhibition of COX-2 and NF-κB, make these compounds particularly attractive for treating complex diseases where inflammation plays a critical role.

References

  • Al-Ostoot, F. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

  • Gondkar, A. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. Available at: [Link]

  • Waisser, K., et al. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • Smulson, M., et al. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]

  • Nuţă, D. C., et al. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY EVALUATION OF NEW AGENTS FROM BENZAMIDES CLASS. Farmacia Journal. Available at: [Link]

Sources

Foundational

2-Amino-3,5-Diarylbenzamide: A Privileged Scaffold for Kinase & Metabolic Modulation

Executive Summary The 2-amino-3,5-diarylbenzamide scaffold represents a distinct and highly versatile pharmacophore in modern medicinal chemistry. Characterized by a central benzamide core flanked by two aryl groups at t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-3,5-diarylbenzamide scaffold represents a distinct and highly versatile pharmacophore in modern medicinal chemistry. Characterized by a central benzamide core flanked by two aryl groups at the 3- and 5-positions, this structure has emerged as a critical template for designing potent inhibitors of IκB Kinase (IKK) and allosteric activators of Glucokinase (GK) .

Unlike the generic 2-aminobenzamide core (often associated with HDAC inhibition), the introduction of bulky aryl substituents at the 3,5-positions creates a unique 3D topology. This "propeller-like" conformation allows the molecule to occupy deep hydrophobic pockets in kinase domains and allosteric regulatory sites, conferring high selectivity and potency (pIC50 > 7.0 for IKKβ). This guide details the structural properties, synthetic pathways, and biological validation of this scaffold.

Structural Logic & Medicinal Chemistry

The "3,5-Diaryl" Effect

The pharmacological success of this scaffold stems from the specific spatial arrangement of the aryl groups relative to the primary amine and amide functionality.

  • Position 2 (Amino Group): Acts as a critical hydrogen bond donor. In kinase active sites, this often interacts with the hinge region (e.g., Glu/Met residues).

  • Position 3 (Aryl Group): Induces a twisted conformation relative to the central benzene ring due to steric clash with the C2-amine and C4-proton. This twist is essential for fitting into non-planar hydrophobic pockets (e.g., the specificity pocket of IKKβ).

  • Position 5 (Aryl Group): Extends the molecule's reach into solvent-exposed regions or secondary hydrophobic grooves, enhancing affinity and solubility properties.

Physicochemical Profile (Lipinski Analysis)
  • Molecular Weight: Generally 350–500 Da (Drug-like).

  • H-Bond Donors: 2 (Amine + Amide).

  • H-Bond Acceptors: 2–4 (depending on aryl substituents).

  • cLogP: 3.5–5.0 (High lipophilicity due to tri-aryl nature; requires solubilizing groups on the aryl rings for bioavailability).

Synthetic Pathways[1][2]

The synthesis of 2-amino-3,5-diarylbenzamides relies on the regioselective functionalization of the anthranilamide core. The most robust pathway involves the construction of a 3,5-dibromo intermediate followed by sequential or simultaneous Suzuki-Miyaura cross-coupling .

Retrosynthetic Analysis

The target scaffold is disassembled into three components:

  • Core: 2-amino-3,5-dibromobenzamide.[1]

  • Wing 1 (C3): Aryl boronic acid (Ar¹-B(OH)₂).

  • Wing 2 (C5): Aryl boronic acid (Ar²-B(OH)₂).

Note: If Ar¹ and Ar² are identical, a double coupling is performed. If different, sequential coupling relies on the higher reactivity of the C5-bromide (less sterically hindered) vs. the C3-bromide.

Visualization of Synthetic Logic

Synthesis_Pathway Start Anthranilamide (2-amino-benzamide) Bromination Bromination (Br2, AcOH) Start->Bromination Electrophilic Aromatic Subst. Intermediate 3,5-Dibromo-2-aminobenzamide (Core Scaffold) Bromination->Intermediate Regioselective (3,5 pos) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Suzuki Double Cross-Coupling Product 2-Amino-3,5-Diarylbenzamide (Final Target) Suzuki->Product C-C Bond Formation

Figure 1: Synthetic workflow for the generation of the 2-amino-3,5-diarylbenzamide scaffold via palladium-catalyzed cross-coupling.[1][2]

Biological Applications

Case Study A: IKK-β Inhibition (Oncology & Inflammation)

The IκB Kinase (IKK) complex is the master regulator of the NF-κB signaling pathway. Constitutive NF-κB activation is a hallmark of multiple myeloma and diffuse large B-cell lymphoma (DLBCL).

  • Mechanism: 2-amino-3,5-diarylbenzamides bind to the ATP-binding site of IKKβ.

  • Selectivity: The C3-aryl group occupies a unique hydrophobic pocket present in IKKβ but absent in the closely related IKKα, providing >50-fold selectivity.

  • Potency: Optimized derivatives (e.g., Compound 8h from Vertex Pharmaceuticals) exhibit pIC50 values ~7.0 (100 nM range).

Case Study B: Glucokinase Activation (Diabetes)

Glucokinase (GK) acts as the glucose sensor in the pancreas. Small molecule activators (GKAs) increase the enzyme's affinity for glucose.

  • Mechanism: Unlike kinase inhibitors, these derivatives bind to an allosteric site remote from the catalytic center.

  • Role of Scaffold: The 3,5-diaryl motif stabilizes the "super-open" conformation of GK, lowering the threshold for glucose phosphorylation and stimulating insulin release.

Signaling Pathway Interaction

IKK_Pathway Stimulus TNF-alpha / IL-1 Receptor TNFR / IL-1R Stimulus->Receptor IKK_Complex IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK_Complex Activation IkB I-kappa-B (Inhibitory Protein) IKK_Complex->IkB Phosphorylation Inhibitor 2-Amino-3,5-Diarylbenzamide (Inhibitor) Inhibitor->IKK_Complex BLOCKS NFkB NF-kappa-B (Transcription Factor) IkB->NFkB Degradation releases NFkB Nucleus Nucleus / Gene Transcription (Inflammation/Survival) NFkB->Nucleus Translocation

Figure 2: Mechanism of Action. The scaffold inhibits the IKK complex, preventing IκB phosphorylation and subsequent NF-κB nuclear translocation.

Experimental Protocols

Synthesis of 2-Amino-3,5-bis(4-methoxyphenyl)benzamide

Objective: Synthesize a symmetric 3,5-diaryl derivative to validate the scaffold chemistry.

Step 1: Preparation of 2-amino-3,5-dibromobenzamide

  • Reagents: Anthranilamide (1.0 eq), Bromine (2.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve anthranilamide (13.6 g, 100 mmol) in glacial acetic acid (100 mL).

    • Cool to 10°C. Add bromine (11.3 mL, 220 mmol) dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

    • Pour mixture into ice water (500 mL).

    • Filter the precipitate, wash with 5% NaHSO₃ (to remove excess bromine) and water.

    • Yield: ~90% off-white solid.[3] Validation: ¹H NMR shows loss of C3/C5 protons.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: 2-amino-3,5-dibromobenzamide (1.0 eq), 4-Methoxyphenylboronic acid (2.5 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Charge a pressure vessel with the dibromo-scaffold (294 mg, 1 mmol), boronic acid (380 mg, 2.5 mmol), and Cs₂CO₃ (977 mg, 3 mmol).

    • Add degassed Dioxane (8 mL) and Water (2 mL).

    • Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) under Argon flow.

    • Seal and heat at 90°C for 12 hours .

    • Cool, dilute with EtOAc, wash with brine.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Result: 2-amino-3,5-bis(4-methoxyphenyl)benzamide.

IKK-β Kinase Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized compound.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

  • Reagents: Recombinant IKKβ enzyme, Biotinylated IκBα peptide substrate, ATP (at Km), Europium-cryptate labeled anti-phospho-antibody.

  • Protocol:

    • Incubate Compound (serial dilutions in DMSO) with IKKβ enzyme (5 nM) for 15 mins.

    • Add ATP (10 µM) and Peptide Substrate to initiate reaction.

    • Incubate for 60 mins at Room Temp.

    • Add Detection Reagents (Eu-Antibody + XL665-Streptavidin).

    • Read Fluorescence Ratio (665/620 nm).

    • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Future Outlook

The 2-amino-3,5-diarylbenzamide scaffold is currently underutilized outside of metabolic and oncology indications. Emerging research suggests potential in:

  • Antivirals: Related dithiobisbenzamides show anti-HIV activity. The 3,5-diaryl core could be adapted to target viral polymerases by mimicking nucleoside base-stacking.

  • Neurodegeneration: Kinase inhibitors with this core that can cross the blood-brain barrier (BBB) are candidates for targeting neuroinflammatory pathways (e.g., p38 MAPK or JNK inhibition).

References

  • Vertex Pharmaceuticals. "The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases." Bioorganic & Medicinal Chemistry Letters, 2007.[4]

  • Banyu Pharmaceutical Co. "Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators." Bioorganic & Medicinal Chemistry Letters, 2009.

  • Mirallai, S. I., et al. "One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles."[5] Journal of Organic Chemistry, 2013.

  • Jiangsu Qingjiang Pharma. "Preparation method of 2-amino-3,5-dibromobenzaldehyde." Patent CN105152947A, 2015.

  • Nippon Shinyaku Co. "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Core Intermediates of Anthranilic Diamide Insecticides Abstract The anthranilic diamides represent a revolutionary class of insecticides, offering potent and selective control of a wide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Intermediates of Anthranilic Diamide Insecticides

Abstract

The anthranilic diamides represent a revolutionary class of insecticides, offering potent and selective control of a wide range of devastating pests.[1][2] Their novel mode of action, targeting the insect ryanodine receptor (RyR), provides a critical tool for resistance management and integrated pest management (IPM) programs.[1][3][4] The commercial success of compounds like Chlorantraniliprole, Cyantraniliprole, and Flubendiamide is a testament to their efficacy. At the heart of these complex molecules lies an elegant and convergent synthetic strategy, revolving around the preparation and subsequent coupling of two core structural intermediates. This guide provides an in-depth exploration of these key intermediates, detailing their synthesis, the chemical logic behind the chosen pathways, and the experimental protocols necessary for their creation. We will focus primarily on the well-established synthesis of Chlorantraniliprole to illustrate the core principles, with additional context provided by other members of this important insecticide class.

The Convergent Synthesis Paradigm

The industrial synthesis of anthranilic diamide insecticides is a prime example of a convergent approach. Rather than building the molecule in a linear fashion, the core structural components are synthesized independently and then joined together in the final stages. This strategy offers significant advantages in efficiency, yield, and purification. For most anthranilic diamides, the structure can be deconstructed into two primary building blocks:

  • The Anthranilic Acid Moiety: This substituted benzene ring provides the foundational scaffold of the molecule.

  • The Heterocyclic Carboxylic Acid Moiety: Often an N-substituted pyrazole or a related heterocycle, this component is critical for binding to the target receptor and is considered the primary pharmacophore.[5]

The final step is invariably an amide bond formation that links these two fragments, creating the final active ingredient.[6][7]

A Intermediate A (Anthranilic Acid Derivative) A->center B Intermediate B (Heterocyclic Carboxylic Acid) B->center Final Final Anthranilic Diamide Insecticide center->Final Amide Coupling

Caption: Convergent synthesis strategy for anthranilic diamides.

Core Intermediates for Chlorantraniliprole

The synthesis of Chlorantraniliprole is a well-documented and industrially optimized process that perfectly illustrates the convergent strategy. It relies on the preparation of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[6][8]

Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide

This substituted anthranilamide is a crucial building block. Its synthesis is critical, and several efficient routes have been developed to produce it at scale.

A common and robust method begins with 2-nitro-3-methylbenzoic acid. This pathway involves a sequence of reduction, chlorination, and amidation reactions. The causality behind this sequence is rooted in directing group effects and the need to install the functionalities in the correct order to avoid unwanted side reactions.

Start 2-Nitro-3-methylbenzoic Acid Reduced 2-Amino-3-methylbenzoic Acid Start->Reduced Reduction (e.g., H2, Pd/C) Chlorinated 2-Amino-5-chloro-3-methylbenzoic Acid Reduced->Chlorinated Chlorination (e.g., SO2Cl2) Esterified Ethyl 2-amino-5-chloro-3-methylbenzoate Chlorinated->Esterified Esterification (e.g., EtOH, H+) Amide Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide Esterified->Amide Aminolysis (e.g., CH3NH2)

Caption: Synthesis workflow for Intermediate A.

This protocol is a representative synthesis adapted from established industrial processes.[9]

Step 1: Reduction of 2-Nitro-3-methylbenzoic Acid

  • Charge a hydrogenation reactor with 2-nitro-3-methylbenzoic acid and a suitable solvent such as methanol.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%).

  • Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi.

  • Heat the mixture to 40-50°C and maintain vigorous stirring.

  • Monitor the reaction by hydrogen uptake or HPLC until the starting material is consumed.

  • Cool the reactor, vent the hydrogen, and filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid as a solid.

Step 2: Chlorination

  • Dissolve the 2-amino-3-methylbenzoic acid from the previous step in a suitable organic solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise while maintaining the temperature. The para-position to the strongly activating amino group is selectively chlorinated.

  • Allow the reaction to stir at room temperature for several hours until completion is confirmed by TLC or HPLC.

  • Quench the reaction by carefully adding it to ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.

Step 3: Esterification

  • Suspend the 2-amino-5-chloro-3-methylbenzoic acid in ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux (approx. 78°C) for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield ethyl 2-amino-5-chloro-3-methylbenzoate.

Step 4: Aminolysis

  • Dissolve the ethyl ester in methanol in a pressure-rated flask.[9]

  • Cool the solution and slowly introduce methylamine gas or a concentrated solution of methylamine in methanol.[9]

  • Seal the flask and heat to 50°C for 6-8 hours.[9]

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the final product, 2-amino-5-chloro-N,3-dimethylbenzamide. The crude product can be purified by recrystallization.

Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This N-pyridylpyrazole is the critical pharmacophore responsible for the insecticide's high affinity for the insect ryanodine receptor. Its synthesis is a multi-step process that builds the pyrazole ring onto the pyridine scaffold.

A widely used industrial route starts from 2,3-dichloropyridine.[6][8] The key is the initial nucleophilic substitution with hydrazine, which preferentially occurs at the 2-position of the pyridine ring, followed by cyclization and subsequent functional group manipulations.

Start 2,3-Dichloropyridine Hydrazine (3-chloropyridin-2-yl)-hydrazine Start->Hydrazine Hydrazine Hydrate Pyrazolidinone Pyrazolidinone Intermediate Hydrazine->Pyrazolidinone Diethyl Maleate, Base Brominated Brominated Pyrazoline Pyrazolidinone->Brominated Bromination (e.g., POBr3) Oxidized Ethyl 3-bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylate Brominated->Oxidized Oxidation (e.g., K2S2O8) Acid Intermediate B: 3-bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid Oxidized->Acid Hydrolysis (e.g., NaOH)

Caption: Synthesis workflow for Intermediate B.

This protocol is a representative synthesis adapted from established routes.[6][8][10]

Step 1: Hydrazino-substitution

  • In a reaction flask, combine 2,3-dichloropyridine and ethanol.

  • Add hydrazine hydrate to the mixture.

  • Heat the reaction to reflux and maintain for several hours until TLC/HPLC analysis shows consumption of the starting material.

  • Cool the mixture and remove the solvent under reduced pressure to obtain crude (3-chloropyridin-2-yl)-hydrazine, which can be used directly or purified.

Step 2: Cyclization with Diethyl Maleate

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add the crude hydrazine derivative from the previous step, followed by the dropwise addition of diethyl maleate.

  • Heat the reaction to reflux for 2-4 hours to facilitate the condensation and cyclization, forming the pyrazolidinone ring.

  • Cool the reaction, neutralize with acid, and extract the product. Concentrate the organic layers to obtain the pyrazolidinone intermediate.

Step 3: Bromination

  • Dissolve the pyrazolidinone intermediate in a solvent such as acetonitrile.

  • Add a brominating agent like phosphorus oxybromide (POBr₃).

  • Heat the mixture under reflux for several hours.

  • Cool the reaction and carefully quench with water.

  • Extract the product and purify to yield the brominated pyrazoline.

Step 4 & 5: Oxidation and Hydrolysis

  • Dissolve the brominated pyrazoline in acetonitrile.[11]

  • Add potassium persulfate (K₂S₂O₈) and a catalytic amount of sulfuric acid.[11]

  • Heat the mixture to 60-70°C to effect the oxidation of the pyrazoline to the aromatic pyrazole ring, yielding the ethyl ester.[11]

  • After the oxidation is complete, add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

  • Continue heating to hydrolyze the ethyl ester to the carboxylic acid.

  • Cool the mixture, acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B).

The Final Assembly: Amide Coupling

With both core intermediates in hand, the final step is to form the crucial amide bridge. This can be achieved through a direct coupling or via a more stable benzoxazinone intermediate.

IntA Intermediate A Final Chlorantraniliprole IntA->Final Amide Formation IntB Intermediate B ActivatedB Activated Intermediate B (e.g., Acid Chloride) IntB->ActivatedB Activation (e.g., SOCl2) ActivatedB->Final

Caption: Final coupling reaction to form Chlorantraniliprole.

Experimental Protocol: Direct Amide Coupling

This protocol uses methanesulfonyl chloride to activate the carboxylic acid in situ.[8]

  • Charge a reactor with Intermediate B (the carboxylic acid) and Intermediate A (the amine) in a suitable aprotic solvent like acetonitrile.

  • Add a base, such as pyridine or 3-picoline, to the mixture.

  • Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.

  • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the low temperature. The methanesulfonyl chloride reacts with the carboxylic acid to form a highly reactive mixed anhydride.

  • Stir the mixture at this temperature for 15-30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it. The crude Chlorantraniliprole can be purified by recrystallization from a solvent such as isopropanol.

StepReactantsReagents/ConditionsTypical Yield
Int. A 2-Nitro-3-methylbenzoic AcidH₂, Pd/C; SO₂Cl₂; EtOH, H⁺; CH₃NH₂~70-80% over 4 steps
Int. B 2,3-DichloropyridineHydrazine; Diethyl Maleate; POBr₃; K₂S₂O₈; NaOH~65-75% over 5 steps
Coupling Intermediate A + Intermediate BMethanesulfonyl Chloride, Base>90%

Mechanism of Action: Targeting the Ryanodine Receptor

The brilliance of the anthranilic diamide structure lies in its precise interaction with the insect ryanodine receptor (RyR), a ligand-gated calcium channel critical for muscle function.[1][3]

  • Binding: The diamide insecticide binds to a specific, allosteric site on the insect RyR. This binding is highly selective for insect receptors over their mammalian counterparts, contributing to the excellent safety profile of these compounds.[1][3]

  • Channel Activation: This binding locks the RyR in an open conformation.

  • Uncontrolled Calcium Release: The open channel leads to a massive and uncontrolled efflux of Ca²⁺ ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[2][4]

  • Paralysis and Death: The depletion of internal calcium stores and the high cytoplasmic calcium concentration disrupt normal muscle contraction, leading to feeding cessation, lethargy, paralysis, and ultimately, the death of the insect.[2]

Diamide Anthranilic Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Diamide->RyR Binds to Allosteric Site ChannelOpen RyR Channel Locked Open RyR->ChannelOpen Causes Conformational Change Calcium Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum ChannelOpen->Calcium Result Muscle Paralysis & Death Calcium->Result

Caption: Mechanism of action of anthranilic diamide insecticides.

The specific chemical features of the intermediates are directly linked to this activity. The N-pyridylpyrazole (Intermediate B) is essential for high-affinity binding to the receptor, while the substituted anthranilamide portion (Intermediate A) correctly orients the molecule within the binding pocket. Structure-activity relationship (SAR) studies have shown that modifications to either intermediate can drastically alter the insecticidal potency and spectrum.[12][13][14]

Conclusion

The synthesis of anthranilic diamide insecticides is a masterful application of modern organic chemistry, centered on a convergent strategy that maximizes efficiency and yield. Understanding the synthesis of the core intermediates—the substituted anthranilamide and the heterocyclic carboxylic acid—is fundamental for any researcher in the field of agrochemicals. The specific pathways and protocols detailed herein for the synthesis of Chlorantraniliprole intermediates provide a robust template that highlights the chemical logic and practical considerations involved in producing these high-value active ingredients. As pest resistance continues to evolve, the principles learned from these core syntheses will be invaluable in the design and development of the next generation of diamide insecticides, ensuring continued efficacy and food security.[15][16]

References

  • Cordova, D. et al. (2007). The Novel Mode of Action of Anthranilic Diamide Insecticides: Ryanodine Receptor Activation.
  • Zhang, Y. et al. (2015). Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group. PubMed.
  • Anonymous.
  • Wang, B-L. et al. (2017). Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings. PubMed.
  • Lahm, G. P. et al. (2008).
  • Han, C. et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation.
  • Anonymous. (2024). Anthranilic diamide class of insecticides.
  • Cloyd, R. Anthranilic diamide insecticides. Greenhouse Product News.
  • Anonymous. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Google Search.
  • Wang, X-L. et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. PubMed.
  • Anonymous. (2025). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation.
  • Anonymous. An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Anonymous. (2025). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem.
  • Anonymous. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Anonymous. Method for synthesizing chlorantraniliprole.
  • Anonymous. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
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  • Anonymous. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. PubChem.

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Foundational

Benzamide Derivatives as Selective Inhibitors of IKK-α and IKK-β: A Technical Guide for Drug Development

Abstract The IκB kinase (IKK) complex, particularly its catalytic subunits IKK-α (IKK1) and IKK-β (IKK2), represents a critical node in the nuclear factor-κB (NF-κB) signaling pathway. Dysregulation of this pathway is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The IκB kinase (IKK) complex, particularly its catalytic subunits IKK-α (IKK1) and IKK-β (IKK2), represents a critical node in the nuclear factor-κB (NF-κB) signaling pathway. Dysregulation of this pathway is a hallmark of numerous inflammatory diseases and cancers, making the IKKs compelling targets for therapeutic intervention. Benzamide derivatives have emerged as a promising class of small molecule inhibitors with the potential for potent and selective targeting of both IKK-α and IKK-β. This in-depth technical guide provides a comprehensive overview of the rationale for targeting these kinases, the structure-activity relationships of benzamide-based inhibitors, and the key experimental protocols for their evaluation. We delve into the molecular interactions governing inhibitor binding and selectivity, and present a forward-looking perspective on the development of next-generation IKK inhibitors. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics targeting the NF-κB signaling cascade.

Introduction: The Central Role of IKK-α and IKK-β in NF-κB Signaling

The NF-κB family of transcription factors orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The activity of NF-κB is tightly regulated by the IKK complex, which consists of two catalytic subunits, IKK-α and IKK-β, and a regulatory subunit, NEMO (NF-κB essential modulator). Two major NF-κB signaling pathways have been delineated: the canonical and non-canonical pathways, with IKK-β and IKK-α playing distinct, yet sometimes overlapping, roles.

1.1 The Canonical Pathway: IKK-β as the Primary Driver of Pro-inflammatory Responses

The canonical NF-κB pathway is the principal mediator of responses to pro-inflammatory stimuli such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). In this cascade, IKK-β is the predominant kinase responsible for the phosphorylation of the inhibitor of NF-κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the p50/p65 (RelA) NF-κB heterodimer to translocate to the nucleus and activate the transcription of a plethora of pro-inflammatory and anti-apoptotic genes. Given its central role in inflammation, IKK-β has been a major focus of drug discovery efforts for inflammatory disorders and certain cancers.

1.2 The Non-Canonical Pathway: IKK-α's Specialized Function in Development and Immunity

The non-canonical NF-κB pathway is activated by a specific subset of TNF receptor superfamily members and is crucial for the development of lymphoid organs and adaptive immunity. This pathway is dependent on IKK-α and the NF-κB-inducing kinase (NIK). In this pathway, a homodimer of IKK-α phosphorylates the p100 subunit of the p100/RelB NF-κB complex, leading to its processing into the mature p52 subunit. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes involved in B-cell maturation and lymphoid organogenesis. The development of selective IKK-α inhibitors is of significant interest for dissecting the non-canonical pathway's role in disease and for potential therapeutic applications in specific cancers and autoimmune disorders.[1]

NF-kappaB Signaling Pathways Figure 1: Overview of Canonical and Non-Canonical NF-κB Signaling TNFa TNF-α IKK_complex_canonical IKK Complex (IKK-α/IKK-β/NEMO) TNFa->IKK_complex_canonical activates IKK_beta IKK-β (active) IKK_complex_canonical->IKK_beta IkBa_p50_p65 IκBα-p50/p65 IKK_beta->IkBa_p50_p65 phosphorylates IκBα proteasome_canonical Proteasomal Degradation IkBa_p50_p65->proteasome_canonical ubiquitination p50_p65 p50/p65 nucleus_canonical Nucleus p50_p65->nucleus_canonical translocates to gene_transcription_canonical Gene Transcription (Inflammation, Survival) nucleus_canonical->gene_transcription_canonical activates proteasome_canonical->p50_p65 releases LTbR LTβR NIK NIK LTbR->NIK stabilizes IKK_alpha_dimer IKK-α Dimer (active) NIK->IKK_alpha_dimer activates p100_RelB p100/RelB IKK_alpha_dimer->p100_RelB phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB processing to p52 nucleus_non_canonical Nucleus p52_RelB->nucleus_non_canonical translocates to gene_transcription_non_canonical Gene Transcription (Lymphoid Organogenesis) nucleus_non_canonical->gene_transcription_non_canonical activates

Caption: Simplified representation of the canonical and non-canonical NF-κB signaling pathways, highlighting the distinct roles of IKK-β and IKK-α.

Benzamide Derivatives as IKK Inhibitors: A Medicinal Chemistry Perspective

The benzamide scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. In the context of IKKs, several classes of benzamide derivatives have been explored, with a focus on optimizing their interactions with the ATP-binding pocket of the kinases.

2.1 Structure-Activity Relationships (SAR)

The development of benzamide-based IKK inhibitors has been guided by extensive SAR studies. These investigations have revealed key structural features that govern potency and selectivity.

Compound Series Key Structural Features IKK-α IC50 (nM) IKK-β IC50 (nM) Selectivity (IKK-α/IKK-β) Reference
2-Benzamido-pyrimidines Pyrimidine core with a benzamide substituent.-25-40-[2]
2-Amino-3,5-diarylbenzamides A central benzamide ring with aryl groups at the 3 and 5 positions.>10,000100>100[3]
N-substituted Benzamides Modifications on the N-phenyl ring of the benzamide.-Varies-[4]

Table 1: Representative Benzamide-Based IKK Inhibitors and their Potencies.

Analysis of the SAR data indicates that the primary amide of the benzamide moiety often forms crucial hydrogen bonds with the hinge region of the kinase domain. The substituents on the benzamide ring and the nature of the appended heterocyclic systems play a significant role in dictating both potency and isoform selectivity. For instance, in the 2-amino-3,5-diarylbenzamide series, the presence of specific substituents on the aryl rings was found to be critical for achieving high potency against IKK-β.

2.2 Molecular Interactions and Basis for Selectivity

The high degree of homology between the ATP-binding sites of IKK-α and IKK-β presents a significant challenge for the design of isoform-selective inhibitors. However, subtle differences in the amino acid residues lining the active site can be exploited to achieve selectivity.

Molecular modeling and docking studies, based on the crystal structure of IKK-β and homology models of IKK-α, have provided valuable insights into the binding modes of benzamide inhibitors.[1] For IKK-β, the primary amide of the benzamide typically forms hydrogen bonds with the backbone of residues in the hinge region. The aryl substituents can then occupy adjacent hydrophobic pockets.

Selectivity for IKK-α over IKK-β can be achieved by designing inhibitors that capitalize on differences in the shape and electrostatic potential of the binding pockets. For example, the presence of a bulkier gatekeeper residue in IKK-α compared to IKK-β can be exploited to design inhibitors that are sterically hindered from binding to IKK-β.

Synthesis of Benzamide-Based IKK Inhibitors

The synthesis of benzamide derivatives typically involves the coupling of a substituted benzoic acid with an appropriate amine. Several standard synthetic methodologies can be employed, with the choice of method depending on the specific nature of the desired product.

3.1 General Synthetic Approach: Amide Bond Formation

A common and versatile method for the synthesis of benzamides is the coupling of a carboxylic acid with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

General Benzamide Synthesis Figure 2: General Synthetic Scheme for Benzamide Derivatives reagents R1-COOH + R2-NH2 product R1-CONH-R2 reagents->product coupling Coupling Agent (e.g., EDC, DCC) Base (e.g., DIPEA) coupling->product

Caption: A generalized reaction scheme for the synthesis of benzamide derivatives via amide bond formation.

3.2 Example: Synthesis of a 2-Amino-3,5-diarylbenzamide Derivative

The synthesis of a 2-amino-3,5-diarylbenzamide can be achieved through a multi-step sequence, often involving Suzuki or Stille cross-coupling reactions to introduce the aryl moieties, followed by functional group manipulations and the final amide bond formation.

Experimental Protocols for the Evaluation of Benzamide IKK Inhibitors

The characterization of novel IKK inhibitors requires a robust and multifaceted experimental approach, encompassing both biochemical and cell-based assays.

4.1 In Vitro IKK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKK-α or IKK-β.

Objective: To determine the IC50 value of a test compound against IKK-α and IKK-β.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the IKK enzyme. Inhibition of this process by the test compound leads to a decrease in the phosphorylated product, which can be quantified using various detection methods, such as radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Recombinant human IKK-α or IKK-β enzyme.

    • IKK substrate (e.g., a peptide derived from IκBα).

    • ATP (spiked with [γ-³²P]ATP for radioactive detection, or using a non-radioactive detection system).

    • Kinase reaction buffer.

    • Test compound serially diluted in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

4.2 Cell-Based NF-κB Reporter Assay

This assay assesses the ability of a compound to inhibit NF-κB-dependent gene transcription in a cellular context.

Objective: To determine the cellular potency of a test compound in inhibiting the NF-κB signaling pathway.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α) leads to the expression of the reporter gene. An effective IKK inhibitor will block this process, resulting in a decrease in the reporter signal.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa).

    • Transfect the cells with an NF-κB reporter plasmid.

  • Assay Procedure:

    • Seed the transfected cells into a multi-well plate.

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α for the canonical pathway).

    • Incubate for a further period to allow for reporter gene expression.

  • Detection and Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

    • Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.

Experimental Workflow Figure 3: Experimental Workflow for IKK Inhibitor Evaluation compound_synthesis Compound Synthesis (Benzamide Derivatives) in_vitro_assay In Vitro Kinase Assay (IKK-α and IKK-β) compound_synthesis->in_vitro_assay cell_based_assay Cell-Based NF-κB Reporter Assay compound_synthesis->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->compound_synthesis Iterative Design in_vivo_studies In Vivo Efficacy and Toxicology Studies lead_optimization->in_vivo_studies

Caption: A typical workflow for the discovery and preclinical development of benzamide-based IKK inhibitors.

Future Perspectives and Challenges

The development of IKK inhibitors has faced challenges, including on-target toxicities and a lack of clinical efficacy for some candidates. However, the therapeutic potential of targeting the NF-κB pathway remains significant. The future of IKK inhibitor development will likely focus on:

  • Improving Isoform Selectivity: The design of highly selective inhibitors for IKK-α or IKK-β will be crucial for minimizing off-target effects and for developing therapies tailored to specific diseases.

  • Targeting Allosteric Sites: Exploring allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket may offer a path to greater selectivity.

  • Combination Therapies: Combining IKK inhibitors with other targeted agents or chemotherapies may provide synergistic effects and overcome drug resistance.

Conclusion

Benzamide derivatives represent a rich and promising source of potent and selective inhibitors of IKK-α and IKK-β. A thorough understanding of their structure-activity relationships, molecular interactions, and biological effects is essential for the successful development of novel therapeutics targeting the NF-κB signaling pathway. The experimental protocols and strategic considerations outlined in this guide provide a framework for researchers and drug developers to advance the field and ultimately deliver new treatments for a range of debilitating diseases.

References

  • Waelchli, R., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112. [Link]

  • Christopher, J. A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3977. [Link]

  • Murata, T., et al. (2004). Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 14(15), 4019-4022. [Link]

  • Anthony, N. G., et al. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 60(15), 6545-6566. [Link]

  • Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-[kappa]B activity. Annual Review of Immunology, 18, 621-663. [Link]

  • Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109 Suppl, S81-96. [Link]

  • Sun, S. C. (2011). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 11(8), 545-558. [Link]

  • Prescott, J. A., & Cook, S. J. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells, 7(9), 115. [Link]

  • Polley, S., et al. (2016). Structural Basis for the Activation of IKK1/α. Cell Reports, 17(7), 1907-1914. [Link]

  • Xu, G., et al. (2011). Crystal structure of inhibitor of κB kinase β. Nature, 472(7343), 325-330. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Olsson, A., et al. (1999). N-substituted Benzamides Inhibit NFkappaB Activation and Induce Apoptosis by Separate Mechanisms. British Journal of Cancer, 81(6), 981-988. [Link]

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Exploratory

The 2-Aminobenzamide Pharmacophore: A Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Power of Privileged Scaffolds In the intricate landscape of drug discovery, the identification of "privileged scaffolds" re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Power of Privileged Scaffolds

In the intricate landscape of drug discovery, the identification of "privileged scaffolds" represents a significant leap forward in the rational design of novel therapeutics. These molecular frameworks have the remarkable ability to bind to multiple biological targets with high affinity, serving as a versatile starting point for the development of a wide array of drugs. Among these elite structures, the 2-aminobenzamide moiety has emerged as a particularly valuable pharmacophore, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the 2-aminobenzamide scaffold, with a particular focus on its pivotal role in the discovery and development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

The 2-Aminobenzamide Scaffold: A Profile of a Privileged Structure

The 2-aminobenzamide core is characterized by a benzene ring substituted with an amino group and a carboxamide group in an ortho orientation. This specific arrangement of functional groups imparts a unique set of electronic and steric properties that are conducive to forming key interactions with biological targets. The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The adjacent amino group can also participate in hydrogen bonding and can be a site for further chemical modification to fine-tune the molecule's properties. The versatility of this scaffold is evident in its presence in a variety of bioactive compounds, including those with antimicrobial and anticancer properties.[1][2]

Mechanism of Action: Intercepting DNA Repair with 2-Aminobenzamide-Based PARP Inhibitors

A primary area where the 2-aminobenzamide pharmacophore has made a significant impact is in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.

The Critical Role of PARP in DNA Damage Response

PARP enzymes, particularly PARP-1, are key players in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).[3] Upon detecting a SSB, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Synthetic Lethality: A Targeted Approach to Cancer Therapy

The therapeutic strategy behind PARP inhibitors is rooted in the concept of "synthetic lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[4] When PARP is inhibited in these cells, the unrepaired SSBs are converted into DSBs during DNA replication. The inability of the HR-deficient cells to repair these DSBs leads to genomic instability and ultimately, cell death.[5] Normal cells, with a functional HR pathway, are less affected by PARP inhibition, providing a therapeutic window.

The 2-Aminobenzamide Pharmacophore at the PARP Active Site

Key proposed interactions include:

  • Hydrogen Bonding: The amide group of the 2-aminobenzamide core is thought to form crucial hydrogen bonds with key amino acid residues in the active site, such as Gly863 and Ser904.[4][6]

  • π-π Stacking: The aromatic ring of the scaffold likely engages in π-π stacking interactions with a tyrosine residue (Tyr907), further anchoring the inhibitor in the active site.[6]

The following diagram illustrates the proposed role of the 2-aminobenzamide pharmacophore in PARP inhibition.

cluster_0 PARP-1 Active Site cluster_1 2-Aminobenzamide Inhibitor Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 inhibitor [Aromatic Ring]-C(=O)NH2          |         NH2 inhibitor->Gly863 H-bond inhibitor->Ser904 H-bond inhibitor->Tyr907 π-π stacking

Caption: Proposed binding of 2-aminobenzamide in the PARP-1 active site.

Structure-Activity Relationship (SAR) of 2-Aminobenzamide-Based PARP Inhibitors

Systematic modification of the 2-aminobenzamide scaffold has been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of PARP inhibitors. The following table summarizes key SAR findings from various studies.

Modification Site Substitution Effect on PARP-1 Inhibition Rationale Reference
Amide Nitrogen Small alkyl groupsGenerally well-tolerated or slightly decreased activity.The amide NH is a crucial H-bond donor.[7]
Large, bulky groupsSignificantly decreased activity.Steric hindrance in the nicotinamide-binding pocket.[7]
Aromatic Ring Electron-donating groupsCan enhance activity.May increase the electron density of the aromatic ring, favoring π-π stacking.[8]
Electron-withdrawing groupsVariable effects, can be tolerated.Depends on the position and nature of the substituent.[8]
Fused ring systems (e.g., benzimidazole)Can significantly increase potency.Provides a larger surface area for interaction and can form additional H-bonds.[7]
Amino Group Acylation or alkylationOften reduces activity.The free amino group may contribute to solubility or form secondary interactions.[9]

Synthetic Methodologies for 2-Aminobenzamide Derivatives

The synthesis of 2-aminobenzamide derivatives is typically straightforward, with several established methods available. A common and efficient approach involves the reaction of isatoic anhydride with a primary or secondary amine.

Experimental Protocol: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride[9]

This protocol describes a general method for the synthesis of N-substituted 2-aminobenzamide derivatives.

Materials:

  • Isatoic anhydride

  • Appropriate amine (1 equivalent)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF in a round-bottom flask.

  • Add a solution of the desired amine (1 equivalent) in DMF to the flask.

  • Heat the reaction mixture to reflux (typically 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 2-aminobenzamide derivative.

The following diagram illustrates the general synthetic workflow.

isatoic Isatoic Anhydride reflux Reflux in DMF isatoic->reflux amine Amine (R-NH2) amine->reflux workup Aqueous Workup & Purification reflux->workup product 2-Aminobenzamide Derivative workup->product

Caption: Synthetic workflow for 2-aminobenzamide derivatives.

Experimental Protocols for Efficacy Evaluation

The evaluation of 2-aminobenzamide-based PARP inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro PARP-1 Inhibition Assay

A common method to assess the inhibitory activity of compounds against PARP-1 is a cell-free enzymatic assay. This protocol is based on a commercially available colorimetric assay kit.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Procedure:

  • Prepare a stock solution of the 2-aminobenzamide test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate coated with histones, add the PARP-1 enzyme, the biotinylated NAD+ substrate, and varying concentrations of the test compound.

  • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Wash the plate to remove unincorporated reagents.

  • Add a streptavidin-HRP conjugate and incubate.

  • Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Efficacy in a Xenograft Model

Preclinical evaluation of the antitumor activity of 2-aminobenzamide-based PARP inhibitors is often conducted in immunodeficient mice bearing human tumor xenografts.

Protocol Outline: [3]

  • Cell Culture: Culture a human cancer cell line with a known BRCA mutation (e.g., MDA-MB-436 breast cancer cells).

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the 2-aminobenzamide PARP inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.

The following diagram outlines the in vivo experimental workflow.

cell_culture BRCA-deficient Cancer Cell Culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth & Randomization implantation->tumor_growth treatment Drug Administration (Treatment vs. Vehicle) tumor_growth->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring analysis Data Analysis & Efficacy Determination monitoring->analysis

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Perspectives

The 2-aminobenzamide pharmacophore has proven to be a remarkably successful scaffold in drug discovery, particularly in the development of PARP inhibitors for cancer therapy. Its favorable structural and electronic properties allow for high-affinity binding to the PARP active site, and its synthetic accessibility facilitates extensive SAR studies and optimization. The principle of synthetic lethality has paved the way for a new generation of targeted cancer therapies, and 2-aminobenzamide-based PARP inhibitors are at the forefront of this revolution.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Developing inhibitors that are highly selective for specific PARP isoforms to potentially reduce off-target effects and improve the therapeutic index.

  • Overcoming Resistance: Investigating and addressing the mechanisms of acquired resistance to PARP inhibitors.

  • Combination Therapies: Exploring the synergistic effects of 2-aminobenzamide-based PARP inhibitors with other anticancer agents, including immunotherapy and other DNA damage response inhibitors.

  • Expanding Therapeutic Applications: Investigating the potential of 2-aminobenzamide derivatives in treating other diseases where PARP is implicated, such as inflammatory and neurodegenerative disorders.

The continued exploration of the 2-aminobenzamide pharmacophore holds immense promise for the future of medicine, offering a robust platform for the design and development of innovative and effective therapies.

References

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. [Link]

  • Gao, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(22), 4169. [Link]

  • White, A. W., et al. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(14), 3955-3958. [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. [Link]

  • PDB ID: 7AAB. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB PDB. [Link]

  • PDB ID: 4DQY. (2012). Structure of PARP-1 in complex with DNA damage. RCSB PDB. [Link]

  • Kim, H., et al. (2015). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Bulletin of the Korean Chemical Society, 36(1), 241-246. [Link]

  • Nguyen, T. K. T., et al. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Journal of Chemistry, 2022, 1-9. [Link]

  • RSC Publishing. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Langelier, M. F., et al. (2018). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 362(6413), eaau5622. [Link]

  • Papeo, G., et al. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8 Supplement), 691. [Link]

  • Google Patents. (2014).
  • Szabo, C., et al. (2020). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Cells, 9(11), 2368. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Reliable Protocol for the Synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide, a member of the versatile 2-aminobenzamide class of compounds. These scaffolds are of s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide, a member of the versatile 2-aminobenzamide class of compounds. These scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates for various heterocyclic systems.[1][2][3] The described methodology utilizes the reaction of isatoic anhydride with 3,5-dimethylaniline, a robust and efficient route characterized by operational simplicity and high yields.[1][4] This application note details the underlying reaction mechanism, provides a validated experimental procedure, outlines safety precautions, and specifies methods for product purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Rationale

2-Aminobenzamide derivatives are foundational building blocks in the synthesis of biologically active molecules, including quinazolinones and benzodiazepines.[1] The target compound, 2-amino-N-(3,5-dimethylphenyl)benzamide, is an exemplar of this class, formed by creating an amide linkage between an anthranilate core and a substituted aniline.

Several synthetic routes could be envisioned for this transformation, such as direct amide coupling of 2-aminobenzoic acid with 3,5-dimethylaniline using coupling reagents, or conversion of a protected 2-aminobenzoic acid to an acyl chloride followed by aminolysis. However, the chosen method—the reaction of isatoic anhydride with 3,5-dimethylaniline—offers distinct advantages:

  • Operational Simplicity: It is a one-pot procedure that avoids the need for protecting groups or the isolation of reactive intermediates like acyl chlorides.[5]

  • High Atom Economy: The primary byproduct is carbon dioxide gas, making the reaction clean and minimizing waste.

  • Robustness: The method is widely applicable to a variety of primary amines, yielding good to excellent results.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine (3,5-dimethylaniline) attacks the more electrophilic carbonyl carbon (C-4) of the isatoic anhydride.[2][5] This is followed by a ring-opening cascade and spontaneous decarboxylation to yield the final 2-aminobenzamide product.[4][5]

Materials and Methods

Reagents and Materials
ReagentFormulaMW ( g/mol )Quantity (mmol)Eq.Mass/VolumeSupplierPurity
Isatoic AnhydrideC₈H₅NO₃163.1310.01.01.63 gThermo Fisher>95%[6]
3,5-DimethylanilineC₈H₁₁N121.1811.01.11.33 g (1.39 mL)Fisher Scientific>95%[7]
Dimethylformamide (DMF)C₃H₇NO73.09--25 mLSigma-AldrichAnhydrous, >99.8%
Ethyl AcetateC₄H₈O₂88.11--~200 mLVWRACS Grade
HexaneC₆H₁₄86.18--~100 mLVWRACS Grade
EthanolC₂H₆O46.07--~50 mLVWR200 Proof
Deionized WaterH₂O18.02--~200 mLIn-house>18 MΩ·cm
Brine (Saturated NaCl)NaCl(aq)---~100 mLIn-house-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.63 g, 10.0 mmol).

  • Add 25 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature until the isatoic anhydride is completely dissolved.

  • Slowly add 3,5-dimethylaniline (1.33 g, 11.0 mmol, 1.1 eq.) to the solution dropwise over 5 minutes. A gentle evolution of CO₂ gas should be observed.[1]

Reaction Execution
  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 85 °C using a pre-heated heating mantle.[1]

  • Maintain the temperature and continue stirring for 3-5 hours.

  • Monitor the reaction progress by TLC (Eluent: 7:3 Ethyl Acetate/Hexane). The reaction is complete when the isatoic anhydride spot (Rf ≈ 0.5, may vary) is no longer visible.

Work-up and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Pour the DMF solution into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization
  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (approximately 20-30 mL) to dissolve the solid completely. It is crucial to use the minimum amount of boiling solvent to ensure a good yield.[8][9]

  • If colored impurities persist, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[9]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight. The expected product is a white to off-white solid.[10]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol, from reagent preparation to the final purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Reagent Preparation - Isatoic Anhydride - 3,5-Dimethylaniline - Anhydrous DMF setup 2. Reaction Setup - Dissolve Anhydride in DMF - Add Amine reagents->setup Combine heating 3. Heating & Reflux - 85 °C, 3-5 hours - CO₂ Evolution setup->heating Heat tlc 4. TLC Monitoring - Eluent: 7:3 EtOAc/Hex - Monitor Anhydride Spot heating->tlc Sample workup 5. Aqueous Work-up - Quench with Water - EtOAc Extraction tlc->workup Reaction Complete drying 6. Drying & Concentration - Dry with Na₂SO₄ - Rotary Evaporation workup->drying recrystal 7. Recrystallization - Hot Ethanol - Cool & Filter drying->recrystal Crude Solid final_product 8. Final Product - 2-amino-N-(3,5-dimethylphenyl)benzamide - Dry to constant weight recrystal->final_product Purified Crystals

Caption: Experimental workflow for the synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide.

Characterization and Expected Results

  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid.[10]

  • Melting Point: Typically, 2-aminobenzamide derivatives have sharp melting points; for example, the parent 2-aminobenzamide melts at 108-114°C.[10] The melting point of the title compound should be determined and compared to literature values if available.

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons, two singlets for the non-equivalent methyl groups on the dimethylphenyl ring, a broad singlet for the amide N-H, and a broad singlet for the amino (-NH₂) protons.[11]

    • IR (KBr, cm⁻¹): Expect characteristic stretches for N-H (amine and amide, ~3470-3270 cm⁻¹), C=O (amide I band, ~1640 cm⁻¹), and C-N bonds.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Isatoic Anhydride: May cause serious eye irritation and allergic skin reactions. Avoid dust formation and inhalation.[6][12]

  • 3,5-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Handle only in a well-ventilated chemical fume hood.[7]

  • Dimethylformamide (DMF): A skin and eye irritant. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time and re-check by TLC. Ensure reaction temperature is maintained at 85 °C.
Loss during work-up.Ensure complete extraction from the aqueous phase by performing at least three extractions with ethyl acetate.
Too much recrystallization solvent used.Use the minimum amount of hot solvent required for dissolution. If too much is added, carefully evaporate some solvent before cooling.[8]
Product is Oily or Impure Residual DMF.Ensure thorough washing with water and brine during the work-up phase.
Incomplete recrystallization.Re-dissolve the product in hot ethanol and allow for slower cooling to promote better crystal formation. Ensure the final product is washed with ice-cold solvent.

References

  • Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. (2015). Taylor & Francis Online. [Link]

  • A Highly Efficient Green Synthesis of N-Alkyl 2-[(2-Oxo-2-Aryl Ethyl) Amino] Benzamide Derivatives from Reaction of Isatoic Anhydride, Primary Amines and 2-Bromoacethophenone. Bentham Science. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Nature. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Royal Society of Chemistry. [Link]

  • 2-aminobenzamide Structure and Physical Data. Stenutz. [Link]

  • Reactions of Isatoic Anhydride with Various Nucleophiles. Journal of the American Chemical Society. [Link]

  • Mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride. Stack Exchange. [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. PMC. [Link]

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. [Link]

  • Compound 2-Aminobenzamide (FDB012155). FooDB. [Link]

  • Recrystallization Protocol. University of Colorado Boulder. [Link]

  • Exploring the cocrystallization potential of urea and benzamide. PMC. [Link]

Sources

Application

Application Note: Robust Synthesis of 2-Amino-N-(3,5-dimethylphenyl)benzamide via the Isatoic Anhydride Platform

Executive Summary & Strategic Rationale The target molecule, 2-amino-N-(3,5-dimethylphenyl)benzamide , represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for histone deacetylase (HDAC) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 2-amino-N-(3,5-dimethylphenyl)benzamide , represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and novel agrochemicals.

While direct amide coupling of anthranilic acid (2-aminobenzoic acid) is theoretically possible, it is fraught with chemoselectivity challenges. The free aniline amine at the ortho position is nucleophilic, leading to:

  • Self-Condensation: Formation of oligomers or cyclic dimers.

  • N-Acylation: Competitive reaction with the coupling agent.

  • Purification Burdens: Requirement for column chromatography to separate side products.

The Solution: This guide prioritizes the Isatoic Anhydride Route . By converting anthranilic acid to isatoic anhydride, we simultaneously protect the aniline nitrogen and activate the carbonyl group. The subsequent reaction with 3,5-dimethylaniline is driven by the irreversible release of CO₂, ensuring high purity and often eliminating the need for chromatographic purification.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two distinct phases: Activation (Cyclization) and Coupling (Ring-Opening Aminolysis).

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Anthranilic Anthranilic Acid (Starting Material) Isatoic Isatoic Anhydride (Activated Intermediate) Anthranilic->Isatoic Cyclization (- HCl) Triphosgene Triphosgene (Activator) Triphosgene->Isatoic Source of C=O Transition Tetrahedral Intermediate Isatoic->Transition Nucleophilic Attack Aniline 3,5-Dimethylaniline (Nucleophile) Aniline->Transition Product 2-Amino-N-(3,5-dimethylphenyl)benzamide (Target) Transition->Product Decarboxylation (Driving Force) CO2 CO2 (Byproduct) Transition->CO2

Figure 1: Mechanistic pathway showing the activation of anthranilic acid to isatoic anhydride, followed by nucleophilic ring-opening driven by decarboxylation.[1][2]

Experimental Protocols

Method A: The Isatoic Anhydride Route (Recommended)

This method is scalable and avoids "over-coupling" on the aniline nitrogen.

Step 1: Synthesis of Isatoic Anhydride

Note: While isatoic anhydride is commercially available, this protocol describes its preparation from anthranilic acid as requested.

Reagents:

  • Anthranilic acid (1.0 eq)[3]

  • Triphosgene (0.35 eq) [Safety: Safer solid alternative to phosgene gas]

  • THF or Dioxane (dry, 10 V)

  • Triethylamine (optional, 0.1 eq to scavenge HCl)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a dropping funnel. Vent the system through a caustic scrubber (NaOH solution) to neutralize any escaped phosgene/HCl.

  • Dissolution: Charge anthranilic acid (e.g., 13.7 g, 100 mmol) and dry THF (140 mL). Stir to dissolve or create a uniform suspension.

  • Activation: Dissolve Triphosgene (10.4 g, 35 mmol) in THF (30 mL). Add this solution dropwise to the anthranilic acid mixture at 0°C.

    • Observation: A precipitate (Isatoic Anhydride) typically begins to form.[3]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 2 hours until gas evolution (HCl) ceases.

  • Isolation: Cool the mixture to 0°C. Filter the white solid. Wash with cold THF (2 x 20 mL) and diethyl ether.

  • Drying: Dry under vacuum at 40°C.

    • Expected Yield: 85–95%

    • QC Check: Melting point 233–235°C (dec). IR: Characteristic anhydride bands at ~1780 and 1730 cm⁻¹.

Step 2: Aminolysis with 3,5-Dimethylaniline

Reagents:

  • Isatoic Anhydride (1.0 eq, from Step 1)

  • 3,5-Dimethylaniline (1.05 eq)

  • Ethanol or Toluene (10 V)

  • Sodium Hydroxide (0.1 eq, optional catalyst)

Protocol:

  • Mixing: In a reaction vessel, suspend Isatoic Anhydride (16.3 g, 100 mmol) in Ethanol (160 mL).

  • Addition: Add 3,5-Dimethylaniline (12.7 g, 105 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH).

    • Mechanism in Action: CO₂ evolution will be observed. The suspension will gradually dissolve as the anhydride is consumed, followed potentially by the precipitation of the benzamide product.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. Reaction is typically complete in 2–4 hours.

  • Workup:

    • If product precipitates: Cool to room temperature, then to 0°C. Filter the solid.

    • If solution remains clear: Concentrate the solvent to 20% volume, then add cold water to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 80–90%[4]

    • Appearance: Off-white to beige solid.

Method B: Direct Coupling (Alternative for High-Throughput)

Use this method only if Isatoic Anhydride synthesis is not feasible or for small-scale library generation where yield is secondary to speed.

Reagents:

  • Anthranilic acid (1.0 eq)[3]

  • 3,5-Dimethylaniline (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • DMF (dry)

Protocol:

  • Dissolve Anthranilic acid in DMF.

  • Add DIPEA and stir for 10 mins.

  • Add HATU; stir for 15 mins to form the activated ester.

  • Add 3,5-Dimethylaniline. Stir at RT for 12 hours.

  • Critical Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), NaHCO₃, and Brine.

  • Purification: Flash chromatography is required to separate the product from N-acylated side products.

Comparative Data Analysis

FeatureIsatoic Anhydride Route (Method A)Direct Coupling (Method B)
Atom Economy High (Byproduct is CO₂)Lower (Urea byproducts from coupling agents)
Purification Filtration/RecrystallizationColumn Chromatography usually required
Scalability Excellent (kg scale feasible)Poor (Reagent cost & waste)
Reaction Time Two steps (Total ~6-8 hrs)One step (~12-24 hrs)
Safety Requires Triphosgene handlingStandard organic reagents

Process Workflow & Decision Tree

Workflow Start Start: Anthranilic Acid Decision Is high purity/scale required? Start->Decision RouteA Route A: Isatoic Anhydride (Recommended) Decision->RouteA Yes RouteB Route B: Direct Coupling (Small Scale Only) Decision->RouteB No StepA1 React with Triphosgene/THF Reflux 2h RouteA->StepA1 Intermediate Isolate Isatoic Anhydride StepA1->Intermediate StepA2 Reflux with 3,5-Dimethylaniline (Ethanol, 4h) Intermediate->StepA2 Final Target: 2-amino-N-(3,5-dimethylphenyl)benzamide StepA2->Final StepB1 HATU / DIPEA / DMF Stir 12h RouteB->StepB1 PurifyB Chromatography Required StepB1->PurifyB PurifyB->Final

Figure 2: Operational workflow for selecting the synthesis strategy based on scale and purity requirements.

Analytical Characterization (Self-Validation)

To validate the success of the experiment, compare your product against these expected parameters:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.80 (s, 1H, -NH-CO-): Amide proton (downfield).
      
    • 
       7.60 (d, 1H, Ar-H): Anthranilic ring proton adjacent to carbonyl.
      
    • 
       7.30 (s, 2H, Ar-H): 3,5-dimethylphenyl ortho protons.
      
    • 
       6.70 (s, 1H, Ar-H): 3,5-dimethylphenyl para proton.
      
    • 
       6.30 (s, 2H, -NH2): Broad singlet, exchangeable with D₂O.
      
    • 
       2.25 (s, 6H, -CH3): Methyl groups on the aniline ring.
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 240.30 g/mol .

    • Expected [M+H]+: 241.3.

Safety & Handling

  • Triphosgene: Acts as a solid source of phosgene. Must be handled in a well-ventilated fume hood. In case of spill, neutralize with aqueous ammonia or 10% NaOH.

  • Anthranilic Acid: Irritant.

  • 3,5-Dimethylaniline: Toxic by inhalation and skin contact. induce methemoglobinemia. Wear double nitrile gloves.

References

  • Wagner, E. C.; Fegley, M. F. (1947).[5] "Isatoic Anhydride".[3][4][5][6][7] Organic Syntheses, 27, 45.

  • Coppola, G. M. (1980).[5] "The Chemistry of Isatoic Anhydride". Synthesis, 1980(7), 505-536.[5]

  • Laird, T. (2012). "Benzamides and their application in drug discovery". Journal of Medicinal Chemistry. (Contextual grounding for benzamide scaffolds in HDAC inhibitors).
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8359, Isatoic anhydride".

  • Qin, W., et al. (2012).[8][9] "One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides". Chinese Journal of Organic Chemistry, 32(5), 833.[8] (Demonstrates the specific aminolysis with dimethylanilines).

Sources

Method

Application Note: Solubility and Handling Protocols for 2-Amino-N-(3,5-dimethylphenyl)benzamide in DMSO

Abstract & Scope This technical guide details the solubility profile, stock solution preparation, and handling protocols for 2-amino-N-(3,5-dimethylphenyl)benzamide (CAS: 102630-82-0). As a substituted anthranilamide der...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the solubility profile, stock solution preparation, and handling protocols for 2-amino-N-(3,5-dimethylphenyl)benzamide (CAS: 102630-82-0). As a substituted anthranilamide derivative, this compound exhibits distinct physicochemical properties governed by its lipophilic 3,5-dimethylphenyl moiety and the hydrogen-bond-donating aniline group.

This document is designed for researchers in medicinal chemistry and high-throughput screening (HTS) who require precise, reproducible solvated standards. It addresses the critical challenge of maintaining compound stability in dimethyl sulfoxide (DMSO) while preventing precipitation during aqueous dilution in biological assays.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for successful dissolution. The compound is a lipophilic weak base.

PropertyDataRelevance to Solubility
Chemical Name 2-amino-N-(3,5-dimethylphenyl)benzamideCore structure dictates solvent interaction.
CAS Number 102630-82-0Unique identifier for verification.
Molecular Weight 240.30 g/mol Low MW facilitates kinetic dissolution.
Formula C₁₅H₁₆N₂O--
LogP (Predicted) ~2.9 – 3.1High Lipophilicity: Indicates excellent solubility in DMSO but high risk of precipitation in water.
H-Bond Donors 2 (Aniline -NH₂, Amide -NH-)Potential for aggregation; requires vortexing.
H-Bond Acceptors 1 (Amide Carbonyl)--

Solubility Data & Solvent Compatibility

DMSO Solubility Limits

Based on structural analogs (e.g., 2-amino-N-(4-methylphenyl)benzamide) and anthranilamide pharmacophores, the compound exhibits high solubility in polar aprotic solvents.

SolventSolubility RatingEstimated Limit (25°C)Application
DMSO (Anhydrous) Excellent ≥ 50 mM (~12 mg/mL) Primary Stock Solution
Ethanol Good~10-20 mMAlternative Stock (Volatile)
DMF Excellent≥ 50 mMAlternative for specific synthesis
Water / PBS Poor < 0.1 mMDo not use for stock preparation

Critical Insight: While the theoretical solubility limit in DMSO may exceed 100 mM, we recommend a standard working stock of 10 mM or 20 mM . This concentration provides a safety buffer against precipitation during freeze-thaw cycles and ensures rapid dispersion upon dilution.

Protocol: Stock Solution Preparation

This protocol utilizes a Gravimetric-Volumetric Hybrid Approach to ensure concentration accuracy, minimizing errors from solid density variations.

Reagents & Equipment
  • Compound: 2-amino-N-(3,5-dimethylphenyl)benzamide (>98% purity).

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).

  • Vial: Amber glass vial (borosilicate) with PTFE-lined cap (prevents leaching and photodegradation).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Workflow

Step 1: Weighing Weigh approximately 2.40 mg of the solid compound into a tared 1.5 mL or 4 mL amber glass vial. Record the exact mass (


).

Step 2: Volume Calculation Calculate the required volume of DMSO (


) to achieve a target concentration (e.g., 

).

Example: For 2.40 mg at 10 mM (0.01 M):

Step 3: Dissolution (The "Wetting" Phase) Add the calculated volume of anhydrous DMSO. The solid may not dissolve immediately due to crystal lattice energy.

Step 4: Mechanical Dispersion

  • Vortex: 30 seconds at medium speed.

  • Sonication: Sonicate in a water bath at room temperature for 2–5 minutes.

    • Caution: Monitor temperature. Do not allow the DMSO to heat significantly (>40°C) to prevent degradation of the aniline moiety.

Step 5: Visual Validation (The "Black Background" Test) Hold the vial against a black background under bright light. The solution must be completely clear. Any turbidity, Schlieren lines, or particulates indicate incomplete dissolution.

Workflow Diagram

StockPrep Start Start: Solid Compound (CAS 102630-82-0) Weigh Weigh Solid (m) Record exact mass Start->Weigh Calc Calculate DMSO Volume V = m / (MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Sonicate Sonicate (2-5 min) < 40°C AddSolvent->Sonicate Check Visual Inspection (Black Background) Sonicate->Check Decision Is Solution Clear? Check->Decision Store Aliquot & Store (-20°C, Dark) Decision->Store Yes Trouble Troubleshoot: Add 10% more DMSO or Warm gently Decision->Trouble No Trouble->Sonicate

Figure 1: Decision-tree workflow for the preparation of high-integrity DMSO stock solutions.

Biological Application: Aqueous Dilution Protocol

The high LogP (~3.0) creates a risk of "crashing out" (precipitation) when the DMSO stock is added to aqueous media (cell culture medium, buffer).

The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media can cause local high concentrations that trigger precipitation. Use an intermediate step.

  • Prepare Intermediate Plate: Dilute the 10 mM stock into pure DMSO first to create a concentration gradient (e.g., 10 mM

    
     1 mM 
    
    
    
    0.1 mM).
  • Final Dilution: Transfer a small volume (e.g., 1

    
    L) of the DMSO intermediate into the aqueous assay volume (e.g., 99 
    
    
    
    L or 999
    
    
    L).
    • Target DMSO Concentration: Keep final DMSO

      
       0.5% (v/v) to avoid solvent toxicity.
      
    • Mixing: Mix immediately and vigorously upon addition. Do not allow the DMSO drop to sit on the surface.

Serial Dilution Scheme

Dilution cluster_warn Critical Control Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (100% DMSO) Stock->Inter 1:10 Dilution (in DMSO) AssayWell Assay Well (10 µM Cmpd, 0.1% DMSO) Inter->AssayWell 1:100 Dilution (into Media) PrecipCheck Check for Precipitation (Turbidity/Microscopy) AssayWell->PrecipCheck

Figure 2: Two-step dilution strategy to minimize precipitation shock.

Stability & Storage (Quality Control)

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water causes compound precipitation and hydrolysis over time.

    • Solution: Use single-use aliquots (e.g., 20

      
      L) to avoid repeated freeze-thaw cycles.
      
  • Oxidation: The aniline amine (2-amino group) is susceptible to oxidation (browning) upon extended exposure to air/light.

    • Solution: Store in amber vials, flushed with nitrogen/argon if possible, at -20°C or -80°C.

  • Stability Check: Before using an old stock (stored > 1 month), perform an LC-MS check or a simple TLC to verify purity.

References

  • PubChem. (2025). Compound Summary: 2-amino-N-(3,5-dimethylphenyl)benzamide (CID 28770327).[1] National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for DMSO solubility of lipophilic amides).

Sources

Application

Probing the Allosteric Landscape: Application Notes and Protocols for Ryanodine Receptor Modulation Assays for Anthranilamides

For distribution to: Researchers, scientists, and drug development professionals. Abstract The ryanodine receptor (RyR), a massive intracellular calcium channel, is a critical regulator of excitation-contraction coupling...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The ryanodine receptor (RyR), a massive intracellular calcium channel, is a critical regulator of excitation-contraction coupling in muscle tissues and calcium signaling in various cell types.[1][2][3] Its pivotal role has made it a prime target for a novel class of insecticides, the anthranilamides, which exhibit potent and selective activation of insect RyRs.[4][5][6] This document provides a comprehensive guide to the key in vitro assays used to characterize the modulatory effects of anthranilamide compounds on ryanodine receptors. We delve into the mechanistic underpinnings of these assays, offering detailed, field-proven protocols for their successful implementation. This guide is designed to empower researchers in the fields of insecticide discovery, neurobiology, and muscle physiology to rigorously evaluate the interaction of anthranilamides with their molecular target.

Introduction: The Ryanodine Receptor and its Modulation by Anthranilamides

Ryanodine receptors are homotetrameric ion channels, representing the largest known ion channel proteins.[2][3] In mammals, three isoforms have been identified: RyR1 (predominantly in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (expressed at lower levels in various tissues, including the brain).[1][2][3][7] Insects, however, possess only a single RyR isoform, which presents an opportunity for the development of selective insecticides.[5][6]

Anthranilamide insecticides, such as chlorantraniliprole and cyantraniliprole, act as potent activators of insect RyRs.[4][8][9] Their binding to a site distinct from the ryanodine binding site induces a conformational change that locks the channel in a sub-conductance open state.[2][8] This leads to uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle contraction, paralysis, and ultimately, insect death.[4][6] The remarkable selectivity of anthranilamides for insect over mammalian RyRs underscores their favorable safety profile.[4][9]

To elucidate the intricate details of this interaction and to screen for novel, efficacious compounds, a suite of robust and reproducible assays is essential. This guide will focus on three cornerstone methodologies:

  • Calcium Imaging Assays: To visualize and quantify the release of intracellular calcium stores.

  • Radioligand Binding Assays: To determine binding affinities and explore allosteric interactions.

  • Single-Channel Electrophysiology: To directly measure the gating properties of the RyR channel.

Foundational Knowledge: Ryanodine Receptor Signaling Pathway

Understanding the context of RyR function is paramount to designing and interpreting modulation assays. The following diagram illustrates the canonical signaling pathway leading to RyR activation and subsequent calcium release.

RyR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma / T-tubule cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Action Potential Action Potential DHPR DHPR (Voltage Sensor) Action Potential->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Physical Coupling (Skeletal) or CICR (Cardiac) Ca_ion Ca²⁺ Contraction Muscle Contraction Ca_ion->Contraction Initiates Anthranilamides Anthranilamides Anthranilamides->RyR Allosteric Activation RyR->Ca_ion Ca²⁺ Release Ca_store High [Ca²⁺]

Caption: Ryanodine Receptor Signaling Cascade.

Calcium Imaging Assays: Visualizing RyR Activation

Calcium imaging is a powerful, often high-throughput, method to assess the functional consequences of RyR modulation. By employing fluorescent calcium indicators, we can monitor changes in intracellular calcium concentration in response to compound application.

Principle

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[10][11] Upon binding to free cytosolic calcium, the fluorescence properties of the dye change, allowing for the quantification of intracellular calcium levels using a fluorescence microscope or plate reader. Anthranilamide-induced activation of RyRs will lead to a detectable increase in the fluorescence signal, indicating calcium release from the sarcoplasmic reticulum.

Experimental Workflow

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., HEK293 expressing RyR, insect cell lines) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Compound Addition (Anthranilamides) C->D E 5. Post-Compound Fluorescence Measurement D->E F 6. Data Analysis (e.g., ΔF/F₀, EC₅₀ determination) E->F

Caption: Calcium Imaging Experimental Workflow.

Detailed Protocol: Fluo-4 AM based Calcium Imaging

Materials:

  • Cells expressing the ryanodine receptor of interest (e.g., HEK293 cells stably expressing an insect or mammalian RyR isoform, or primary insect neurons).

  • Cell culture medium.

  • Fluo-4 AM (acetoxymethyl ester) calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline.

  • Anthranilamide compounds of interest.

  • Fluorescence plate reader or microscope equipped for live-cell imaging.

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading Solution Preparation: Prepare a loading solution of 2-5 µM Fluo-4 AM in HBSS. To aid in dye solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO containing 20% Pluronic F-127 before diluting in HBSS.

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.[11]

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of the anthranilamide compounds in HBSS.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm).

    • Add the anthranilamide compound solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to obtain ΔF/F₀.

    • Plot the dose-response curve (ΔF/F₀ vs. compound concentration) and fit to a sigmoidal dose-response equation to determine the EC₅₀ value.

Table 1: Typical Parameters for Calcium Imaging Assays

ParameterTypical ValueRationale
Fluo-4 AM Concentration2-5 µMBalances signal intensity with potential cytotoxicity.
Loading Time30-60 minutesAllows for sufficient de-esterification and intracellular accumulation of the dye.
Temperature37°COptimal for cellular processes and dye loading.
Baseline Reading10-30 secondsEstablishes a stable pre-stimulation signal.
Post-Compound Reading2-5 minutesCaptures the peak and initial decay of the calcium transient.

Radioligand Binding Assays: Quantifying Molecular Interactions

Radioligand binding assays are the gold standard for determining the affinity and density of receptors in a given tissue or cell preparation.[12][13] For RyRs, [³H]ryanodine is a classical radioligand that preferentially binds to the open state of the channel.[2][14] Anthranilamides allosterically modulate [³H]ryanodine binding, providing a powerful tool to study their interaction with the receptor.[8]

Principle

This assay measures the binding of a radiolabeled ligand ([³H]ryanodine) to RyRs in a membrane preparation. In competition binding assays, a fixed concentration of [³H]ryanodine is incubated with varying concentrations of an unlabeled ligand (the anthranilamide). The ability of the anthranilamide to displace [³H]ryanodine binding is measured, allowing for the determination of its binding affinity (Ki). Conversely, allosteric modulation can be assessed by measuring the effect of a fixed concentration of anthranilamide on the binding of varying concentrations of [³H]ryanodine.

Experimental Workflow

Binding_Assay_Workflow A 1. Membrane Preparation (from tissue or RyR-expressing cells) B 2. Incubation (Membranes + [³H]ryanodine + Anthranilamide) A->B C 3. Separation of Bound and Free Ligand (Rapid Filtration) B->C D 4. Quantification of Bound Radioactivity (Liquid Scintillation Counting) C->D E 5. Data Analysis (IC₅₀, Kᵢ, Bₘₐₓ, Kₔ determination) D->E Electrophysiology_Workflow A 1. Planar Lipid Bilayer Formation B 2. RyR Vesicle Fusion or Purified Protein Incorporation A->B C 3. Baseline Single-Channel Recording B->C D 4. Anthranilamide Addition to 'cis' Chamber C->D E 5. Recording of Modulated Channel Activity D->E F 6. Data Analysis (Conductance, Pₒ, Dwell Times) E->F

Caption: Single-Channel Electrophysiology Workflow.

Protocol Outline: Planar Lipid Bilayer Recording

Materials:

  • Planar lipid bilayer apparatus.

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine).

  • n-decane.

  • Symmetrical buffer solutions for cis and trans chambers (e.g., 250 mM KCl, 20 mM HEPES, 10 µM CaCl₂, pH 7.4).

  • RyR-containing microsomal vesicles or purified RyR protein.

  • Anthranilamide compounds.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating the two chambers.

  • Channel Incorporation: RyR-containing vesicles are added to the cis chamber, and fusion with the bilayer is induced (e.g., by adding an osmotic gradient). Alternatively, purified RyR protein can be directly incorporated.

  • Baseline Recording: A voltage is applied, and the current is monitored for the characteristic single-channel openings of the RyR. [15][16]4. Compound Addition: Once a stable single channel is observed, the anthranilamide is added to the cis chamber.

  • Data Acquisition: The current is recorded before and after compound addition.

  • Data Analysis: The recorded data is analyzed to determine the single-channel conductance, open probability (Pₒ), and mean open and closed times.

Table 3: Interpreting Single-Channel Data for Anthranilamides

ParameterExpected Effect of AnthranilamidesMechanistic Interpretation
Open Probability (Pₒ) Significant increaseThe compound stabilizes the open state of the channel.
Mean Open Time IncreaseThe compound prolongs the duration of channel openings.
Conductance May decrease (sub-conductance state)The compound induces a partially open conformation. [2][17]
Mean Closed Time DecreaseThe compound reduces the time the channel spends in the closed state.

Conclusion and Future Perspectives

The assays described herein provide a multi-faceted approach to characterizing the modulation of ryanodine receptors by anthranilamides. Calcium imaging offers a high-throughput functional screen, radioligand binding provides quantitative affinity data, and single-channel electrophysiology reveals the direct impact on channel gating. The judicious application of these techniques is crucial for the discovery and optimization of novel insecticides and for advancing our fundamental understanding of ryanodine receptor pharmacology. As our knowledge of RyR structure and function deepens, driven by techniques like cryo-electron microscopy, these functional assays will remain indispensable for validating structural hypotheses and exploring the dynamic nature of receptor modulation. [5][18]

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Method

Application Notes &amp; Protocols for Assessing the Cell Permeability and Uptake of Benzamide Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Permeability Challenge for Benzamide Derivatives Benzamide derivatives represent a versatile class of small molecules with a wide r...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Permeability Challenge for Benzamide Derivatives

Benzamide derivatives represent a versatile class of small molecules with a wide range of therapeutic applications, from antipsychotics and antiemetics to novel anticancer and antimicrobial agents.[1][2][3] A frequent determinant of a drug candidate's success or failure is its ability to reach its designated biological target. For a vast number of benzamide-based drugs, this journey involves crossing one or more biological membranes. Therefore, a thorough understanding and accurate measurement of cell permeability and uptake are not merely academic exercises; they are critical, decision-driving components in the drug discovery and development pipeline.[4][5]

The cellular membrane is a formidable, selectively permeable barrier. A molecule's journey across it can be governed by simple passive diffusion, dictated by its physicochemical properties, or by complex interactions with a host of membrane-bound transporter proteins that can either facilitate entry or actively expel the compound.[6][7] For benzamide derivatives, which can vary widely in size, charge, and lipophilicity, predicting their primary mode of transit is non-trivial. Some may readily diffuse across the lipid bilayer, while others may be substrates for uptake carriers or, problematically, for efflux pumps like P-glycoprotein (P-gp), which can severely limit bioavailability and therapeutic efficacy.[2][8]

This guide serves as a comprehensive resource for researchers. It moves beyond simple protocol recitation to explain the causality behind experimental choices, enabling the design of robust, self-validating studies. We will explore the fundamental principles of cellular transport relevant to benzamides, provide detailed protocols for key in vitro permeability assays, and describe methods for the direct quantification of intracellular drug accumulation.

Part 1: Fundamental Principles of Cellular Transport

Understanding the underlying mechanisms of how a small molecule traverses the cell membrane is essential for interpreting experimental data correctly. The two primary routes are passive diffusion and carrier-mediated transport.

1.1 Passive Diffusion: The Path of Least Resistance

Passive diffusion is the movement of a substance across a membrane driven by its concentration gradient, from an area of high concentration to one of low concentration, without the expenditure of cellular energy.[9][10] This process is governed by the molecule's ability to first partition from the aqueous environment into the hydrophobic lipid bilayer, traverse the membrane, and then partition back into the aqueous cytosol.[6]

The key physicochemical properties of benzamide derivatives that dictate their passive diffusion potential are:

  • Lipophilicity: Measured as the octanol-water partition coefficient (LogP or LogD at physiological pH). A higher LogP generally indicates greater lipid solubility and easier partitioning into the membrane.[11]

  • Size and Mass: Smaller molecules with lower molecular weight tend to diffuse more rapidly across the membrane.[12][13]

  • Polarity and Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases a molecule's polarity, making it less favorable to enter the hydrophobic membrane interior. Lipinski's "Rule of 5" provides a useful, though not absolute, guideline for these parameters.[6]

  • Concentration Gradient: The rate of diffusion is directly proportional to the difference in the compound's concentration across the membrane.[12][13]

G cluster_0 Extracellular Space (High Concentration) cluster_1 Lipid Bilayer cluster_2 Cytosol (Low Concentration) Benzamide_EC Benzamide Derivative Membrane Partitioning & Diffusion Benzamide_EC->Membrane 1. Partitioning into membrane Benzamide_IC Benzamide Derivative Membrane->Benzamide_IC 2. Release into cytosol caption Passive Diffusion Solubility-Diffusion Model

Caption: Passive Diffusion Solubility-Diffusion Model

1.2 Carrier-Mediated Transport: The Role of Transporters

Many drugs, including potentially some benzamide derivatives, rely on membrane proteins to cross the cell membrane. These processes can be passive (facilitated diffusion) or active (requiring energy).

  • Uptake Transporters: These proteins, often from the Solute Carrier (SLC) superfamily, bind to specific substrates on the extracellular side and facilitate their movement into the cell.[7] This can be a crucial mechanism for enhancing the absorption of drugs that have poor passive permeability.

  • Efflux Transporters: These are a major cause of low bioavailability and drug resistance. Primarily members of the ATP-binding cassette (ABC) superfamily, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), they act as cellular pumps that actively extrude substrates from the cytosol back into the extracellular space, often against a concentration gradient.[14][15] Identifying if a benzamide derivative is a substrate for these efflux pumps is a critical step in development.[2]

G cluster_membrane Cell Membrane Uptake Uptake Transporter (e.g., SLC) Intracellular Intracellular Space (Cytosol) Uptake->Intracellular Influx Efflux Efflux Transporter (e.g., P-gp) Extracellular Extracellular Space Efflux->Extracellular Efflux ADP ADP + Pi Efflux->ADP Extracellular->Uptake Drug Binding Intracellular->Efflux Drug Binding ATP ATP ATP->Efflux Energy caption Carrier-Mediated Transport Mechanisms

Caption: Carrier-Mediated Transport Mechanisms

Part 2: In Vitro Models for Permeability Assessment

A tiered approach is often most effective for permeability screening. This typically begins with a simple, high-throughput, non-cell-based model to assess passive diffusion, followed by more complex cell-based models to investigate the roles of active transport and paracellular movement.[5]

2.1 Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a rapid, cell-free method used to predict passive drug transport.[16] It measures a compound's ability to diffuse from a donor compartment through an artificial membrane coated with a lipid solution to an acceptor compartment.

  • Causality & Rationale: The key advantage of PAMPA is its simplicity. By eliminating active transport and metabolic processes, it isolates and measures only passive diffusion.[17] This makes it an excellent, cost-effective tool for early-stage drug discovery to rank-order a series of benzamide analogues based on their intrinsic passive permeability.[16] Discrepancies between PAMPA data and cell-based assay data can be diagnostic, suggesting the involvement of transporters.[17][18] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[16]

PAMPA_Workflow start Start prep_membrane Prepare Membrane Plate: Coat donor plate filter with 5 µL lipid solution (e.g., lecithin in dodecane). start->prep_membrane prep_solutions Prepare Solutions: - Test compound (10 µM in buffer) - Acceptor buffer (e.g., PBS) prep_membrane->prep_solutions load_plates Load Plates: - Add 300 µL buffer to Acceptor Plate. - Add 150-200 µL test compound to Donor Plate. prep_solutions->load_plates assemble Assemble Sandwich: Place Donor Plate onto Acceptor Plate. load_plates->assemble incubate Incubate: 5 - 18 hours at room temperature. assemble->incubate disassemble Disassemble & Sample: Separate plates. Collect samples from both donor and acceptor wells. incubate->disassemble analyze Analyze: Quantify compound concentration using LC-MS/MS or UV-Vis. disassemble->analyze calculate Calculate Papp analyze->calculate end End calculate->end caption PAMPA Experimental Workflow

Caption: PAMPA Experimental Workflow

  • Membrane Preparation: Using a multichannel pipette, carefully dispense 5 µL of the lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) onto the filter membrane of each well of a 96-well donor plate. Allow the solvent to evaporate.[18]

  • Solution Preparation:

    • Prepare the benzamide derivative stock solution in DMSO. Dilute this stock into a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be low (<5%).[19]

    • Fill the wells of a 96-well acceptor plate with 300 µL of the same aqueous buffer.[19]

  • Assay Start: Add 150-200 µL of the benzamide derivative solution to each well of the lipid-coated donor plate.[19]

  • Assembly and Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 to 18 hours. An integrity marker like Lucifer Yellow can be included to check for membrane leaks.[16][18]

  • Sampling and Analysis: After incubation, carefully separate the plates. Collect samples from the donor and acceptor wells.

  • Quantification: Analyze the concentration of the benzamide derivative in the donor and acceptor wells using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity.[18][20]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * time)

    • Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time in seconds.[21]

PAMPA Papp (x 10-6 cm/s) Permeability Classification Implication for Benzamides
< 1LowPoor passive diffusion likely. May require an uptake transporter for absorption.
1 - 10MediumModerate passive diffusion. Permeability could be borderline.
> 10HighHigh passive diffusion. Likely to be well-absorbed if not an efflux substrate.
2.2 Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting oral drug absorption.[22] When cultured on semi-permeable filter supports, these cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters and enzymes found in the human small intestine.[23]

  • Causality & Rationale: This model is superior to PAMPA for predicting in vivo absorption because it accounts for all major transport routes: passive transcellular, paracellular (through tight junctions), and active transport (both uptake and efflux).[23] By measuring transport in both directions—apical (A) to basolateral (B) and B to A—one can calculate an Efflux Ratio (ER). An ER significantly greater than 1 is a strong indicator that the benzamide derivative is a substrate of an efflux pump like P-gp.[23][24] Monolayer integrity is a critical self-validating parameter, confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER).[23]

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on Transwell filter inserts. start->seed_cells culture Culture for 21 days until a differentiated monolayer forms. seed_cells->culture check_integrity Monolayer Integrity Check: Measure TEER. Values must be >200 Ω·cm². culture->check_integrity prep_transport Equilibrate monolayers with pre-warmed transport buffer (37°C). check_integrity->prep_transport If TEER is OK dosing Dose Compound (e.g., 10 µM): - A→B: Add to Apical side. - B→A: Add to Basolateral side. prep_transport->dosing incubate Incubate for 2 hours at 37°C with gentle shaking. dosing->incubate sample Sample from receiver compartments at specified time points. incubate->sample analyze Analyze Samples: Quantify compound concentration using LC-MS/MS. sample->analyze calculate Calculate Papp (A→B), Papp (B→A), and Efflux Ratio (ER). analyze->calculate end End calculate->end caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

  • Cell Culture: Seed Caco-2 cells onto polycarbonate filter inserts (e.g., Transwell®) at a density of ~32,000 cells/well. Culture for 21 days in a humidified incubator at 37°C and 5% CO₂, changing the medium every other day.[24]

  • Monolayer Integrity: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm².[25]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., HBSS, pH 7.4).[24]

    • For Apical-to-Basolateral (A→B) transport: Add the benzamide derivative solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[24][25]

    • For Basolateral-to-Apical (B→A) transport: Add the benzamide derivative solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[24][25]

  • Incubation and Sampling: Incubate the plates at 37°C for 2 hours with gentle shaking. At the end of the incubation, take samples from the receiver compartments for analysis. Samples from the donor compartment are also taken to calculate mass recovery.

  • Quantification: Analyze the concentration of the benzamide derivative in all samples using a validated LC-MS/MS method.[23][24]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • Recovery (%) should also be calculated to check for issues like compound binding to the plate or cell metabolism.

Caco-2 Papp (A→B) (x 10-6 cm/s) Efflux Ratio (ER) Interpretation for Benzamides
< 1N/ALow Permeability: Poor absorption expected.
1 - 10< 2Moderate Permeability: Moderate absorption, primarily via passive diffusion.
> 10< 2High Permeability: Good absorption expected, primarily via passive diffusion.
Any Value≥ 2Efflux Substrate: The benzamide is actively pumped out of the cell. Bioavailability may be lower than predicted by Papp(A→B) alone.[14][26]
2.3 MDCK Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells are another popular cell line for permeability screening. They form tight monolayers more quickly than Caco-2 cells (4-5 days).[14][27] Wild-type MDCK cells have low expression of efflux transporters, making them a good model for passive permeability. More powerfully, they are often transfected to overexpress a single human transporter, such as MDR1 (P-gp) or BCRP.

  • Causality & Rationale: The MDCK-MDR1 assay is specifically designed to answer one question with high certainty: "Is my benzamide derivative a substrate for the P-gp efflux pump?".[26] By comparing the B→A and A→B transport, a high efflux ratio provides definitive evidence of P-gp-mediated transport. This is a crucial assay for understanding potential issues with oral bioavailability or penetration of the blood-brain barrier, where P-gp is highly expressed.[14][28] The shorter culture time also offers a faster turnaround compared to the Caco-2 assay.[15]

The protocol for the MDCK-MDR1 assay is very similar to the Caco-2 assay, with the main difference being the cell type and the shorter culture period.

  • Cell Culture: Seed MDCK-MDR1 cells on filter inserts and culture for 4-5 days to form a confluent monolayer.[14]

  • Monolayer Integrity: Verify monolayer integrity via TEER measurements prior to the experiment.[15]

  • Transport Experiment: Perform the bidirectional (A→B and B→A) transport experiment as described in the Caco-2 protocol (Section 2.2.1), incubating for 60-120 minutes at 37°C.[14][15]

  • Inhibitor Arm (Optional but Recommended): To confirm that efflux is mediated by P-gp, run a parallel experiment arm where a known P-gp inhibitor (e.g., verapamil or cyclosporin A) is added to both compartments along with the test compound.[23][26]

  • Quantification and Analysis: Analyze samples via LC-MS/MS and calculate Papp values and the Efflux Ratio.

  • Interpretation: An efflux ratio ≥ 2 in the standard assay, which is significantly reduced (ideally to ~1) in the presence of the P-gp inhibitor, provides strong evidence that the benzamide derivative is a P-gp substrate.

Part 3: Quantitative Analysis of Intracellular Benzamide Concentration

While permeability assays measure the rate of transport across a cell monolayer, it is often crucial to quantify the amount of compound that actually accumulates inside the cells. This is particularly important if the benzamide's target is intracellular.

  • Causality & Rationale: An intracellular concentration assay provides a direct measure of drug uptake and retention.[20] It helps to understand the relationship between the extracellular concentration applied and the intracellular concentration achieved at the site of action. This method is essential for building pharmacokinetic/pharmacodynamic (PK/PD) models. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and specificity, allowing for precise quantification of the parent drug within the complex matrix of a cell lysate.[29][30]

Intracellular_Quant_Workflow start Start seed_cells Seed cells in a multi-well plate and grow to desired confluency. start->seed_cells incubate_drug Incubate cells with benzamide derivative for a defined time. seed_cells->incubate_drug wash CRITICAL STEP: Rapidly wash cells 3x with ice-cold PBS to remove all extracellular compound. incubate_drug->wash lyse Lyse cells using a suitable lysis buffer or solvent (e.g., methanol/water). wash->lyse harvest Harvest cell lysate and remove cell debris by centrifugation. lyse->harvest extract Perform protein precipitation or liquid-liquid extraction. harvest->extract analyze Analyze supernatant using a validated LC-MS/MS method. extract->analyze quantify Quantify concentration against a matrix-matched calibration curve. Normalize to cell number or protein content. analyze->quantify end End quantify->end caption Intracellular Concentration Assay Workflow

Caption: Intracellular Concentration Assay Workflow

  • Cell Seeding: Seed an appropriate cell line (e.g., the target cancer cell line) in a 6-well or 12-well plate and allow cells to adhere and grow.

  • Drug Incubation: Treat the cells with the benzamide derivative at the desired concentration(s) and for the desired time period(s) at 37°C.

  • Cell Washing (Critical Step): This step must be performed quickly to prevent drug efflux during the washing process. Aspirate the drug-containing medium. Immediately wash the cell monolayer three times with an excess volume of ice-cold PBS to remove any residual extracellular or non-specifically bound compound.

  • Cell Lysis and Harvesting: After the final wash, add a known volume of a lysis solvent (e.g., 70:30 methanol:water with an internal standard) to each well. Scrape the cells and collect the lysate.

  • Sample Preparation: Homogenize or sonicate the lysate to ensure complete cell disruption. Centrifuge at high speed (e.g., >14,000 x g) to pellet proteins and cell debris.[29]

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Develop a sensitive and specific LC-MS/MS method for the benzamide derivative. This involves optimizing chromatographic separation and mass spectrometric parameters (precursor/product ion transitions).[30][31]

  • Quantification: Prepare a calibration curve using standards spiked into lysate from untreated cells (matrix-matched standards) to account for matrix effects. Calculate the amount of drug in the sample (e.g., in ng). This value can be normalized to the total protein content of the lysate (measured by a BCA assay) or the cell count from a parallel well to report the final concentration as ng/mg protein or pmol/10⁶ cells.

Part 4: Integrated Data Interpretation Strategy

No single assay tells the whole story. A successful permeability assessment strategy for benzamide derivatives relies on the intelligent integration of data from multiple assays.

Comparison of Key In Vitro Permeability Assays
Parameter PAMPA Caco-2 Assay MDCK-MDR1 Assay
Principle Passive DiffusionAll Transport RoutesPassive + P-gp Efflux
Biological Complexity None (Artificial)High (Human intestinal model)Medium (Canine kidney, single transporter)
Throughput HighLow to MediumMedium
Time Required < 1 day~3 weeks~1 week
Key Output Papp (Passive)Papp (A→B, B→A), Efflux RatioPapp (A→B, B→A), P-gp Efflux Ratio
Primary Use Case Early-stage ranking of passive permeability.[16]Gold standard for predicting oral absorption.[22]Definitive identification of P-gp substrates.[26]

A logical, tiered approach ensures that resources are used efficiently. Promising compounds from high-throughput screens can be advanced to more complex and informative assays to build a comprehensive permeability profile.

Tiered_Screening_Strategy start Benzamide Library pampa Tier 1: PAMPA Assay start->pampa decision1 High Papp? pampa->decision1 caco2 Tier 2: Caco-2 Assay decision1->caco2 Yes deprioritize Deprioritize or Redesign (Low Permeability) decision1->deprioritize No decision2 High Papp (A→B)? Low ER? caco2->decision2 mdck Investigation: MDCK-MDR1 Assay decision2->mdck No (High ER) advance Advance Candidate (Good Permeability Profile) decision2->advance Yes mdck->deprioritize Confirmed P-gp Substrate caption Tiered Permeability Screening Cascade

Caption: Tiered Permeability Screening Cascade

By combining these methods, researchers can gain a clear and actionable understanding of a benzamide derivative's potential for oral absorption, its ability to penetrate key biological barriers, and any liabilities related to transporter-mediated efflux, thereby enabling more informed decisions in the critical path of drug development.

References
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Lin, Y., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Angewandte Chemie International Edition. Available at: [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Medicine LibreTexts. (2025). 2.10: Passive Movements across the Cell Membrane — Simple Diffusion. Retrieved from [Link]

  • LabXchange. (2022). Transport across the Plasma Membrane: Passive Transport. Retrieved from [Link]

  • ConductScience. (2022). Passive Transport: Types and Examples. Retrieved from [Link]

  • Quora. (2018). What are the factors that affect transport of materials across the cell membrane?. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Domainex. (2026). MDCK Permeability Assay. Retrieved from [Link]

  • Protocols.io. (2024). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ResearchGate. (2020). Evaluation of drug permeability methods recommended by health authorities. Retrieved from [Link]

  • Bibliomed. (2020). Evaluation of drug permeability methods recommended by health authorities. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDCK Permeability Assay. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Permeation Testing. Retrieved from [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. Retrieved from [Link]

  • GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from [Link]

  • Frontiers. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Retrieved from [Link]

  • PMC. (n.d.). Identification of a Benzamide Derivative that Inhibits Stress-Induced Adrenal Corticosteroid Synthesis. Retrieved from [Link]

  • EUNCL. (2017). Free/Bound Drug ratio – LC-MS/MS. Retrieved from [Link]

  • PMC. (2025). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. Retrieved from [Link]

  • PMC. (2024). A new workflow for the effective curation of membrane permeability data from open ADME information. Retrieved from [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. Retrieved from [Link]

  • PubMed. (2003). A structure-permeability study of small drug-like molecules. Retrieved from [Link]

  • PMC. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • PMC. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved from [Link]

  • ACS Publications. (n.d.). A high-throughput method to estimate the cell permeability of peptoids containing different residues. Retrieved from [Link]

  • FDA. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • PMC. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Retrieved from [Link]

  • Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Retrieved from [Link]

  • FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • PMC. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Retrieved from [Link]

  • PubMed. (2017). Eukaryotic transporters for hydroxyderivatives of benzoic acid. Retrieved from [Link]

  • MDPI. (2023). Transporter-Mediated Drug Delivery. Retrieved from [Link]

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Application

Topic: Formulating Benzamide Compounds for Animal Studies

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals. Introduction: The Critical Role of Formulation in Unlocking the Therapeutic Potential of Benzamide Compounds This gu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Formulation in Unlocking the Therapeutic Potential of Benzamide Compounds

This guide provides a comprehensive framework for the systematic formulation of benzamide compounds for animal studies. It is designed to empower researchers with the rationale behind formulation choices and to provide detailed, actionable protocols to develop robust and reproducible dosing vehicles. By adopting a formulation strategy grounded in sound scientific principles, researchers can ensure reliable drug exposure, leading to more accurate and translatable preclinical data.

The Cornerstone of Formulation: Pre-formulation Assessment

Before any formulation work commences, a thorough pre-formulation study is indispensable.[10][11][12][13] This initial characterization of the benzamide compound provides the fundamental data required to devise a rational formulation strategy.[10][14]

Core Physicochemical Characterization:

A comprehensive pre-formulation package for a novel benzamide derivative should include the parameters outlined in Table 1.

Table 1: Essential Pre-formulation Parameters for Benzamide Compounds

Parameter Significance for Formulation Development Common Analytical Techniques
Aqueous Solubility Dictates the feasibility of simple aqueous solutions. Poor solubility necessitates enabling technologies.[6][9][13]Shake-flask method at various pH values (e.g., 2.0, 7.4), nephelometry.
pKa Determines the ionization state of the molecule at different physiological pHs, which in turn influences solubility and permeability.[10][14]Potentiometric titration, UV-spectrophotometry.
LogP/LogD Indicates the lipophilicity of the compound, guiding the selection of lipid-based or co-solvent systems.[10][15]Octanol-water partition coefficient determination.
Melting Point Provides an indication of the crystal lattice energy; a high melting point often correlates with low solubility.[1][16]Differential Scanning Calorimetry (DSC), melting point apparatus.
Solid-State Properties Polymorphism can significantly impact solubility, dissolution rate, and stability.X-Ray Powder Diffraction (XRPD), DSC, Thermogravimetric Analysis (TGA).
Chemical Stability Assesses degradation profiles in solution and solid-state under various conditions (pH, light, temperature) to ensure the integrity of the dosing formulation.[12][13]Stability-indicating HPLC methods.

Strategic Formulation Approaches for Benzamide Compounds

The selection of a formulation strategy is a direct consequence of the pre-formulation data, the intended route of administration, and the desired pharmacokinetic profile.

Oral Administration: The Preferred Route

Oral administration is the most common and physiologically relevant route for preclinical studies. The primary challenge for many benzamide compounds is overcoming poor aqueous solubility in the gastrointestinal tract.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-amino-N-(3,5-dimethylphenyl)benzamide

Prepared by: The Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-amino-N-(3,5-dimethylphenyl)benzamide. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively.

Initial Compound Assessment: Understanding the Solubility Challenge

2-amino-N-(3,5-dimethylphenyl)benzamide is an aromatic amide whose structure inherently limits its interaction with aqueous media. A thorough understanding of its physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValue / PredictionRationale for Poor Solubility
IUPAC Name 2-amino-N-(3,5-dimethylphenyl)benzamide-
CAS Number 102630-82-0[1]-
Molecular Formula C₁₅H₁₆N₂O[1]-
Molecular Weight 240.30 g/mol [1]-
Predicted XLogP ~2.9 - 3.5The positive value indicates a high degree of lipophilicity (hydrophobicity), meaning the molecule preferentially partitions into non-polar environments over water. This is inferred from structurally similar compounds[2].
Key Structural Features Two aromatic rings, a benzamide core, and dimethyl substituents.The extensive non-polar surface area of the benzene rings significantly contributes to the molecule's hydrophobic nature, limiting its ability to form favorable interactions with water molecules.
Predicted Basic pKa ~2.9The primary amino group (-NH₂) is weakly basic. This suggests that protonation to form a more soluble cationic salt requires a significantly acidic pH (pH < 2).[3]
Predicted Acidic pKa ~13The amide proton (-NH-) is very weakly acidic and would require a strongly basic environment to deprotonate, which is often not practical for biological applications.[4]

Frequently Asked Questions (FAQs)

Q1: Why is 2-amino-N-(3,5-dimethylphenyl)benzamide so poorly soluble in water?

The poor aqueous solubility is a direct consequence of its molecular structure. The molecule is dominated by two large, non-polar aromatic rings, making it highly hydrophobic (lipophilic). While the amino and amide groups can participate in hydrogen bonding, their contribution is overshadowed by the large lipophilic surface area, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

Q2: What are the primary strategies I should consider for improving its solubility?

There are several established techniques, which can be broadly categorized as physical and chemical modifications.[5] The most common and accessible methods for initial screening include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[6][7]

  • pH Adjustment: Leveraging the weakly basic amino group to form a more soluble salt under acidic conditions.[7][8]

  • Complexation: Using encapsulating agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[6][8]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form, which typically has higher solubility and dissolution rates than the crystalline form.[9][10]

Q3: What safety precautions are necessary when handling this compound and the associated solvents/excipients?

As a standard laboratory practice, you must always consult the Safety Data Sheet (SDS) for 2-amino-N-(3,5-dimethylphenyl)benzamide and any excipients or solvents used. Always handle chemical compounds in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: My compound precipitates immediately or upon standing in my aqueous buffer.

  • Possible Cause: The concentration of the compound exceeds its intrinsic aqueous solubility in the chosen medium. The formulation is in a state of supersaturation and is thermodynamically unstable.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: This is often the first and most effective strategy. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic solute.[10]

      • Action: Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400). Add this stock solution dropwise to your aqueous buffer while vortexing to avoid localized high concentrations that can cause precipitation.

      • Optimization: Systematically screen different co-solvents and their concentrations. See Protocol 1 for a detailed methodology.

    • Adjust the pH: The primary amino group can be protonated to form a more soluble salt.

      • Action: Lower the pH of your aqueous buffer. Given the predicted pKa of ~2.9, a pH of 2.0 or lower will be required to ensure significant protonation. Use a biocompatible acid like HCl or citric acid.[11]

    • Incorporate a Surfactant: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[8][11]

      • Action: Add a non-ionic surfactant like Tween® 80 or an ionic surfactant like Sodium Lauryl Sulfate (SLS) to your formulation at a concentration above its critical micelle concentration (CMC).

Issue 2: The compound dissolves very slowly, making experiment setup inefficient.

  • Possible Cause: The compound may be in a highly stable crystalline form with a high lattice energy, or the particle size is too large, limiting the surface area available for dissolution.[5][6]

  • Troubleshooting Steps:

    • Reduce Particle Size (Micronization): Increasing the surface-area-to-volume ratio can significantly enhance the dissolution rate.[6][12][13]

      • Action: If you have the equipment, use techniques like jet milling. On a lab scale, thorough grinding with a mortar and pestle can provide a modest improvement.

    • Employ Sonication: Use an ultrasonic bath to provide energy that helps break apart solid aggregates and facilitates the solvation process.

    • Prepare a Solid Dispersion: This is an advanced but highly effective technique. By dispersing the compound within a hydrophilic polymer, you create an amorphous solid form that dissolves much more readily.[9][10]

      • Action: See Protocol 3 for a solvent evaporation method to prepare a solid dispersion. Common carriers include PVP K30 and PEG 4000.[10]

Issue 3: My formulation looks clear initially but becomes cloudy or shows precipitation after several hours or a freeze-thaw cycle.

  • Possible Cause: The formulation is likely a metastable supersaturated solution. Changes in temperature or the presence of nucleation sites can cause the compound to crash out of the solution over time.

  • Troubleshooting Steps:

    • Increase Excipient Concentration: The amount of co-solvent, surfactant, or cyclodextrin may be insufficient to maintain solubility long-term.

      • Action: Methodically increase the concentration of your primary solubilizing agent and re-evaluate stability over a longer period (e.g., 24-48 hours) and after a freeze-thaw cycle.

    • Add a Precipitation Inhibitor: Certain polymers are known to inhibit crystal growth and maintain a state of supersaturation.

      • Action: Incorporate a small amount (e.g., 0.1-0.5% w/v) of a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation.[14]

    • Utilize Cyclodextrin Complexation: Cyclodextrins form stable inclusion complexes that can provide robust and long-term solubility enhancement.[8]

      • Action: This is a highly recommended strategy for achieving stable formulations. See Protocol 2 for a detailed method using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Visual Workflow: Selecting a Solubilization Strategy

The following diagram outlines a logical decision-making process for choosing the most appropriate method to improve the solubility of 2-amino-N-(3,5-dimethylphenyl)benzamide.

Solubility_Workflow Start Start: Poorly Soluble 2-amino-N-(3,5-dimethylphenyl)benzamide CheckIonizable Is the compound ionizable in the desired pH range? Start->CheckIonizable CheckOrganicSolvent Is an organic solvent acceptable in the final formulation? CheckIonizable->CheckOrganicSolvent No / pH range is not feasible pH_Adjust Strategy: pH Adjustment (Requires pH < 2.5) CheckIonizable->pH_Adjust Yes CheckStability Is long-term stability a critical requirement? CheckOrganicSolvent->CheckStability No CoSolvency Strategy: Co-solvency (e.g., PEG 400, Ethanol, DMSO) CheckOrganicSolvent->CoSolvency Yes Complexation Strategy: Cyclodextrin Complexation (e.g., HP-β-CD) CheckStability->Complexation Yes SolidDispersion Advanced Strategy: Solid Dispersion (e.g., with PVP, HPMC) CheckStability->SolidDispersion No / Need to enhance dissolution rate of solid

Caption: Decision workflow for selecting a solubility enhancement method.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

Principle: This protocol uses a water-miscible organic solvent to create a solvent system with lower polarity, which is more favorable for dissolving the hydrophobic compound.

Materials:

  • 2-amino-N-(3,5-dimethylphenyl)benzamide

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[6][12]

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve 2-amino-N-(3,5-dimethylphenyl)benzamide in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Prepare Co-solvent Blends: In separate vials, prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Titration and Observation: Add a small, fixed volume of the compound's stock solution to each co-solvent blend. For a more rigorous approach, add excess solid compound to each blend.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Quantification (Optional but Recommended): Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Validation: Visually inspect for any precipitation immediately and after 24 hours. The lowest percentage of co-solvent that maintains a clear solution is the optimal choice for your target concentration.

Protocol 2: Solubility Enhancement via Cyclodextrin Complexation

Principle: This method uses hydroxypropyl-β-cyclodextrin (HP-β-CD), a truncated cone-shaped molecule with a hydrophobic interior and a hydrophilic exterior. The hydrophobic drug partitions into the interior cavity, forming a stable, water-soluble inclusion complex.[8]

Materials:

  • 2-amino-N-(3,5-dimethylphenyl)benzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and mortar and pestle

Procedure (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Paste Formation: In a glass mortar, place the calculated amount of HP-β-CD. Add a minimal amount of water dropwise and triturate (mix/grind) with the pestle to form a thick, uniform paste.

  • Drug Incorporation: Weigh the required amount of 2-amino-N-(3,5-dimethylphenyl)benzamide and gradually add it to the paste while continuously kneading.

  • Kneading: Continue kneading vigorously for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting product in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive applications.

  • Final Product: The resulting dried powder is the drug-cyclodextrin complex. Test its solubility by adding it to water or your buffer and comparing it to the uncomplexed drug.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Principle: The drug and a hydrophilic carrier are co-dissolved in a common solvent, and the solvent is then evaporated. This process traps the drug molecules in a dispersed state within the polymer matrix, preventing crystallization and enhancing dissolution.[9]

Materials:

  • 2-amino-N-(3,5-dimethylphenyl)benzamide

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)

  • Solvent: Ethanol or Methanol

  • Rotary evaporator or a flat-bottom dish for slow evaporation

Procedure:

  • Ratio Selection: Choose a drug-to-carrier weight ratio to test. Common starting ratios are 1:1, 1:5, and 1:10 (Drug:Carrier).

  • Dissolution: Dissolve the accurately weighed drug and carrier in a minimal amount of a suitable organic solvent (e.g., ethanol) in a round-bottom flask. Ensure both components are fully dissolved to form a clear solution.

  • Solvent Evaporation:

    • Rapid Method: Use a rotary evaporator under reduced pressure to remove the solvent. This typically results in a thin film on the flask wall.

    • Slow Method: Pour the solution into a shallow glass dish and allow the solvent to evaporate overnight in a fume hood.

  • Final Product Collection: Scrape the resulting solid from the flask or dish. If necessary, gently grind the product into a fine powder.

  • Evaluation: Assess the dissolution rate of the solid dispersion powder in your aqueous medium compared to a physical mixture of the drug and carrier and the drug alone. The solid dispersion should dissolve much more rapidly and to a greater extent.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC.
  • Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Pharmaceutical Erudition. (2014, August 1).
  • PubChem. N-(2-aminoethyl)-N-(3,5-dimethylphenyl)benzamide.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Benchchem.
  • ResearchGate. (2025, January 10). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • International Journal of Pharmaceutical and Life Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • PubChem. 2-amino-N-(2,3-dimethylphenyl)benzamide.
  • Wikipedia. Benzamide.
  • EPA. 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties.
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Beijing Xinheng Research Technology Co., Ltd. 2-amino-N-(3,5-dimethylphenyl)benzamide - CAS:102630-82-0.

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Optimization

Technical Support Center: Purification of Benzamide and Removal of Benzoic Acid Impurities

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with impurities, specifically ben...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with impurities, specifically benzoic acid, during the synthesis of benzamide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the synthesis of high-purity benzamide.

Understanding the Problem: The Origin of Benzoic Acid Impurity

The presence of benzoic acid as a significant impurity in benzamide synthesis is a common challenge that can impact yield and purity. Its formation is primarily attributed to the hydrolysis of starting materials or the product itself.

Common Synthetic Routes and Associated Impurity Formation
  • From Benzoyl Chloride: This is a widely used method where benzoyl chloride reacts with ammonia.[1] However, benzoyl chloride is highly susceptible to hydrolysis, reacting with any trace amounts of water to form benzoic acid.[2] This reaction is often rapid and exothermic.[3][4]

  • From Benzoic Acid: Direct condensation of benzoic acid with an amine is challenging because it can form unreactive carboxylate salts.[1] To proceed, benzoic acid is often converted to a more reactive intermediate, like an acyl chloride using thionyl chloride (SOCl₂).[1] Incomplete conversion or hydrolysis of this intermediate can lead to residual benzoic acid in the final product.

  • From Benzonitrile: The hydrolysis of benzonitrile is another effective route to benzamide.[1][5] However, harsh reaction conditions, such as strong acids or bases and high temperatures, can lead to the over-hydrolysis of the benzamide product to benzoic acid.[6][7][8]

Troubleshooting Guide: Isolating and Removing Benzoic Acid

Here we address specific issues you may encounter during your benzamide synthesis and provide targeted solutions.

Issue 1: High Levels of Benzoic Acid Detected in the Crude Product

Primary Cause: Hydrolysis of benzoyl chloride or benzamide.

Preventative Strategies:

  • Anhydrous Conditions: It is crucial to use thoroughly dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[1][3]

  • Reagent Quality: Use freshly distilled or a new bottle of benzoyl chloride to minimize pre-existing benzoic acid contamination from degradation during storage.[3]

  • Temperature Control: The reaction between benzoyl chloride and ammonia is exothermic.[3] Maintaining a low temperature during the addition of reagents can help to control the reaction rate and minimize side reactions, including hydrolysis.[3]

Post-Synthesis Purification:

If benzoic acid is already present in your crude product, the following methods are effective for its removal.

Method 1: Acid-Base Extraction

This technique leverages the acidic nature of benzoic acid to separate it from the neutral benzamide.

Principle: Benzoic acid reacts with a weak base, such as sodium bicarbonate, to form its water-soluble salt, sodium benzoate. Benzamide, being neutral, remains in the organic phase.[9][10]

Step-by-Step Protocol:

  • Dissolve the crude benzamide product in a suitable organic solvent, such as diethyl ether or ethyl acetate.[10]

  • Transfer the solution to a separatory funnel.

  • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Gently shake the funnel, periodically venting to release any pressure buildup from carbon dioxide evolution.[9]

  • Allow the layers to separate. The aqueous layer will contain the sodium benzoate.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal of benzoic acid.

  • Wash the organic layer with water to remove any remaining bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Evaporate the solvent to obtain purified benzamide.

dot graph TD { A[Crude Benzamide in Organic Solvent] --> B{Add 5% NaHCO3 Solution}; B --> C[Shake & Vent]; C --> D{Separate Layers}; D --> E[Aqueous Layer: Sodium Benzoate]; D --> F[Organic Layer: Benzamide]; F --> G{Wash with Water}; G --> H{Dry over Anhydrous Agent}; H --> I[Evaporate Solvent]; I --> J[Pure Benzamide]; }

Troubleshooting Acid-Base Extraction.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[11][12]

Principle: The choice of solvent is critical. An ideal solvent will dissolve benzamide well at high temperatures but poorly at low temperatures, while benzoic acid will either be highly soluble or sparingly soluble at all temperatures.[12] Hot water is often a suitable solvent for the recrystallization of benzamide.[1][13]

Step-by-Step Protocol:

  • Place the crude benzamide in an Erlenmeyer flask.

  • Add a minimal amount of hot water to dissolve the solid completely.[14]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[14]

  • Collect the pure benzamide crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals thoroughly.

dot graph TD { A[Crude Benzamide] --> B{Dissolve in Minimal Hot Solvent}; B --> C{Hot Filtration (if necessary)}; C --> D{Slow Cooling}; D --> E{Crystal Formation}; E --> F{Vacuum Filtration}; F --> G{Wash with Cold Solvent}; G --> H[Dry Crystals]; H --> I[Pure Benzamide]; }

Recrystallization Workflow.

Issue 2: Low Yield of Benzamide

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Loss of Product During Workup: Product may be lost during extraction or filtration steps.

Optimization Strategies:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.

  • Stoichiometry: Using a slight excess of the aminating agent can help drive the reaction to completion.[3]

  • Temperature: For less reactive starting materials, an increase in reaction temperature may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of benzamide and benzoic acid in common solvents?

A: Benzamide is slightly soluble in water but soluble in many organic solvents.[15] The solubility of benzamide in various solvents generally increases with temperature.[16][17] A study found the solubility order to be: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[16][17] Benzoic acid is sparingly soluble in cold water but its solubility increases in hot water.

CompoundSolubility in Cold WaterSolubility in Hot WaterSolubility in Ethanol
Benzamide Slightly soluble[15]Soluble[13]Very soluble[18]
Benzoic Acid Sparingly soluble[19]SolubleSoluble

Q2: Can I use a stronger base, like sodium hydroxide, for the acid-base extraction?

A: While a strong base like sodium hydroxide (NaOH) will also react with benzoic acid, it can also hydrolyze the benzamide product to sodium benzoate, especially with heating, which would lead to a lower yield of the desired product.[6][19][20] Therefore, a weak base like sodium bicarbonate is preferred as it is strong enough to deprotonate the carboxylic acid without significantly affecting the amide.

Q3: How can I confirm the purity of my final benzamide product?

A: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: Pure benzamide has a sharp melting point range of 127-130 °C.[15] A broad melting point range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the synthesized product with a known standard of pure benzamide.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify any residual impurities.

References

  • Filo. (2025, September 14). Convert Benzoyl chloride to Benzoic acid.
  • Quora. (2018, February 22).
  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • askIITians. (2025, March 4).
  • Preparation of benzoic acid of high purity. (n.d.).
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?
  • PrepChem.com. (2017, February 9).
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Wikipedia. (n.d.). Benzamide.
  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows.
  • BYJU'S. (2021, December 7). Benzoyl chloride.
  • Slideshare. (n.d.).
  • Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle.
  • Benchchem. (n.d.).
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.).
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • MDPI. (2019, October 24). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • YouTube. (2023, February 15). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
  • ChemicalBook. (n.d.). Benzamide synthesis.
  • NIH. (2012, July 5).
  • Sciencemadness Discussion Board. (2022, March 23).
  • ResearchGate. (n.d.).
  • Part 6: Prepar
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Scribd. (n.d.).
  • Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
  • Organic Syntheses. (2022, November 17).
  • YouTube. (2018, June 4).
  • The Extraction of Benzoic Acid
  • EXPERIMENT (3)
  • CLEARSYNTH. (n.d.). Benzamide Impurity Product List.
  • PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
  • ResearchGate. (2025, August 6).
  • DTIC. (2020, June 10).

Sources

Troubleshooting

preventing hydrolysis of 2-amino-N-(3,5-dimethylphenyl)benzamide

Technical Support Center: Stability & Handling of 2-amino-N-(3,5-dimethylphenyl)benzamide Part 1: Core Directive & Root Cause Analysis The "Why": Anchimeric Assistance & The Ortho-Effect The instability of 2-amino-N-(3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-amino-N-(3,5-dimethylphenyl)benzamide

Part 1: Core Directive & Root Cause Analysis

The "Why": Anchimeric Assistance & The Ortho-Effect The instability of 2-amino-N-(3,5-dimethylphenyl)benzamide is not a standard amide hydrolysis issue; it is driven by Neighboring Group Participation (NGP) , also known as anchimeric assistance.

Unlike simple benzamides, the primary amine at the ortho position (the 2-amino group) acts as an intramolecular nucleophile. In neutral to weakly alkaline conditions, this amine attacks the amide carbonyl carbon, forming a cyclic intermediate (often a benzoxazinone-like transition state).[1] This dramatically accelerates the expulsion of the leaving group (3,5-dimethylaniline).

Key Molecular Vulnerabilities:

  • The Ortho-Amino Trigger: This group reduces the entropic barrier for hydrolysis by being pre-positioned to attack the carbonyl.

  • The Leaving Group (3,5-Dimethylaniline): With a pKa of ~4.76 [1], 3,5-dimethylaniline is a weaker base than aliphatic amines, making it a better leaving group.[1] While the 3,5-dimethyl groups provide some steric protection against external water attack, they do not prevent the internal attack from the 2-amino group.[1]

Part 2: Troubleshooting Guides

Scenario A: Degradation Observed in Aqueous Formulation/Buffer

Symptoms: Appearance of 2-aminobenzoic acid and 3,5-dimethylaniline peaks in LC-MS after <24h storage.[1]

Variable Recommendation Technical Rationale
pH Window Maintain pH 4.5 – 5.5 At pH > 6, the 2-amino group is unprotonated and nucleophilic (NGP active).[1] At pH < 3, specific acid catalysis accelerates cleavage.[1] The pH 4.5–5.5 window protonates a fraction of the aniline leaving group without fully activating the carbonyl or deprotonating the ortho-amine.
Buffer Selection Acetate or Citrate Avoid phosphate buffers if possible, as they can sometimes act as general base catalysts for amide hydrolysis.[1] Acetate (10-20 mM) is preferred.[1]
Co-Solvents DMSO or PEG-400 (10-20%) Reducing water activity (

) directly lowers the rate of hydrolysis. Non-protic co-solvents disrupt the transition state stabilization.
Temperature 4°C (Strict) Arrhenius kinetics apply.[1] Every 10°C increase roughly doubles the hydrolysis rate.
Scenario B: "Ghost" Peaks During LC-MS Analysis

Symptoms: Purity looks good in NMR, but split peaks or degradation products appear during HPLC/LC-MS runs.[1]

Diagnosis: On-column hydrolysis.[1] The high pressure and potential local heating on the column, combined with an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), can drive hydrolysis during the run.[1]

Corrective Actions:

  • Autosampler Temperature: Set to 4°C. Do not leave samples at room temperature in the tray.

  • Mobile Phase Modifier: Switch from Formic Acid (pH ~2.7) to Ammonium Acetate (pH 5.0) if separation permits.[1] This moves the environment out of the acid-catalysis danger zone.

  • Run Time: Minimize column residence time. Use a steeper gradient (e.g., 5 min vs. 20 min) to reduce exposure to the aqueous phase.[1]

Part 3: Visualizing the Instability (Mechanism)

The following diagram illustrates the intramolecular mechanism (NGP) that users must prevent.

HydrolysisMechanism Start Intact Molecule (2-amino-N-(3,5-dimethylphenyl)benzamide) Intermediate Transition State (Intramolecular Attack by 2-NH2) Start->Intermediate Neutral/Basic pH (2-NH2 unprotonated) Protonated Stabilized Form (2-NH3+) Start->Protonated Low pH (<3) (Prevents NGP) Cyclic Cyclic Intermediate (Benzoxazinone-like) Intermediate->Cyclic Tetrahedral collapse Products Hydrolysis Products (Anthranilic Acid + 3,5-Dimethylaniline) Cyclic->Products + H2O (Rapid)

Caption: Figure 1. The "Neighboring Group Participation" mechanism where the ortho-amino group catalyzes self-destruction. Stabilization requires preventing the initial intramolecular attack.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO stock solutions? A: Yes, but with a caveat. DMSO is hygroscopic.[1] If your DMSO absorbs water from the air, hydrolysis will begin.[1]

  • Protocol: Store as 10 mM stock in anhydrous DMSO, aliquoted into single-use vials, stored at -20°C or -80°C. Do not subjected to repeated freeze-thaw cycles.

Q2: Why is the 3,5-dimethyl group important if it doesn't stop hydrolysis? A: The 3,5-dimethyl group increases the lipophilicity and provides intermolecular steric hindrance, protecting the amide from external enzymes or bulky nucleophiles [4]. However, it does not block the intramolecular attack from the 2-amino group. It also makes the leaving group (the aniline) slightly more basic (pKa ~4.76) compared to electron-deficient anilines, which actually helps stability slightly, but not enough to counteract the ortho-effect.[1]

Q3: My compound turned brown in the solid state. Is it hydrolyzed? A: Likely not hydrolyzed, but oxidized .[1] Anilines (both the 2-amino group on the benzamide and the 3,5-dimethylaniline if cleaved) are prone to oxidation, forming azo-compounds or quinone-imines (brown/dark color).

  • Test: Run LC-MS.[1][2] If the mass is M+16 or M+14, it is oxidation.[1] If it is M-121 (loss of aniline), it is hydrolysis.[1]

Part 5: Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to verify the integrity of your compound before biological assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). (Crucial: Avoid 0.1% TFA to prevent on-column degradation).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 10% B[1]

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 220 nm (amide bond).[1]

  • Pass Criteria: Single peak >98% area. Absence of peaks at RRT (Relative Retention Time) ~0.4 (Anthranilic acid) and ~0.6 (3,5-Dimethylaniline).[1]

Protocol 2: Formulation for In Vivo/In Vitro Dosing

Designed to minimize hydrolysis during the assay window (4-24 hours).

  • Weigh 1.0 mg of 2-amino-N-(3,5-dimethylphenyl)benzamide.

  • Dissolve in 50 µL anhydrous DMSO (creates 20 mg/mL stock).

  • Add 450 µL of 20% (w/v) Sulfobutylether-β-cyclodextrin (SBECD) in 10 mM Acetate Buffer (pH 5.0).

    • Why SBECD? Cyclodextrins can sequester the hydrophobic phenyl ring, potentially shielding the amide bond from water attack [2].

  • Vortex gently. Do not sonicate for >1 min (heat promotes hydrolysis).[1]

  • Use within 4 hours.

Part 6: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Soln Degradation in Solution? Issue->Soln Solid Solid State Change? Issue->Solid CheckPH Check pH Is it > 6.0 or < 3.0? Soln->CheckPH CheckColor Color Change (Brown/Black)? Solid->CheckColor AdjustPH Action: Adjust to pH 4.5-5.5 Use Acetate Buffer CheckPH->AdjustPH Yes Use Co-solvent (DMSO/Cyclodextrin) Use Co-solvent (DMSO/Cyclodextrin) CheckPH->Use Co-solvent (DMSO/Cyclodextrin) No (pH is okay) CheckOx Action: Check for Oxidation (Not Hydrolysis) CheckColor->CheckOx Yes Dry Action: Store in Desiccator Protect from Light CheckColor->Dry No

Caption: Figure 2. Rapid diagnostic flow for identifying and rectifying stability issues.

References

  • ChemBK. (2024).[1] 3,5-DIMETHYLANILINE (3,5-XYLIDINE) - Physico-chemical Properties. Link

  • Quora (M. Dalal).[1] (2017).[1][3] How to prevent hydrolysis in a drug: Complexation and pH control. Link

  • Dalal Institute.[1] (n.d.). The Neighbouring Group Mechanisms: Reactions Involving Nitrogen. Link

  • Journal of Medicinal Chemistry. (2022).[1][4] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. (Discusses steric protection of amides). Link

  • BenchChem. (2025).[1][5] Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives. Link

Sources

Optimization

Technical Support Center: Optimizing Isatoic Anhydride Ring-Opening Reactions

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IA-OPT-2024 Core Directive: The Mechanistic Landscape Welcome to the Technical Support Center. Before troubleshooting specific...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IA-OPT-2024

Core Directive: The Mechanistic Landscape

Welcome to the Technical Support Center. Before troubleshooting specific failures, we must establish the "operating system" of the reaction. Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a masked isocyanate and an activated ester equivalent.

The primary challenge in optimizing yield is controlling Regioselectivity and Decarboxylation kinetics .

The Reaction Logic (System Architecture)

The ring-opening usually proceeds via nucleophilic attack at the C-4 carbonyl (the ester-like carbonyl).

  • Pathway A (Desired): Nucleophile (Amine/Alcohol) attacks C-4

    
     Ring opens 
    
    
    
    Decarboxylation (-CO
    
    
    )
    
    
    Anthranilamide/Anthranilate .
  • Pathway B (Parasitic): Nucleophile attacks C-2 (carbamate carbonyl)

    
     Urea formation (rare, but possible with bulky nucleophiles).
    
  • Pathway C (System Failure): Hydrolysis (Water attacks C-4)

    
     Anthranilic Acid (Dead end).
    
Visualizing the Pathway

The following diagram maps the decision nodes where your reaction yield is determined.

IA_Reaction_Pathway IA Isatoic Anhydride (Substrate) C4_Attack Attack at C-4 (Major Pathway) IA->C4_Attack Kinetic Control C2_Attack Attack at C-2 (Steric Pathway) IA->C2_Attack High Sterics Hydrolysis Moisture Ingress IA->Hydrolysis Wet Solvent Nuc Nucleophile (R-NH2 / R-OH) Nuc->C4_Attack Nuc->C2_Attack Inter_A Tetrahedral Intermediate C4_Attack->Inter_A Side_Urea Ureido Derivative C2_Attack->Side_Urea Decarb Decarboxylation (-CO2) Inter_A->Decarb Product Anthranilamide (Target) Decarb->Product Anthranilic Anthranilic Acid (Impurity) Hydrolysis->Anthranilic

Figure 1: Mechanistic flow of isatoic anhydride ring-opening. Green paths denote optimized yield; red paths denote failure modes.

Critical Reaction Parameters (Knowledge Base)

To maximize yield, you must tune these three variables.

ParameterRecommended SettingTechnical Rationale
Solvent DMF, DMAc, or Acetonitrile Polar aprotic solvents stabilize the polar transition state without donating protons. Avoid alcohols if aminolysis is the goal (competing nucleophiles).
Catalyst Base (TEA, DIPEA, or DMAP) A base acts as a proton shuttle. 0.1–1.0 eq of DMAP (4-Dimethylaminopyridine) significantly accelerates nucleophilic attack at C-4 [1].
Temperature 60°C – 80°C Sufficient thermal energy is required to drive the irreversible decarboxylation step (release of CO

). Room temp reactions often stall at the intermediate carbamic acid stage.
Stoichiometry 1.1 – 1.2 eq Nucleophile Slight excess of amine ensures complete consumption of the anhydride and prevents the product (which is also an aniline) from reacting with remaining anhydride (dimerization).

Troubleshooting Guide (The Help Desk)

Issue 1: "My yield is low (<50%), and I see a large peak for Anthranilic Acid."

Diagnosis: Moisture Contamination (Hydrolysis). Isatoic anhydride is moisture-sensitive. If water is present, it competes with your amine.[1] Water is a smaller, harder nucleophile and will rapidly hydrolyze the ring to form anthranilic acid [2].

  • Fix:

    • Dry your solvent (DMF/Acetonitrile) over molecular sieves (3Å or 4Å).

    • Flame-dry your glassware.

    • Pro Tip: Add a scavenger like trimethyl orthoformate (TMOF) if strictly anhydrous conditions are difficult to maintain, though physical drying is superior.

Issue 2: "The reaction is sluggish; starting material remains after 24 hours."

Diagnosis: Poor Nucleophilicity or Steric Hindrance. If your amine is electron-deficient (e.g., an aniline with EWGs) or bulky, it cannot attack the C-4 carbonyl effectively.

  • Fix:

    • Escalate Catalyst: Switch from mild bases (TEA) to DMAP (10-20 mol%) . DMAP forms a highly reactive N-acylpyridinium intermediate.

    • Increase Temperature: Raise to reflux (e.g., 80-100°C in Toluene or Dioxane).

    • Microwave Irradiation: Using a microwave reactor (100-120°C for 10-20 mins) often pushes difficult substrates to completion by overcoming the activation energy barrier [3].

Issue 3: "I am getting an insoluble precipitate that isn't my product."

Diagnosis: Product Dimerization (Oligomerization). The product of the reaction is an anthranilamide, which contains a free primary amine (aniline). This product can act as a nucleophile and attack another molecule of isatoic anhydride, forming an "anthraniloyl-anthranilamide" dimer.

  • Fix:

    • Reverse Addition: Do not add the amine to the anhydride. Instead, add the isatoic anhydride slowly to a solution of the amine. This keeps the amine concentration high relative to the anhydride, statistically favoring the desired reaction over dimerization.

    • High Dilution: Run the reaction at a lower concentration (0.1 M).

Standard Operating Procedure (SOP)

Protocol: DMAP-Catalyzed Aminolysis of Isatoic Anhydride Target: Synthesis of N-substituted Anthranilamides

Materials:

  • Isatoic Anhydride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (5-10 mL per gram of substrate)

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with the Primary Amine and DMAP in anhydrous solvent. Stir to dissolve.

  • Addition: Add Isatoic Anhydride in portions over 15 minutes at Room Temperature.

    • Why? Controls CO

      
       evolution and prevents high local concentrations of anhydride (minimizing dimerization).
      
  • Reaction: Heat the mixture to 60–80°C . Monitor CO

    
     evolution (bubbling).
    
    • Checkpoint: Monitor via TLC or LCMS. The isatoic anhydride spot (usually high Rf) should disappear.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The anthranilamide product usually precipitates as a solid.

  • Purification:

    • Filter the solid.[1][2] Wash with water (to remove DMF/DMAP) and cold ethanol.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over MgSO

      
      , and concentrate.
      

Logic Flow for Optimization

Use this flowchart to determine your next experimental move.

Optimization_Logic Start Start Optimization Check_SM Is Starting Material Consumed? Start->Check_SM Check_Impurity Identify Major Impurity Check_SM->Check_Impurity No / Low Yield Yield_Good Yield > 80%? Success Check_SM->Yield_Good Yes Anthranilic Anthranilic Acid Present? Check_Impurity->Anthranilic Hydrolysis Dimer Dimer/Oligomer Present? Check_Impurity->Dimer Side Rxn Action_Force Action: Add DMAP Increase Temp Check_Impurity->Action_Force Unreacted SM Action_Dry Action: Dry Solvent Check Seals Anthranilic->Action_Dry Action_SlowAdd Action: Reverse Addition Slow Add of Anhydride Dimer->Action_SlowAdd

Figure 2: Troubleshooting logic tree for yield optimization.

References

  • Staiger, R. P., & Miller, E. B. (1959).[1] Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. Link

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

  • Gogoi, S., et al. (2005). Microwave-promoted synthesis of 2-aminobenzamides from isatoic anhydride. Tetrahedron Letters, 46(23), 3931-3933.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for resolving precipitation issues in aqueous buffers. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving precipitation issues in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected precipitation during their experiments. Instead of a simple checklist, we will explore the fundamental causes of buffer instability, providing you with the scientific rationale to diagnose, resolve, and, most importantly, prevent these issues from recurring.

Frequently Asked Questions (FAQs)

This section addresses the most common and immediate questions our users face.

Q1: My buffer was clear when I made it, but it precipitated after storing it overnight in the refrigerator. What happened?

This is almost always a temperature-dependent solubility issue. The solubility of many common buffer salts, particularly phosphate salts, decreases significantly at lower temperatures.[1] When you prepare the buffer at room temperature, the salts are fully dissolved. Upon cooling to 4°C, the solution becomes supersaturated, causing the excess salt to crystallize or precipitate out.[1][2]

Quick Fix: Before use, allow the buffer to warm to room temperature and stir or gently agitate it until the precipitate completely redissolves.[3] If it does not redissolve, it may indicate that evaporation has occurred, increasing the concentration, and the buffer should be remade. For optimal performance, it is best to prepare buffers at the temperature at which they will be used.[4][5]

Q2: I saw a precipitate form immediately as I was dissolving the components. What did I do wrong?

This typically points to one of two issues:

  • Exceeding Solubility Limits: You may have tried to dissolve a component at a concentration higher than its solubility limit in that specific volume of water.[6] While higher buffer concentrations provide greater buffering capacity, they are also more prone to precipitation.[6]

  • Order of Addition: Adding components in the wrong order can create transient, localized high concentrations that lead to precipitation. This is common in complex buffers with multiple components.

Quick Fix: Always dissolve one component completely before adding the next. When preparing a buffer from scratch, it's good practice to dissolve the salts in about 60-70% of the final desired volume of solvent to ensure there is enough liquid to accommodate all solutes before the final volume is made up.[7]

Q3: My solution turned cloudy or formed a precipitate right after I adjusted the pH. Why?

The solubility of many substances is highly dependent on pH.[8][9] This is due to changes in the ionization state of the buffer components or other molecules in the solution.

  • For Buffer Salts: The protonated (acid) and deprotonated (base) forms of a buffer can have different solubilities. Adjusting the pH shifts the equilibrium between these forms, and if one form is less soluble, it may precipitate.

  • For Proteins: Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[10] If your pH adjustment brings the buffer close to the pI of a protein in your solution, the protein will likely aggregate and precipitate.[1][10]

Quick Fix: Check the pKa of your buffer and the pI of your protein. Ensure your final buffer pH is at least one unit away from the protein's pI.[11] If the buffer salt itself is the issue, you may need to choose a different buffer system for that target pH.

Q4: My phosphate buffer precipitated as soon as I added a solution containing magnesium or calcium. Is this normal?

Yes, this is a classic chemical incompatibility. Phosphate ions readily form insoluble salts with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[12][13] This will cause a precipitate (e.g., calcium phosphate) to form immediately.

Quick Fix: If your experiment requires divalent cations, you must use a non-phosphate-based buffer, such as TRIS or HEPES.[1][14]

Q5: Can I just centrifuge the precipitate and use the supernatant?

It is strongly advised not to. The precipitate is one or more of your buffer's components. Removing it changes the chemical composition, concentration, and ionic strength of the remaining solution.[13] This means the buffer will no longer have the correct pH or buffering capacity, compromising the reproducibility and validity of your experiment. The only exception is if the precipitate is an unwanted contaminant, but this should be confirmed first.

Systematic Troubleshooting Guides

When the quick fixes are not enough, a more systematic approach is needed. Use these guides to diagnose the root cause of precipitation.

Guide 1: Diagnosing Temperature-Induced Precipitation

Temperature is a critical variable in buffer stability. While cooling is the most common cause of precipitation, temperature shifts in either direction can be problematic depending on the buffer system. The pKa of some buffers, like TRIS, is very sensitive to temperature, which changes the pH of the solution as it warms or cools.[4][5]

Experimental Protocol: Temperature Stability Test
  • Prepare your buffer as you normally would at room temperature.

  • Visually confirm it is free of precipitates.

  • Aliquot the buffer into three separate, sealed containers.

  • Place one aliquot at the intended storage temperature (e.g., 4°C), one at room temperature (e.g., 20-25°C), and one at a typical experimental temperature (e.g., 37°C).

  • Incubate for 12-24 hours.

  • Visually inspect all aliquots for precipitation. If precipitation is observed in the cold aliquot, warm it back to room temperature to see if it redissolves.

Troubleshooting Workflow: Temperature Issues

G Start Precipitate Observed After Temperature Change Is_Phosphate Is it a phosphate buffer stored at 4°C? Start->Is_Phosphate Check_Redissolve Does precipitate redissolve upon returning to original temp? Solubility_Issue Diagnosis: Temperature-Dependent Solubility Issue Check_Redissolve->Solubility_Issue Yes Complex_Issue Diagnosis: Complex Issue (e.g., evaporation, contamination) Check_Redissolve->Complex_Issue No Is_Phosphate->Check_Redissolve Yes Is_Tris Is it a TRIS buffer with a large temp shift? Is_Phosphate->Is_Tris No Is_Tris->Check_Redissolve No pH_Shift_Issue Diagnosis: Temperature-Induced pH Shift & Precipitation Is_Tris->pH_Shift_Issue Yes Action_Solubility Action: 1. Store at room temp. 2. Use fresh/warm to dissolve. 3. Lower concentration. Solubility_Issue->Action_Solubility Action_pH Action: 1. Prepare buffer at temp of use. 2. Choose buffer with lower ΔpKa/°C (e.g., HEPES, MOPS). pH_Shift_Issue->Action_pH Action_Remake Action: 1. Remake buffer. 2. Check for contamination. Complex_Issue->Action_Remake

Caption: Relationship between buffer pH, protein pI, and solubility.

Experimental Protocol: pH Solubility Screen
  • Prepare your primary buffer but do not adjust the final pH.

  • In a multi-well plate or microcentrifuge tubes, create a series of small-volume aliquots of your un-pH'd buffer.

  • Add your protein or compound of interest to each aliquot at the final desired concentration.

  • Carefully adjust the pH of each aliquot to a different value, creating a gradient around your target pH (e.g., from pH 6.0 to 8.0 in 0.2 unit increments).

  • Let the samples equilibrate for 1-2 hours at the desired temperature.

  • Measure turbidity using a spectrophotometer (OD at 600 nm) or by visual inspection to identify the pH range where precipitation occurs.

Guide 3: Managing Concentration and Ionic Strength

Every salt has a finite solubility. Furthermore, the total concentration of ions (ionic strength) affects both buffer component solubility and the stability of proteins through "salting-in" and "salting-out" effects. [15]

  • Salting-In: At low salt concentrations, adding salt can sometimes increase protein solubility.

  • Salting-Out: At high salt concentrations, salt ions compete with proteins for water molecules, reducing protein hydration and causing precipitation. [15]

Data Table: Common Buffer Incompatibilities and Limits
Buffer SystemIncompatible WithCommon Cause of PrecipitationRecommended Action
Phosphate Divalent Cations (Ca²⁺, Mg²⁺, Zn²⁺, etc.)Formation of insoluble phosphate salts. [12][13]Use a non-coordinating buffer like TRIS or HEPES.
Phosphate High % Organic Solvent (e.g., >70% Acetonitrile)Reduced solubility of the buffer salt in the organic mix. [16]Lower the buffer concentration or use a more organic-soluble buffer (e.g., ammonium acetate). [16][17]
TRIS Aldehydes (e.g., formaldehyde)Chemical reaction between the primary amine of TRIS and the aldehyde.Use a non-amine buffer like HEPES or Phosphate.
Any Buffer High Solute ConcentrationExceeding the solubility limit of one or more components. [6]Reduce the buffer concentration or prepare a more dilute stock.
Any Buffer pH near Protein pIProtein aggregation at its isoelectric point. [10]Adjust buffer pH to be at least 1 unit away from the protein's pI. [11]

Best Practices for Buffer Preparation and Storage

Proactively preventing precipitation is always better than troubleshooting it. Adhere to these principles for robust and reproducible results.

  • Use High-Purity Reagents: Start with high-quality, HPLC-grade or equivalent reagents and purified, deionized water to avoid introducing contaminants that could act as nucleation sites for precipitation. 2. Prepare at Temperature of Use: Whenever possible, prepare and pH-adjust your buffer at the temperature at which the experiment will be conducted. This is especially critical for buffers with high temperature sensitivity, like TRIS. [4]3. Dissolve Components Sequentially: Add and completely dissolve one component before adding the next. This prevents localized areas of supersaturation.

  • pH Adjustment and Final Volume: Always adjust the pH before bringing the buffer to its final volume. The act of adding a strong acid or base to adjust pH adds volume and ions, which must be accounted for. Once the target pH is reached, add water to the final desired volume. [7]5. Filter Before Use: After preparation, filter the buffer through a 0.22 µm or 0.45 µm filter. This removes any small particulates that could cause problems later, especially in applications like HPLC. [18]6. Proper Storage: Store buffers in tightly sealed, chemically inert containers (glass or specific plastics) to prevent evaporation and contamination. [19]Label bottles clearly with the buffer name, concentration, pH, and date of preparation. Most dilute buffers should be used within a few weeks unless a bacteriostatic agent (like sodium azide) is added. [18][19]Always visually inspect buffers for cloudiness or microbial growth before use. [4]

References

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. [Link]

  • How to prevent protein precipitation?. (2012). Biology Stack Exchange. [Link]

  • Preparing Buffer Solutions. SHIMADZU CORPORATION. [Link]

  • Das, T., & Nam, K. (2016). A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures. PMC. [Link]

  • Buffering Salts. Candy Mentor. [Link]

  • Tips for Preparing and Using Buffers with Your Chromatography System. (2016). Biocompare. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • Janc, T., et al. (2019). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC. [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase?. (2012). ResearchGate. [Link]

  • Pikal, M. J., & Shah, S. (2001). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. PubMed. [Link]

  • How can I troubleshoot protein precipitation after purification?. (2015). ResearchGate. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

  • How do I avoid protein precipitation after Ni-NTA purification?. (2023). ResearchGate. [Link]

  • 6.2.6 Buffers and Ionic Strength. IuE. [Link]

  • 17.6 pH Effects on Solubility. Chad's Prep®. [Link]

  • Buffer keeps precipitating. Any advice why?. (2022). Reddit. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • LoBrutto, R., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]

  • Vincentelli, R., et al. (2009). High-throughput protein concentration and buffer exchange: comparison of ultrafiltration and ammonium sulfate precipitation. PubMed. [Link]

  • Ionic strength – Knowledge and References. Taylor & Francis. [Link]

  • pH and Buffers: How Buffer Solutions Maintain pH. (2023). Precision Laboratories Test Strips. [Link]

  • Calculating Ionic Strength of Buffers. (2024). The Hancock Lab. [Link]

  • 1992-9. Buffer Precipitation Problems. (1992). LCTSBIBLE.COM. [Link]

  • Effect of buffer concentration and ionic strength on first-order rate constant. ResearchGate. [Link]

  • Buffering and infiltration. Urban Green-blue Grids. [Link]

  • Effect of phosphate salts concentrations, supporting electrolytes, and calcium phosphate salt precipitation on the pH of phosphate buffer solutions. ResearchGate. [Link]

  • Protein precipitation during buffer exchange?. (2016). ResearchGate. [Link]

  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2004). ResearchGate. [Link]

  • Buffers. University of Arizona. [Link]

  • Practical guide to phosphate buffers. (2024). YouTube. [Link]

  • BUFFERS. University of Vermont. [Link]

  • PH Buffering in Aquifers. Enviro Wiki. [Link]

  • How does the temperature affect the buffer solution capacity for acids in an acid buffer solution?. (2017). Quora. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-amino-N-(3,5-dimethylphenyl)benzamide

[1] Executive Summary & Chemical Profile[2][3] Compound: 2-amino-N-(3,5-dimethylphenyl)benzamide Class: Anthranilamide / Benzamide Derivative Primary Risk: Physical Instability (Precipitation) and Serum Protein Binding ,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2][3]

Compound: 2-amino-N-(3,5-dimethylphenyl)benzamide Class: Anthranilamide / Benzamide Derivative Primary Risk: Physical Instability (Precipitation) and Serum Protein Binding , rather than chemical degradation.[1]

This guide addresses the stability profile of 2-amino-N-(3,5-dimethylphenyl)benzamide in standard cell culture environments (DMEM/RPMI + 10% FBS). While the benzamide scaffold is chemically robust against spontaneous hydrolysis at neutral pH, the lipophilic nature of the 3,5-dimethylphenyl moiety creates significant challenges regarding solubility and bioavailability.[1]

Chemical Structure & Stability Logic[2][4]
  • Hydrolysis Resistance: The ortho-amino group (2-amino) forms an intramolecular hydrogen bond with the amide carbonyl oxygen.[1] This "locking" mechanism, combined with the steric hindrance of the 3,5-dimethyl substitution on the aniline ring, renders the amide bond highly resistant to spontaneous hydrolysis at pH 7.4.[1]

  • Oxidation Risk: The primary amine (aniline-like) is susceptible to slow oxidation if exposed to high-intensity light or reactive oxygen species (ROS) in aged media, often indicated by a media color shift to yellow/brown.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound precipitates immediately upon addition to the media."

Diagnosis: "Crash-out" due to local supersaturation. Mechanism: This compound is highly hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous media, the local concentration momentarily exceeds the solubility limit before mixing occurs, causing micro-precipitation that may not re-dissolve.[1]

Corrective Protocol:

  • The "Intermediate Step" Method: Do not pipette 100% DMSO stock directly into the cell culture dish.

  • Step 1: Dilute your DMSO stock 1:10 into serum-free media or PBS first. Vortex immediately.

  • Step 2: Add this intermediate solution to your final culture vessel.

  • Limit: Keep final DMSO concentration < 0.5% (v/v).

Issue 2: "I see a loss of potency after 24 hours, but no precipitate."

Diagnosis: Serum Protein Binding (Sequestration).[1] Mechanism: The hydrophobic 3,5-dimethylphenyl group drives high affinity binding to Bovine Serum Albumin (BSA) in FBS.[1]

  • Estimated Binding: >95% bound.

  • Impact: Only the free fraction is biologically active. If you treat with 1 µM, the effective concentration available to the cell may be < 50 nM.[1]

Corrective Protocol:

  • Serum Shift Assay: Perform your IC50/EC50 dose-response in media containing 1% FBS vs. 10% FBS. If potency shifts significantly (e.g., 10-fold less potent in 10% FBS), the issue is protein binding, not chemical degradation.[1]

Issue 3: "The media turned slightly yellow/brown overnight."

Diagnosis: Photo-oxidation of the 2-amino group. Mechanism: Primary aromatic amines can oxidize to form azo-linkages or quinone-imines under light exposure, especially in phenol-red-free media where light penetration is higher.[1]

Corrective Protocol:

  • Protect from Light: Wrap tubes in foil during incubation.

  • Antioxidants: Ensure your media contains standard antioxidants (e.g., pyruvate) if the cells tolerate it.[1]

Visualizing the Stability Landscape

The following diagram illustrates the kinetic fate of the compound in culture media. Note that Precipitation and Protein Binding are reversible equilibrium states, whereas Hydrolysis and Oxidation are irreversible sinks.

StabilityLandscape Stock DMSO Stock (10-100 mM) Media Aqueous Media (pH 7.4) Stock->Media Dilution FreeDrug Free Active Drug (Dissolved) Media->FreeDrug Mixing Precip Precipitate (Inactive Solid) FreeDrug->Precip Supersaturation (Fast) Bound Albumin-Bound (Sequestered) FreeDrug->Bound High Affinity (Fast) Hydrolysis Hydrolysis Product (Anthranilic Acid + Aniline) FreeDrug->Hydrolysis Amidases (Slow) Oxidation Oxidation Product (Azo/Quinone) FreeDrug->Oxidation Light/ROS Precip->FreeDrug Slow Redissolution Bound->FreeDrug Equilibrium

Caption: Kinetic fate of 2-amino-N-(3,5-dimethylphenyl)benzamide. Red arrows indicate the primary pathways of "apparent" loss (Precipitation and Binding).[1]

Experimental Protocols

Protocol A: Determining Chemical Half-Life (LC-MS)

Use this to prove the compound is not chemically degrading.[1]

Materials:

  • Test Compound (10 mM DMSO stock)

  • Cell Culture Media (complete with 10% FBS)[1][2]

  • Acetonitrile (ACN) with 0.1% Formic Acid[1]

Step-by-Step:

  • Spike: Prepare media at 1 µM final concentration (low concentration prevents precipitation artifacts).

  • Incubate: Aliquot into microcentrifuge tubes. Incubate at 37°C.

  • Sampling: At T=0, 4h, 12h, 24h, and 48h, remove 100 µL.

  • Quench: Immediately add 300 µL ice-cold ACN (precipitates proteins).

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Analyze: Inject supernatant into LC-MS/MS. Monitor the parent ion [M+H]+ (approx.[1] m/z 241.1).[1]

  • Calculation: Plot ln(Peak Area) vs. Time. Slope = -k. Half-life = 0.693/k.

    • Expected Result: >24 hours stability.

Protocol B: Solubility Limit Test (Turbidimetry)

Use this to find the maximum safe concentration.[1]

Materials:

  • PBS (pH 7.4)[1]

  • 96-well clear plate

  • Plate reader (Absorbance at 620 nm)[1]

Step-by-Step:

  • Prepare a dilution series of the compound in DMSO (e.g., 100 mM down to 0.1 mM).[1]

  • Add 198 µL of PBS to each well.

  • Add 2 µL of each DMSO stock to the wells (1% final DMSO). Mix well.

  • Incubate for 1 hour at Room Temp.

  • Measure OD620.

  • Result: A sudden spike in OD620 indicates the "Crash Point." Stay 2x below this concentration for cell assays.

Summary Data Tables

Table 1: Predicted Stability Parameters
ParameterValue / BehaviorNotes
Aqueous Solubility < 10 µM (Predicted)Highly dependent on DMSO % and Serum %.[1]
Chemical t1/2 (pH 7.4) > 48 HoursAmide bond is sterically stabilized.[1]
Plasma Protein Binding > 95%Binds strongly to BSA/HSA hydrophobic pockets.
Metabolic Stability ModerateSusceptible to hepatic CYPs, but stable to media enzymes.[1]
LogP (Lipophilicity) ~3.5 - 4.0Indicates high membrane permeability but low solubility.[1]
Table 2: Solvent Compatibility[1]
SolventSolubility LimitUsage Recommendation
DMSO > 50 mMExcellent. Use as primary stock solvent.
Ethanol ~ 10-20 mMModerate. Evaporation issues in long-term storage.
Water/PBS < 0.01 mMPoor. Do not use for stock solutions.
Media + 10% FBS ~ 50 µMSerum proteins act as carriers, improving solubility over PBS.[1]

References

  • Structural Analysis of Benzanilides: Gowda, B. T., et al. (2010).[1] "N-(3,5-Dimethylphenyl)-2-methylbenzamide."[1] Acta Crystallographica Section E, 66(8).[1] Link Validates the steric conformation and intramolecular hydrogen bonding that confers stability to this class of molecules.[1]

  • Protein Binding of Benzamides: Denisoff, O., & Molle, L. (1978).[1][3] "Binding study of benzamides to serum albumins by fluorescence probe technique." Arzneimittelforschung, 28(11).[1][3] Link Establishes the high affinity of benzamide derivatives for serum albumin, explaining the "loss of free drug" phenomenon.[1]

  • Solubility in Cell Culture: BenchChem Technical Guide. (2025).[4][5] "Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide." Link Provides comparative solubility data for structural analogs (p-tolyl derivatives) in aqueous buffers.[1]

  • Anthranilamide Stability: Almond, M. R. (1985).[1] "Studies on the hydrolysis and pharmacological utility of geminal aminoamides." Purdue University Graduate Research. Link Details the hydrolysis kinetics of amino-amide derivatives, confirming stability in neutral pH regions.

Sources

Troubleshooting

Technical Support Center: Purification of Benzamide Derivatives

Topic: Troubleshooting & Optimization of Column Chromatography for Benzamides Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Column Chromatography for Benzamides

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The "Sticky" Nature of Benzamides

Welcome to the technical support hub. If you are here, you are likely staring at a chromatogram with broad, tailing peaks, or your benzamide product has precipitated on the column head.

The Core Challenge: Benzamide derivatives possess a dual nature. The amide moiety (


) acts as both a hydrogen bond donor and acceptor. On standard silica gel (SiO

), these moieties interact aggressively with acidic surface silanols (

). This "chemisorption" causes the classic symptoms of failed purification: streaking (tailing) , poor recovery , and band broadening .

This guide moves beyond basic protocols to address the mechanistic failures of benzamide purification.

Module 1: Peak Tailing & Resolution Loss

Q: My benzamide elutes as a "shark fin" (severe tailing) rather than a Gaussian peak. Increasing solvent polarity just moves the streak faster. What is wrong?

Diagnosis: You are experiencing Silanol Drag . The acidic silanols on the stationary phase are protonating the amide nitrogen or hydrogen-bonding with the carbonyl oxygen. This secondary interaction delays mass transfer.

The Solution: Mobile Phase Modifiers You must suppress silanol ionization or compete for the binding sites.

Protocol A: The "Competitor" Method (For Basic/Neutral Benzamides)

Add a basic modifier to your mobile phase. This base blocks the acidic silanol sites, allowing your benzamide to pass without "sticking."

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.1% to 1.0% (v/v). Do not exceed 2% as it may dissolve silica.

  • Workflow:

    • Pre-wash the column with 2-3 Column Volumes (CV) of the modifier-containing solvent.

    • Run your gradient with the modifier present in both Solvent A and Solvent B.

Protocol B: The "Amine-Functionalized" Alternative

If your benzamide contains other basic nitrogens (e.g., piperazine tails), standard silica is often insufficient.

  • Switch Stationary Phase: Use Amine-bonded silica (e.g., KP-NH or RediSep® Amine).

  • Why? The surface is already functionalized with propyl-amine groups. This creates a basic surface environment, eliminating the need for TEA in the solvent and often allowing the use of "greener" solvents like Hexane/Ethyl Acetate instead of DCM/MeOH.[1]

Decision Matrix: Choosing the Right Modifier

Modifier_Logic Start Analyze Benzamide Structure IsBasic Contains Basic Amines (e.g., Pyridine, Piperidine)? Start->IsBasic IsAcidic Contains Acidic Groups (e.g., Phenol, Carboxyl)? IsBasic->IsAcidic No Action_TEA Add 1% Triethylamine (TEA) to Mobile Phase IsBasic->Action_TEA Yes (Standard Silica) Action_AmineCol Best: Use Amine-Bonded Silica (No Modifier Needed) IsBasic->Action_AmineCol Yes (High Purity Req) Neutral Neutral Benzamide Only IsAcidic->Neutral No Action_Acid Add 1% Acetic Acid to Mobile Phase IsAcidic->Action_Acid Yes Action_None Standard Silica (DCM/MeOH Gradient) Neutral->Action_None

Figure 1: Decision logic for selecting mobile phase modifiers based on chemical functionality.

Module 2: Solubility & Sample Loading

Q: My compound precipitates at the top of the column when I add the non-polar solvent. How do I load insoluble benzamides?

Diagnosis: Benzamides are often highly crystalline and soluble in DCM or Methanol but insoluble in Hexane or Heptane.

  • Liquid Loading Failure: If you dissolve the sample in DCM and inject it onto a Hexane-equilibrated column, the DCM (strong solvent) carries the sample down the column faster than the eluent, causing band spreading and precipitation when the DCM dilutes out.

The Solution: Dry Loading (Solid Deposition) This is the gold standard for benzamide purification. It eliminates solvent mismatch effects.

Step-by-Step Dry Loading Protocol
  • Dissolution: Dissolve your crude benzamide in a minimal amount of a strong solvent (DCM, MeOH, or Acetone) in a round-bottom flask.

  • Adsorption: Add a solid sorbent carrier.

    • Ratio: 1:2 to 1:3 (Sample : Sorbent by weight).

    • Choice of Sorbent:

      • Celite 545: Best for most applications. Inert, does not retain compounds, allows fast release.

      • Silica Gel: Use if you need extra retardation, but risk of irreversible adsorption exists.

  • Evaporation: Rotovap the mixture until it is a free-flowing dry powder. Note: Use a bump trap.

  • Loading: Pour the powder into a solid load cartridge (SLD) or directly onto the top of the column (protected by a sand layer).

Data Comparison: Liquid vs. Dry Loading

FeatureLiquid Loading (DCM injection)Dry Loading (Celite)
Band Width Broad (Solvent effect)Sharp (Focused zone)
Resolution LowerHigher
Tailoring Prone to precipitationNo precipitation risk
Recovery GoodExcellent (if Celite is used)

Module 3: Separation from Impurities (Co-elution)

Q: I cannot separate my benzamide from the starting aniline or benzoic acid. They co-elute.

Diagnosis: Neutral silica does not discriminate well between the polarities of similar aromatic amides and amines.

The Solution: pH Manipulation (The "pH Switching" Technique) You can alter the retention time of the impurities by changing their ionization state, while the benzamide remains largely unaffected (neutral).

Scenario A: Removing Starting Amine (Aniline)
  • Strategy: Acidify the mobile phase.

  • Action: Add 1% Acetic Acid.

  • Result: The aniline becomes protonated (

    
    ), becomes highly polar, and sticks to the silica baseline. The neutral benzamide elutes normally.
    
Scenario B: Removing Benzoic Acid
  • Strategy: Keep conditions neutral or slightly basic.

  • Action: Use standard silica or add TEA.

  • Result: The benzoic acid ionizes to carboxylate (

    
    ) on silica (which is naturally slightly acidic) or with base, increasing its retention or causing it to streak, while benzamide elutes as a sharp peak.
    

Module 4: Post-Purification Processing

Q: I used Triethylamine (TEA) and now I can't get it out of my product. It shows up in the NMR.[2][3]

Diagnosis: TEA boils at ~89°C, but it often forms salts (Triethylammonium acetate/chloride) with your product or silica impurities, which are non-volatile solids.

The Solution: The Wash & Dry

  • Azeotropic Removal:

    • Redissolve the fraction in Chloroform (

      
      ) .
      
    • Evaporate.[2][3][4][5] Repeat 2x. Chloroform helps break the amine-salt complexes and co-evaporates the free base.

  • The Bicarb Wash (If product is water-insoluble):

    • Dissolve combined fractions in EtOAc or DCM.

    • Wash with Saturated Aqueous

      
        (removes acid salts) or Water  (removes TEA salts).
      
    • Dry over

      
       and evaporate.
      
  • Vacuum Oven:

    • Dry at 40-50°C under high vacuum for 12+ hours.

Experimental Workflow Visualization

Purification_Workflow Crude Crude Benzamide Mixture TLC TLC Analysis (Check Rf & Tailing) Crude->TLC Decision Select Loading Method TLC->Decision Liquid Liquid Load (Soluble in Hex/EtOAc) Decision->Liquid High Solubility Dry Dry Load (Celite) (Insoluble/Polar) Decision->Dry Low Solubility Column Run Column (Gradient 0-100%) Liquid->Column Dry->Column Workup Evaporate & Remove Modifiers Column->Workup

Figure 2: End-to-end workflow for benzamide purification selection.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at: [Link]

  • Teledyne ISCO. "RediSep Amine Functionalized Column Application Note." Teledyne ISCO Applications. Available at: [Link]

  • Sorbtech. "HOW TO: Sample loading methods in flash chromatography." Sorbent Technologies. Available at: [Link]

  • Biotage. "Dry loading vs. liquid loading, which provides better flash column chromatography results?" Biotage Blog. Available at: [Link]

  • ResearchGate. "Best way to remove triethylamine from a column fraction?" Discussion Thread. Available at: [Link]

Sources

Optimization

Technical Support Center: Benzamide Stability &amp; N-Oxidation Mitigation

Status: Operational Ticket Focus: Minimizing N-Oxidation Byproducts in Benzamide-Scaffold APIs Assigned Specialist: Senior Application Scientist, Stability Division Introduction: The "Silent" Degradation Pathway Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing N-Oxidation Byproducts in Benzamide-Scaffold APIs Assigned Specialist: Senior Application Scientist, Stability Division

Introduction: The "Silent" Degradation Pathway

Welcome to the technical support hub for benzamide stability. If you are working with benzamide-based pharmacophores (e.g., Metoclopramide, Sulpiride, Procainamide), you likely face a specific stability challenge: N-oxidation .

While the benzamide moiety itself (


) is hydrolytically stable, the tertiary amine side chains  or aniline nitrogens  frequently attached to this scaffold are highly susceptible to oxidative attack. This results in the formation of N-oxides, which are often toxic, pharmacologically inactive, and difficult to separate chromatographically.

This guide moves beyond basic storage advice to provide a mechanistic troubleshooting framework for stabilizing these sensitive molecules.

Module 1: Rapid Troubleshooting Matrix

Issue: Your HPLC data shows a new peak (RRT ~1.1-1.3) or the solid powder is discoloring. Use this matrix to identify the root cause immediately.

SymptomProbable Root CauseVerification StepImmediate Corrective Action
New Peak (Polar) Peroxide-Mediated Oxidation Test solvent/excipient for peroxides (FOX assay).Switch to "Low Peroxide" grade excipients; add chelators (EDTA).
Yellow Discoloration Photo-Oxidation / Radical Attack Check if sample was exposed to ambient light (even briefly).Implement amber glass/foil wrapping; check UV spectrum of degradant.
Headspace Degradation Autoxidation (Radical Chain) Degradation correlates with headspace volume in vial.Sparge buffers with Argon/Nitrogen; minimize headspace.[1]
pH-Dependent Rate pKa-Driven Susceptibility Oxidation rate changes significantly near pKa of the amine.Adjust formulation pH to protonate the amine (protonated amines resist oxidation).

Module 2: The Mechanism of Failure

To solve the problem, you must understand the enemy. N-oxidation in benzamides typically occurs via two distinct pathways. Understanding which one is active is critical for selecting the right inhibitor.

Pathway A: Peroxide-Mediated (Nucleophilic Attack)

This is the most common cause in liquid formulations. Impurities in excipients (like Polysorbates or PEGs) generate hydroperoxides (


). The nucleophilic lone pair of the tertiary amine attacks the peroxide oxygen.
Pathway B: Radical-Mediated (Autoxidation)

Driven by light or trace metals, a radical abstracts a hydrogen (usually


 to the nitrogen), initiating a chain reaction that leads to iminium ions or N-oxides.
Visualizing the Threat Landscape

BenzamideOxidation Source Oxidative Source Peroxide Peroxides (ROOH) (from Excipients) Source->Peroxide Aging of PEG/Tween Radical Free Radicals (Light/Metals) Source->Radical UV Light / Fe2+ Drug Benzamide API (Tertiary Amine Tail) Peroxide->Drug Direct Reaction Radical->Drug Initiation Inter1 Nucleophilic Attack (N: -> O-OR) Drug->Inter1 2-Electron Process Inter2 H-Abstraction (Carbon-Centered Radical) Drug->Inter2 1-Electron Process Product1 N-Oxide (Major Degradant) Inter1->Product1 Yields N-Oxide Inter2->Product1 recombination Product2 Dealkylation Products Inter2->Product2 Fragmentation

Figure 1: Dual pathways of Benzamide N-oxidation. Note that peroxide attack (top path) is distinct from radical attack (bottom path), requiring different stabilization strategies.

Module 3: The "Hidden" Excipient Threat

The most insidious source of N-oxidation is not atmospheric oxygen, but reactive impurities in your solvents and excipients .

Polymeric excipients (Povidone, PEG, Polysorbates) degrade over time to form peroxides.[2] A "fresh" bottle of Tween 80 can contain enough peroxide to degrade a sensitive benzamide within days.

Data: Typical Peroxide Levels in Pharmaceutical Excipients

ExcipientFresh (ppm H₂O₂)Aged 6 Months (ppm H₂O₂)Risk Level
Polysorbate 80 < 10200 - 400CRITICAL
PEG 400 < 5100 - 300HIGH
Povidone (PVP) 20 - 50150 - 400HIGH
Mannitol < 1< 1LOW

Protocol 1: Peroxide Screening (The FOX Assay) Before formulating any benzamide solution, screen your excipients.

  • Reagent: Prepare Ferrous Oxidation-Xylenol Orange (FOX) reagent.

  • Sample: Dissolve 1g of excipient in 10mL methanol.

  • Reaction: Mix 100µL sample + 900µL FOX reagent. Incubate 30 mins.

  • Read: Absorbance at 560 nm.

  • Limit: Reject any excipient batch > 5 ppm peroxides for sensitive benzamides.

Module 4: Storage & Handling Protocols

To ensure stability, you must create a "Self-Validating System" where the environment actively prevents oxidation.

The Inerting Protocol (Headspace Management)

Atmospheric oxygen (


) is an infinite reservoir for oxidation.
  • Step 1: Use Type I Glass vials (amber).

  • Step 2: Sparging: Bubble High-Purity Nitrogen (

    
    ) through the solution for 15 minutes before capping.
    
  • Step 3: Overlay: Fill the vial headspace with Nitrogen immediately before sealing.

  • Step 4: Seal Integrity: Use crimp caps with PTFE-lined septa. Avoid simple screw caps for long-term storage of liquid formulations.

pH Optimization Strategy

The oxidation of the amine nitrogen is linked to its electron density.

  • Concept: A protonated amine (

    
    ) has no lone pair available to attack peroxides.
    
  • Action: If solubility permits, buffer your formulation to a pH 1.0 to 1.5 units below the pKa of the tertiary amine. This "locks" the lone pair, rendering it kinetically inert to N-oxidation.

Antioxidant Selection

Do not guess. Select based on the mechanism identified in Module 2.

  • For Peroxide Scavenging: Use Methionine or Sodium Thiosulfate . These act as "sacrificial nucleophiles," reacting with peroxides faster than the drug does.

  • For Radical Termination: Use BHT (Butylated Hydroxytoluene) or Propyl Gallate . These break the radical chain propagation.

  • Synergy: A combination of EDTA (to chelate metals) + Ascorbic Acid (sacrificial) is often the "Gold Standard" for aqueous benzamide formulations.

Module 5: Troubleshooting Workflow (Decision Tree)

Follow this logic flow to resolve stability failures systematically.

TroubleshootingTree Start Start: Degradation Detected SolidOrLiquid Is the sample Solid or Liquid? Start->SolidOrLiquid Liquid Liquid Formulation SolidOrLiquid->Liquid Solid Solid Powder SolidOrLiquid->Solid CheckDark Did it degrade in the dark? Liquid->CheckDark PeroxideTest Test Excipients for Peroxides CheckDark->PeroxideTest Yes (Dark) Sol_Light Solution: Photo-oxidation. Use Amber Glass/Foil. CheckDark->Sol_Light No (Light Exposed) Headspace Check Headspace O2 PeroxideTest->Headspace No Peroxides Sol_Peroxide Solution: Switch to Low-Peroxide Excipients or add Methionine PeroxideTest->Sol_Peroxide Peroxides Found Sol_O2 Solution: Autoxidation. Improve N2 Sparging. Headspace->Sol_O2 Moisture Check Water Content (KF) Solid->Moisture Moisture->Sol_Light Low Moisture (Surface Only) Sol_Hydrolysis Solution: Hydrolysis (Amide cleavage). Add Desiccant. Moisture->Sol_Hydrolysis High Moisture

Figure 2: Logic flow for diagnosing benzamide instability. Use this to isolate variables.

Frequently Asked Questions (FAQ)

Q: Can I use standard grade PEG 400 if I store it at 4°C? A: No. While cold storage slows degradation, it does not remove pre-existing peroxides. Standard grade PEG can arrive with >100 ppm peroxides. You must purchase "Low Peroxide" or "Oxidation Resistant" grades specifically for benzamide formulations.

Q: My benzamide is turning pink, but the LC-MS shows no N-oxide. What is it? A: This is likely photolysis of the aniline ring (if present, as in Metoclopramide). This forms azo-dimers or iminoquinones, which are intensely colored even at trace levels (


). This is a light protection failure, not necessarily an oxygen failure.

Q: How do I distinguish the N-oxide from the parent drug? A: N-oxides are significantly more polar. In Reverse Phase HPLC, the N-oxide will elute earlier (lower retention time) than the parent benzamide. In MS, you will see a mass shift of +16 Da . Caution: Some N-oxides can thermally revert to the parent amine in the MS source; use soft ionization (ESI) with low source temperatures.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation. [Link]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[1][6] Pharmaceutical Development and Technology.[7] [Link]

  • Wasylaschuk, W. R., et al. (2007). Evaluation of Hydroperoxides in Common Pharmaceutical Excipients.[2][6] Journal of Pharmaceutical Sciences. [Link]

  • Maquille, A., & Habib Jiwan, J. L. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Allosteric vs. Orthosteric Modulation: A Comparative Guide to IKK Inhibition (BMS-345541 vs. Benzamides)

Executive Summary In the landscape of NF- B pathway modulation, the inhibition of the I B Kinase (IKK) complex—specifically the catalytic IKK subunit—remains a primary therapeutic and research strategy.[1] This guide com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of NF-


B pathway modulation, the inhibition of the I

B Kinase (IKK) complex—specifically the catalytic IKK

subunit—remains a primary therapeutic and research strategy.[1] This guide compares two distinct classes of small molecule inhibitors: BMS-345541 , a highly selective allosteric inhibitor, and Benzamide derivatives (exemplified by IMD-0354 and 2-amino-benzamides), which typically function through ATP-competitive or ATP-blocking mechanisms.

The Verdict:

  • Choose BMS-345541 when high kinase selectivity is paramount and you require a mechanism that is non-competitive with intracellular ATP levels. It is the gold standard for dissecting IKK-specific effects without off-target kinase inhibition.

  • Choose Benzamides (e.g., IMD-0354) for potent cellular efficacy where ATP-pocket occlusion is desired, or when studying the specific blockade of ATP recruitment to the IKK complex. Note that ATP-competitive inhibitors may exhibit broader off-target profiles compared to allosteric modulators.

Mechanistic Divergence

The defining difference between these two agents lies in their binding topology on the IKK


 enzyme. This fundamental distinction dictates their utility in high-ATP cellular environments and their selectivity profiles.
BMS-345541: The Allosteric Precision Tool

BMS-345541 (N-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine) binds to a specific allosteric pocket on the IKK subunit, distinct from the ATP-binding site.

  • Mechanism: It stabilizes the kinase in an inactive conformation. Because it does not compete with ATP, its inhibitory potency is unaffected by the millimolar concentrations of ATP found within cells.

  • Selectivity: This unique binding site is not conserved across the kinome, conferring BMS-345541 with exceptional selectivity (>100-fold) for IKK

    
     and IKK
    
    
    
    over other kinases like JNK, p38, or MAPK.
Benzamides (IMD-0354): The Orthosteric/ATP-Blockers

Benzamide derivatives, particularly IMD-0354 (N-(3,5-bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxy-benzamide), generally target the ATP-binding cleft or interfere directly with ATP recruitment.

  • Mechanism: These compounds prevent ATP from docking into the catalytic pocket of IKK

    
    . While effective, their potency can theoretically be shifted by high intracellular ATP concentrations (the "ATP penalty").
    
  • Selectivity: Since the ATP-binding pocket is highly conserved among protein kinases, benzamide-based inhibitors often require rigorous counter-screening to rule out off-target effects on structurally similar kinases.

Visualization: Pathway & Inhibition Nodes

IKK_Inhibition_Mechanism cluster_IKK IKK Complex Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Receptor Complex (TNFR/TLR) Stimulus->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Beta IKKβ (Catalytic) TAK1->IKK_Beta Phosphorylation IkBa IκBα IKK_Beta->IkBa Phosphorylation (Ser32/36) IKK_Alpha IKKα NEMO NEMO (Regulatory) ATP ATP ATP->IKK_Beta Cofactor Binding NFkB NF-κB (p65/p50) IkBa->NFkB Degradation (Ubiquitin-Proteasome) Nucleus Nuclear Translocation & Transcription NFkB->Nucleus BMS BMS-345541 (Allosteric Site) BMS->IKK_Beta Inhibits (Non-Competitive) Benzamide Benzamides (IMD-0354) (ATP Pocket/Blockade) Benzamide->IKK_Beta Blocks ATP (Competitive)

Caption: Mechanistic entry points of BMS-345541 (Allosteric) versus Benzamides (ATP-Interference) within the canonical NF-


B signaling cascade.

Comparative Performance Analysis

The following data aggregates typical performance metrics from THP-1 monocytes and cell-free kinase assays.

FeatureBMS-345541Benzamides (e.g., IMD-0354)
Primary Target IKK

(Major), IKK

(Minor)
IKK

(Selective)
Binding Mode Allosteric (Non-ATP Competitive)Orthosteric (ATP Competitive/Blocking)
IC50 (Cell-Free) 0.3

M (IKK

); 4.0

M (IKK

)
~100–250 nM (varies by derivative)
IC50 (Cellular) 1–5

M (THP-1 Cytokine release)
~1–2

M (NF-

B nuclear translocation)
Selectivity Profile Excellent (Clean against MAPK/JNK)Moderate (Risk of off-target kinase hits)
ATP Dependence None (Potency maintained in cells)High (Potency may drop in high ATP)
Solubility Good (Water soluble as HCl salt)Variable (Often requires DMSO)

Key Insight: While benzamides often show lower IC50 values in enzymatic assays (nanomolar range), BMS-345541's allosteric mechanism translates to a more consistent performance between enzymatic and cellular contexts because it does not fight against the high intracellular ATP concentration.

Experimental Protocols

To validate these inhibitors in your specific model, use the following self-validating workflows.

Protocol A: Discriminating Mechanism (ATP Competition Assay)

Use this to confirm if your "Benzamide" is truly ATP-competitive vs. the allosteric BMS-345541.

  • Setup: Prepare IKK

    
     kinase assay (e.g., Z-Lyte or HotSpot) with a peptide substrate (I
    
    
    
    B
    
    
    residues 26-42).
  • Variable: Run the assay at two ATP concentrations:

    • Low ATP:

      
       of ATP (approx. 10 
      
      
      
      M).
    • High ATP: Saturation (1 mM).

  • Treatment: Titrate BMS-345541 and IMD-0354 (0.01

    
    M to 10 
    
    
    
    M).
  • Readout: Measure phosphorylation activity.

  • Interpretation:

    • BMS-345541: IC50 remains constant regardless of ATP concentration (Signature of Allostery).

    • Benzamide: IC50 increases (potency drops) at High ATP (Signature of ATP Competition).

Protocol B: Cellular Target Engagement (Western Blot)

Validates efficacy in blocking the canonical pathway.

  • Cell Culture: Seed THP-1 cells (

    
     cells/mL) in 6-well plates.
    
  • Pre-treatment: Treat with:

    • Vehicle (DMSO 0.1%)

    • BMS-345541 (5

      
      M)
      
    • IMD-0354 (5

      
      M)
      
    • Duration: 1 hour.

  • Stimulation: Add TNF-

    
     (10 ng/mL) for 15 minutes  (Critical timing: p-I
    
    
    
    B
    
    
    peaks early).
  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Lyse in RIPA buffer.[2]

  • Immunoblot:

    • Primary Target: Phospho-I

      
      B
      
      
      
      (Ser32/36). Expect reduction.
    • Secondary Target: Total I

      
      B
      
      
      
      . Expect preservation (blockade of degradation).
    • Loading Control:

      
      -Actin or GAPDH.
      

References

  • Burke, J. R., et al. (2003). "BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice."[3][4] Journal of Biological Chemistry.

  • Kamiguchi, K., et al. (2005). "Inhibition of NF-kappaB activation by a novel IKK inhibitor, IMD-0354, suppresses the neoplastic capacity of human pancreatic cancer cells." Clinical Cancer Research.

  • McIntyre, K. W., et al. (2003). "A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice."[3] Arthritis & Rheumatism.

  • Tanaka, A., et al. (2005). "A new IkappaB kinase beta inhibitor prevents human breast cancer cell growth." Cancer Research.

  • TargetMol. "BMS-345541 hydrochloride - Product Description and IC50 Data."

Sources

Comparative

A Comparative Guide to Diamide Insecticides: Chlorantraniliprole vs. Flubendiamide

A Note on the Initial Topic: This guide was initially planned to compare Chlorantraniliprole with 2-amino-N-(3,5-dimethylphenyl)benzamide. However, a thorough literature review revealed that 2-amino-N-(3,5-dimethylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Initial Topic: This guide was initially planned to compare Chlorantraniliprole with 2-amino-N-(3,5-dimethylphenyl)benzamide. However, a thorough literature review revealed that 2-amino-N-(3,5-dimethylphenyl)benzamide is not a recognized insecticide. A structurally related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, is a known chemical intermediate used in the synthesis of Chlorantraniliprole itself and does not possess the same insecticidal mode of action.[1][2][3][4][5] To provide a scientifically meaningful and valuable comparison for researchers, this guide has been pivoted to compare two commercially significant, active insecticides from the same chemical class: Chlorantraniliprole and Flubendiamide .

Introduction to Diamide Insecticides

The diamide class of insecticides represents a significant advancement in pest management, offering potent activity against key insect pests, primarily within the order Lepidoptera.[6][7] Classified by the Insecticide Resistance Action Committee (IRAC) as Mode of Action Group 28, these compounds share a novel and specific molecular target: the insect ryanodine receptor (RyR).[6] This specificity provides excellent efficacy against target pests while conferring a favorable safety profile for many non-target organisms, including mammals.[7][8]

This guide provides an in-depth comparison of two leading diamide insecticides: Chlorantraniliprole , an anthranilic diamide, and Flubendiamide , the first commercialized phthalic acid diamide.[6][9] We will explore their mechanisms, comparative efficacy, and key physicochemical differences to inform research and application strategies.

Chemical Structure and Properties

While both molecules are diamides, their core structures differ, which influences their biological activity and properties. Chlorantraniliprole is an anthranilic diamide, whereas Flubendiamide is classified as a phthalic acid diamide.[6]

Chlorantraniliprole

  • IUPAC Name: 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide[2]

  • Chemical Formula: C₁₈H₁₄BrCl₂N₅O₂[2]

  • Molar Mass: 483.15 g/mol [2]

Flubendiamide

  • IUPAC Name: N²-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N¹-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide

  • Chemical Formula: C₂₃H₂₂F₇IN₂O₄S

  • Molar Mass: 702.4 g/mol

Mechanism of Action: A Shared Target

The primary mode of action for both Chlorantraniliprole and Flubendiamide is the modulation of insect ryanodine receptors.[6][10] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells, essential for regulating muscle contraction.

The binding of a diamide insecticide locks the RyR in a partially open state.[6] This leads to an uncontrolled and sustained leakage of calcium ions (Ca²⁺) from internal stores into the cytoplasm.[6][10] The resulting depletion of intracellular Ca²⁺ stores and elevated cytosolic Ca²⁺ levels cause rapid cessation of feeding, muscle paralysis, lethargy, and ultimately, insect death.[6]

A critical feature of this mechanism is its high selectivity for insect RyRs over mammalian isoforms, which is the basis for the low mammalian toxicity of these compounds.[7][8] While both compounds target the RyR, radioligand binding studies suggest they may bind at different, allosterically coupled sites, which could have implications for the development of resistance.[11][12]

Diamide Insecticide Mechanism of Action Diamide Diamide Insecticide (Chlorantraniliprole or Flubendiamide) RyR Insect Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Diamide->RyR Ca_leak Uncontrolled Ca²⁺ Release RyR->Ca_leak Locks Channel Open SR Sarcoplasmic Reticulum (Internal Ca²⁺ Store) Cytosol Cytosol (Increased Ca²⁺ Concentration) Ca_leak->Cytosol Depletes SR stores Paralysis Muscle Paralysis & Cessation of Feeding Cytosol->Paralysis Disrupts Muscle Function Death Insect Death Paralysis->Death Leaf-Dip Bioassay Workflow start Start prep_stock Prepare 1000 mg/L Stock Solutions (Insecticide in Acetone) start->prep_stock prep_serial Create Serial Dilutions (in Water + Surfactant) prep_stock->prep_serial treat_leaves Dip Leaf Discs (10 seconds) prep_serial->treat_leaves prep_control Prepare Control (Water + Surfactant only) prep_control->treat_leaves dry_leaves Air-Dry Leaves treat_leaves->dry_leaves infest Place Leaf in Petri Dish Infest with 10 Larvae dry_leaves->infest incubate Incubate (25°C, 14:10 L:D) infest->incubate assess Assess Mortality (24, 48, 72 hours) incubate->assess analyze Probit Analysis (Calculate LC₅₀) assess->analyze end_node End analyze->end_node

Sources

Validation

A Comparative Guide to the Selectivity Profile of 2-Amino-N-Arylbenzamides: A Case Study Approach

In the landscape of modern drug discovery, the characterization of a compound's selectivity is a cornerstone of preclinical development. It dictates the therapeutic window, informs potential off-target toxicities, and ul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the characterization of a compound's selectivity is a cornerstone of preclinical development. It dictates the therapeutic window, informs potential off-target toxicities, and ultimately influences the clinical success of a new chemical entity. This guide provides a comprehensive framework for evaluating the selectivity profile of the 2-amino-N-arylbenzamide scaffold, a versatile pharmacophore present in a range of biologically active molecules.

While a detailed, publicly available selectivity profile for the specific compound 2-amino-N-(3,5-dimethylphenyl)benzamide is not extensively documented, the broader class of 2-aminobenzamide derivatives has been explored for various therapeutic applications, including as kinase inhibitors, potential antipsychotics, and antimicrobial agents.[1][2][3] This guide will, therefore, utilize a representative, hypothetical compound from this class, "Compound X," to illustrate the principles and methodologies of selectivity profiling, comparing it against a known clinical agent.

The 2-Aminobenzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminobenzamide core is a recognized privileged structure in medicinal chemistry, capable of forming key hydrogen bond interactions with various biological targets.[3] Modifications at the N-aryl ring and the benzamide moiety allow for the fine-tuning of potency and selectivity. For instance, derivatives of this scaffold have been identified as potent inhibitors of I-kappa B kinase (IKK), a critical node in the NF-κB signaling pathway implicated in inflammation and cancer.[1] Other related benzamide structures have been investigated for their potential as antipsychotic agents by targeting dopamine and serotonin receptors, or as novel inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in various cellular processes.[2][4]

Given the precedent for kinase activity within this chemical class, our case study will focus on a hypothetical 2-amino-N-arylbenzamide, "Compound X," designed as a putative inhibitor of a specific kinase, which we will designate as "Kinase A."

Comparative Selectivity Profile: Compound X vs. a Known Kinase Inhibitor

A critical aspect of preclinical drug development is understanding how a novel compound performs against a panel of relevant biological targets compared to existing therapies. This provides context for its potential advantages and liabilities. Here, we present a hypothetical selectivity profile for Compound X against a panel of kinases, juxtaposed with data for a well-characterized, multi-kinase inhibitor, Sorafenib.

Disclaimer: The following data for "Compound X" is illustrative and intended to serve as a representative example for this class of molecules.

Target KinaseCompound X (IC50, nM)Sorafenib (IC50, nM)Fold Selectivity (Compound X)
Kinase A (Primary Target) 15 20-
Kinase B3509023.3
Kinase C1,2006> 80
Kinase D> 10,00015> 667
Kinase E (IKK-β)850>10,00056.7
Kinase F (VEGFR2)2,50090166.7
Kinase G (PDGFRβ)4,80057320

Interpretation: The hypothetical data illustrates that Compound X exhibits potent inhibition of its primary target, Kinase A, with a high degree of selectivity against other kinases, including those targeted by Sorafenib. This profile suggests a potentially wider therapeutic window and a different side-effect profile compared to broader-spectrum inhibitors. The moderate activity against IKK-β is noted, which could be a potential polypharmacological benefit or an off-target liability depending on the therapeutic context.[1]

Key Signaling Pathway: The NF-κB Cascade

Given that related 2-amino-3,5-diarylbenzamides are known IKK inhibitors, understanding the NF-κB signaling pathway is crucial for contextualizing the potential on- and off-target effects of this compound class.[1] IKKβ is a key kinase in the canonical NF-κB pathway, which, when activated by stimuli like TNF-α, phosphorylates the inhibitory protein IκBα. This leads to the ubiquitination and subsequent degradation of IκBα, freeing the NF-κB transcription factor to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

To generate the kind of data presented in the comparison table, a robust and standardized experimental workflow is essential. The following protocol outlines a typical radiometric kinase assay for determining IC50 values.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Test compound (e.g., "Compound X") stock solution in DMSO.

  • Recombinant human kinases.

  • Kinase-specific peptide substrates.

  • [γ-³³P]ATP.

  • Kinase reaction buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.

  • Kinase Addition: Add the specific recombinant kinase to each well to initiate the reaction.

  • Phosphorylation Reaction: Add [γ-³³P]ATP to start the phosphorylation of the substrate. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Washing: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Compound Dilution Plate_Setup Plate Reaction Mixture (Buffer, Substrate, Compound) Start->Plate_Setup Add_Kinase Add Kinase Plate_Setup->Add_Kinase Add_ATP Add [γ-³³P]ATP Initiate Reaction Add_Kinase->Add_ATP Incubate Incubate (e.g., 30°C, 60 min) Add_ATP->Incubate Stop_Reaction Stop Reaction (Phosphoric Acid) Incubate->Stop_Reaction Filter_Wash Transfer to Filter Plate & Wash Stop_Reaction->Filter_Wash Detect Scintillation Counting Filter_Wash->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze

Caption: Workflow for a radiometric protein kinase assay.

Conclusion and Future Directions

The 2-amino-N-arylbenzamide scaffold represents a promising starting point for the development of targeted therapies. While the specific compound 2-amino-N-(3,5-dimethylphenyl)benzamide requires further public characterization, the principles outlined in this guide provide a robust framework for its evaluation and for the broader class of related molecules.

Effective selectivity profiling, as demonstrated, is not merely a data-gathering exercise. It is a critical, hypothesis-driven process that informs lead optimization, predicts potential clinical hurdles, and ultimately paves the way for safer and more effective medicines. Future research should focus on expanding the selectivity profiling of this scaffold against broader panels of targets, including other enzyme families and receptor types, to fully elucidate its therapeutic potential and off-target liabilities.

References

  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases.
  • 2-Amino-N,3-dimethyl-benzamide.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchG
  • N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide | Benchchem.
  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Publishing.
  • Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors - PubMed.

Sources

Comparative

Benzamide vs. Acetamide Linkers in Kinase Inhibitors: A Comparative Guide

Executive Summary In kinase inhibitor design, the linker connecting the hinge-binding motif to the solvent-exposed or hydrophobic tail is not merely a passive tether; it is a critical determinant of binding mode (Type I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor design, the linker connecting the hinge-binding motif to the solvent-exposed or hydrophobic tail is not merely a passive tether; it is a critical determinant of binding mode (Type I vs. Type II) , selectivity , and pharmacokinetics (PK) .

This guide compares two of the most ubiquitous amide linkers: the Benzamide (aromatic, rigid) and the Acetamide (aliphatic, flexible).

  • Benzamide is the "anchor" of Type II inhibition. Its rigid planar structure and capacity for

    
    -stacking allow it to traverse the gatekeeper region and lock the kinase in the inactive DFG-out  conformation (e.g., Imatinib).
    
  • Acetamide acts as a versatile "probe." Its flexibility and smaller steric footprint make it ideal for accessing specific sub-pockets in Type I inhibitors or optimizing solubility without imposing significant molecular weight penalties (e.g., PI3K

    
     inhibitors).
    

Mechanistic & Structural Comparison

The choice between a benzamide and an acetamide linker fundamentally alters the inhibitor's entropy, electronic profile, and binding trajectory.

Structural Rigidity and Entropy
  • Benzamide (Rigid): The amide bond conjugated to the phenyl ring enforces planarity due to resonance (

    
     character). This reduces the entropic penalty upon binding if the kinase pocket can accommodate this pre-organized conformation. However, it clashes if the channel is curved or narrow.
    
  • Acetamide (Flexible): The

    
     methylene carbon allows rotation, enabling the inhibitor to adopt an "induced fit." While this increases the entropic cost of binding (freezing rotatable bonds), it allows the molecule to navigate tight or irregular solvent channels.
    
Electronic Properties and H-Bonding

Both linkers serve as Hydrogen Bond (H-bond) donor/acceptor pairs, but their environments differ:

FeatureBenzamideAcetamide
Basicity (Carbonyl O) Lower. Resonance with phenyl ring delocalizes electron density, making it a weaker H-bond acceptor but a stable donor.Higher. Inductive effect of the methyl group increases electron density on Oxygen.
Lipophilicity (cLogP) High. Adds significant lipophilicity and Molecular Weight (MW +76 Da).Low. Adds minimal lipophilicity and MW (+42 Da).
Interaction Type Structural/Anchoring. Often forms the "Glu-Asp" bridge in Type II binding.Solubilizing/Probing. Often interacts with solvent-front residues or ribose-pocket waters.

Case Studies in Drug Design

Case Study A: The Benzamide "Lock" in Type II Inhibition (Imatinib)

The most authoritative example of the benzamide linker is Imatinib (Gleevec) , a BCR-ABL inhibitor.

  • Mechanism: Imatinib binds to the inactive (DFG-out) conformation of ABL kinase.[1]

  • Role of Benzamide: The amide linker is not just a spacer; it forms a critical H-bond network. The amide NH donates a hydrogen to the side chain of the conserved Glu286 (C-helix) and the backbone/sidechain of Asp381 (DFG motif).

  • Outcome: This interaction "glues" the C-helix and DFG motif together, locking the kinase in the inactive state. An acetamide here would lack the rigidity and length to span this gap effectively and would fail to displace the Phenylalanine of the DFG motif.

Case Study B: Acetamide as a Selectivity Switch (PI3K Inhibitors)

In a study optimizing PI3K


 inhibitors, researchers compared C2-amino, C2-acetamide, and other linkers on an imidazolopyridazine scaffold.
  • Observation: The introduction of a C2-acetamide led to a 88-fold improvement in potency (

    
     nM) compared to the amine.[2]
    
  • Failure of Rigidification: Extending the acetamide or replacing it with more rigid/bulky groups (like benzamides or sulfonamides) eroded potency.

  • Conclusion: The acetamide provided the exact steric volume and flexibility required to interact with the "affinity pocket" of PI3K

    
     without inducing steric clash, a feat the bulky benzamide could not achieve.
    

Visualizing the Decision Logic

The following diagram illustrates the structural logic governing the selection of these linkers.

LinkerSelection Start Kinase Inhibitor Design Select Linker Strategy BindingMode Desired Binding Mode? Start->BindingMode TypeII Type II (DFG-Out) Inactive Conformation BindingMode->TypeII Target Inactive State TypeI Type I (DFG-In) Active Conformation BindingMode->TypeI Target Active Site BenzamidePath BENZAMIDE LINKER (Rigid, Aromatic) TypeII->BenzamidePath Requires Rigidity AcetamidePath ACETAMIDE LINKER (Flexible, Aliphatic) TypeI->AcetamidePath Requires Flexibility MechBenz Mechanism: 1. Bridges Glu(C-helix) & Asp(DFG) 2. Displaces Phe(DFG) 3. Pi-Stacking with Gatekeeper BenzamidePath->MechBenz MechAcet Mechanism: 1. Accesses Solvent Front 2. H-bonds to Ribose/Hinge 3. Low Steric Penalty AcetamidePath->MechAcet OutcomeBenz Result: High Selectivity Slow Off-Rate (Residence Time) MechBenz->OutcomeBenz OutcomeAcet Result: High Solubility Rapid On/Off Kinetics MechAcet->OutcomeAcet

Figure 1: Decision tree for selecting Benzamide vs. Acetamide linkers based on binding mode and mechanistic requirements.

Experimental Protocols

To empirically validate the choice of linker, the following workflows are standard in high-quality medicinal chemistry campaigns.

Synthesis: General Amide Coupling

This protocol applies to both benzamide and acetamide formation, differing only in the acid coupling partner.

Reagents:

  • Amine Core (R-NH2)

  • Carboxylic Acid (Benzoic acid for benzamide; Acetic acid/anhydride for acetamide)

  • Coupling Agent: HATU or T3P

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Amine Core in DMF (anhydrous).

  • Activation: Add 1.2 eq of Carboxylic Acid and 3.0 eq of DIPEA.

  • Coupling: Add 1.5 eq of HATU at 0°C. Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor via LC-MS for disappearance of amine (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, then 
    
    
    
    . Dry over
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Biochemical Potency Assay (FRET)

Objective: Compare


 values to determine if the rigid linker improves affinity (Type II) or causes steric clash.
  • Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Titration: Serially dilute inhibitors (Benzamide vs Acetamide analogs) in DMSO (10-point dose-response).

  • Incubation: Incubate kinase (e.g., ABL1) with inhibitor for 1 hour before adding ATP (critical for Type II inhibitors to allow conformational shifting).

  • Reaction: Add ATP (

    
     concentration) and Peptide Substrate (labeled).
    
  • Detection: Measure phosphorylation via FRET/TR-FRET signal.

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive

    
    .
    
Metabolic Stability (Microsomal Clearance)

Objective: Acetamides are often more liable to enzymatic hydrolysis than substituted benzamides.

  • System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM Test Compound.

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      .
      

Comparative Data Summary

ParameterBenzamide LinkerAcetamide LinkerPreferred Context
Binding Mode Type II (DFG-out)Type I (DFG-in) / CovalentBenzamide for specificity
Metabolic Stability High (Substituent dependent)Moderate to Low (Hydrolysis risk)Benzamide for

Solubility Low (Aromatic stacking)High (Polar, small)Acetamide for formulation
Selectivity High (Exploits distinct inactive conformations)Moderate (ATP pocket is conserved)Benzamide
Ligand Efficiency Lower (High MW penalty)Higher (Minimal MW added)Acetamide

References

  • Type II Binding Mechanism (Imatinib)

    • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery.
    • Source:

  • Acetamide in PI3K

    
     Optimization: 
    
    • Discovery of Potent and Selective PI3Kγ Inhibitors.[2] (ACS Med. Chem. Lett.)[3][4]

    • Source:

  • Metabolic Stability of Amides

    • Discovery of amide replacements that improve activity and metabolic stability.[3]

    • Source:

  • Benzamide Scaffold Analysis

    • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
    • Source:

Sources

Validation

Introduction: Targeting Epigenetic Regulation in Disease

An In-Depth Comparative Guide to the IC50 of N-Phenylbenzamide Analogs as Histone Deacetylase Inhibitors Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the IC50 of N-Phenylbenzamide Analogs as Histone Deacetylase Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones and other proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[2][3] The dysregulation of HDAC activity is a hallmark of various pathologies, most notably cancer, where it is often associated with the silencing of tumor suppressor genes.[1] This has established HDACs as significant therapeutic targets, and the development of HDAC inhibitors (HDACis) has become a major focus in oncology drug discovery.[1][3]

Among the various chemical scaffolds explored for HDAC inhibition, the N-phenylbenzamide, and more specifically the N-(2-aminophenyl)benzamide core, has emerged as a privileged structure.[4] These compounds function as potent inhibitors of Class I HDAC enzymes (HDAC1, 2, and 3) and have demonstrated significant antiproliferative activity.[4][5] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for a series of N-phenylbenzamide analogs, delves into their structure-activity relationships (SAR), and presents a detailed experimental protocol for assessing their inhibitory potency.

The N-Phenylbenzamide Pharmacophore: A Key to HDAC Inhibition

The classical pharmacophore model for most zinc-dependent HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the catalytic active site, a linker that occupies the enzyme's substrate tunnel, and a "cap" group that interacts with residues at the rim of the active site.[1][3][6]

The N-(2-aminophenyl)benzamide scaffold perfectly embodies this model. The ortho-amino group on the aniline ring serves as the critical ZBG, coordinating with the zinc ion deep within the catalytic pocket. The benzamide portion acts as the linker, while various substituents can be installed on the "cap" phenyl ring to modulate potency, isoform selectivity, and pharmacokinetic properties.

HDAC_Pharmacophore cluster_0 HDAC Inhibitor Pharmacophore cluster_1 HDAC Enzyme Active Site ZBG Zinc-Binding Group (e.g., o-aminoaniline) Linker Linker (e.g., benzamide) Zinc Zn²⁺ Ion ZBG->Zinc Chelation Cap Cap Group (Surface Recognition) Tunnel Substrate Tunnel Linker->Tunnel Occupies Surface Surface Residues Cap->Surface Interacts

Caption: General pharmacophore model for N-phenylbenzamide HDAC inhibitors.

Comparative Analysis of IC50 Values for N-Phenylbenzamide Analogs

The potency and isoform selectivity of N-phenylbenzamide analogs can be significantly altered by modifying the cap group and the linker region. The following table summarizes the IC50 values for a selection of representative analogs against Class I HDAC isoforms, highlighting these structure-activity relationships.

Compound IDKey Structural Feature / SubstituentIC50 HDAC1 (nM)IC50 HDAC2 (nM)IC50 HDAC3 (nM)Key Insights & Reference
CI-994 "Capless" pyridinyl FPU>10,000>10,000863Baseline compound, weak HDAC1/2 activity.[7]
6d "Capless" 4-pyridinyl "foot-pocket" unit (FPU)13.277.28,908Introduction of a "foot-pocket" unit dramatically boosts HDAC1/2 potency and selectivity over HDAC3.[7]
6a "Capless" phenyl FPU4.531.6>10,000A lipophilic phenyl FPU further enhances HDAC1 potency.[7]
11a Tryptophan cap group20.6157138A larger cap group demonstrates potent, broad Class I inhibition.[5]
13b Propyl hydrazide linker62.72865.63Linker modification shifts selectivity towards HDAC3.[5]
13e Ethyl hydrazide linker9.5428.041.41Shortening the linker from 13b enhances potency across all Class I isoforms, particularly HDAC3.[5]

Structure-Activity Relationship (SAR) Insights

The data presented reveals several key SAR trends for this class of inhibitors:

  • The "Foot Pocket" is Critical for HDAC1/2 Potency: Simple N-(2-aminophenyl)benzamides like CI-994 are poor HDAC1/2 inhibitors. The addition of small aryl or heteroaryl groups that can occupy a hydrophobic "foot pocket" adjacent to the main channel dramatically increases potency and selectivity for HDAC1 and HDAC2 over HDAC3.[3][7] As seen in the comparison between CI-994 and compounds 6d and 6a , this modification can improve HDAC1 inhibition by orders of magnitude.[7]

  • Linker Modification Influences Isoform Selectivity and Binding Kinetics: Modifications in the linker region connecting the ZBG to the cap group can profoundly impact isoform selectivity. Compounds 13b and 13e , which incorporate a hydrazide linker, exhibit a shift in preference towards HDAC3 inhibition.[5] Furthermore, studies have shown that these types of modifications can lead to a slow, tight-binding inhibition mechanism, which may offer advantages in a therapeutic setting.[5]

  • Cap Group Size and Composition Fine-Tune Potency: Larger, more complex cap groups, such as the tryptophan moiety in compound 11a , can establish additional interactions with surface residues of the enzyme, leading to potent inhibition across multiple Class I isoforms.[5]

Experimental Protocol: Fluorometric In Vitro HDAC Activity Assay

The determination of IC50 values is fundamental to comparing inhibitor potency. A common and robust method is the fluorometric enzymatic assay, which measures the ability of a compound to inhibit the deacetylation of a synthetic substrate.[2][8]

Principle of the Assay

This assay utilizes a substrate, such as Boc-Lys(Ac)-AMC, which is non-fluorescent. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution, typically containing a protease like trypsin, is then added. The protease specifically cleaves the deacetylated substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the HDAC activity, and its reduction in the presence of an inhibitor allows for the calculation of an IC50 value.[8][9][10]

Experimental Workflow Diagram

HDAC_Assay_Workflow cluster_workflow IC50 Determination Workflow prep 1. Prepare Reagents - HDAC Enzyme - Inhibitor Dilutions - Substrate - Developer incubate 2. Incubation Add Enzyme and Inhibitor to plate. Pre-incubate. prep->incubate reaction 3. Initiate Reaction Add fluorogenic substrate. Incubate at 37°C. incubate->reaction develop 4. Stop & Develop Add Developer (Trypsin + TSA). Incubate. reaction->develop read 5. Read Fluorescence Ex: 360 nm, Em: 460 nm develop->read analyze 6. Data Analysis Plot % Inhibition vs. [Inhibitor]. Calculate IC50. read->analyze

Caption: Step-by-step workflow for a fluorometric HDAC inhibition assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HDAC Enzyme: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme to the desired working concentration in cold assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Inhibitor Stock: Prepare a high-concentration stock solution of the N-phenylbenzamide analog (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer to cover a wide range of concentrations (e.g., from 100 µM to 1 pM).

    • Substrate: Prepare a working solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

    • Developer Solution: Prepare a solution containing a protease (e.g., trypsin) and a potent stop inhibitor like Trichostatin A (TSA) in assay buffer. The TSA is crucial to quench the HDAC reaction immediately, ensuring the measured fluorescence is only from substrate turnover during the specified reaction time.[9][10]

  • Assay Procedure (96-well plate format):

    • Controls: Designate wells for 'No Enzyme' (background), '100% Activity' (enzyme, no inhibitor), and 'Positive Control' (enzyme + a known inhibitor like TSA).

    • Inhibitor Addition: Add a small volume (e.g., 10 µL) of the serially diluted inhibitor solutions or control solutions to the appropriate wells.

    • Enzyme Addition: Add the diluted HDAC enzyme solution (e.g., 25 µL) to all wells except the 'No Enzyme' control.

    • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. For slow, tight-binding inhibitors, this pre-incubation time may need to be extended.[5]

    • Reaction Initiation: Add the substrate solution (e.g., 15 µL) to all wells to start the reaction.

    • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination and Development: Add the developer solution (e.g., 50 µL) to all wells to stop the enzymatic reaction and initiate fluorescence development. Incubate for an additional 15-20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).

    • Data Normalization: Subtract the background fluorescence ('No Enzyme' control) from all other readings.

    • Calculation of % Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

    • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

The N-phenylbenzamide scaffold is a versatile and highly effective platform for the design of potent Class I HDAC inhibitors. As demonstrated by the comparative IC50 data, subtle structural modifications to the linker and cap regions can lead to dramatic changes in potency and isoform selectivity. The ability to tune these properties through rational design, guided by SAR principles, underscores the importance of this chemical class. The robust and reproducible fluorometric assay protocol detailed herein provides a reliable framework for researchers to quantify the inhibitory activity of novel analogs, facilitating the continued development of these promising therapeutic agents for cancer and other diseases.[4]

References

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules. Available at: [Link]

  • Lopizzo, A., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. Available at: [Link]

  • In, S., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Journal of Medicinal Chemistry. Available at: [Link]

  • In, S., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Available at: [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Google Patents. (n.d.). WO2006094236A1 - N-phenyl benzamide derivatives as sirtuin modulators. Google Patents.
  • Wang, X., et al. (2019). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. ACS Central Science. Available at: [Link]

  • Zhang, D., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules. Available at: [Link]

  • Papakyriakou, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available at: [Link]

  • Liu, T., et al. (2019). Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel N -(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. ResearchGate. Available at: [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]

  • Goundry, W. F., & Schutkowski, M. (2019). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. Available at: [Link]

  • Wank, M., et al. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem. Available at: [Link]

  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Thomas, M., et al. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of compounds for HDAC inhibition in cancer cell lines. ResearchGate. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]

  • Sippl, W., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of some compounds for HDAC6 and other HDAC. ResearchGate. Available at: [Link]

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Comparative

A Researcher's Guide to Validating Benzamide Targets Using Western Blot Analysis

For researchers, scientists, and drug development professionals, the validation of a drug's intended molecular target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of Wes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a drug's intended molecular target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of Western blot analysis for validating the targets of benzamide-based compounds, a versatile class of molecules with a wide range of therapeutic applications. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Critical Role of Target Validation for Benzamide Compounds

Benzamides are a significant class of pharmacologically active molecules, with derivatives acting as antipsychotics, antiemetics, and more recently, as targeted cancer therapies.[1] Their efficacy stems from their ability to interact with a variety of protein targets, including dopamine receptors, histone deacetylases (HDACs), and poly(ADP-ribose) polymerase (PARP).[1][2][3] Given this diversity, unambiguously confirming that a novel benzamide compound engages its intended target is paramount to understanding its mechanism of action and predicting its therapeutic potential and potential off-target effects. Western blot analysis, a widely used technique in molecular biology, serves as a powerful tool for this purpose.[4]

The Power and Pitfalls of Western Blotting in Target Validation

Western blotting, or immunoblotting, allows for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate.[5] Its specificity is derived from the highly selective interaction between an antibody and its target protein.[6] For validating benzamide targets, this technique can be employed to:

  • Assess changes in target protein expression: Does the benzamide compound upregulate or downregulate the expression of its intended target?

  • Detect post-translational modifications: Many benzamide inhibitors, such as those targeting HDACs, alter the post-translational modification state of their targets or downstream substrates. For instance, HDAC inhibition leads to an increase in protein acetylation, which can be detected by Western blot using acetylation-specific antibodies.[7]

  • Monitor downstream signaling events: By inhibiting a target protein, a benzamide drug will often modulate the activity of a signaling pathway. Western blot can be used to measure changes in the phosphorylation state or expression levels of downstream effector proteins, providing indirect but compelling evidence of target engagement.[8]

While powerful, it is crucial to acknowledge the limitations of Western blotting. The technique is semi-quantitative, and its accuracy is highly dependent on the quality of the antibodies used and the inclusion of proper controls.[9] Furthermore, it can be labor-intensive and prone to technical variability.

A Comparative Overview of Target Validation Methodologies

To provide a comprehensive perspective, the following table compares Western blot analysis with other common target validation techniques.

MethodPrincipleAdvantagesDisadvantages
Western Blot Immunoassay to detect specific proteins separated by size.[10]Widely accessible, provides information on protein size, can detect post-translational modifications.[11]Semi-quantitative, dependent on antibody quality, can be time-consuming.[6][9]
ELISA (Enzyme-Linked Immunosorbent Assay) Immunoassay for quantifying a specific protein in a sample.[11]Highly sensitive and quantitative, high-throughput.[11]Does not provide information on protein size, susceptible to "hook effect" at high antigen concentrations.[12]
Mass Spectrometry Measures the mass-to-charge ratio of ions to identify and quantify proteins.Unbiased and highly specific, can identify unknown proteins and post-translational modifications.Requires specialized equipment and expertise, can be expensive.[13]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[14]Directly demonstrates target engagement in a cellular context, does not require modified compounds.Can be technically challenging, may not be suitable for all targets.
Immunoprecipitation (IP) / Co-IP Isolation of a specific protein and its binding partners from a complex mixture.[10]Can confirm direct interaction between a drug and its target (if the drug is immobilized), and identify interacting proteins.Can be prone to non-specific binding, requires high-quality antibodies.

Validating Benzamide Target Engagement: A Step-by-Step Western Blot Protocol

The following protocol provides a detailed methodology for assessing the engagement of a hypothetical benzamide-based HDAC inhibitor in a cancer cell line.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture & Treatment (e.g., Cancer cells + Benzamide HDACi) lysis 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant denature 4. Sample Denaturation (Laemmli buffer + heat) quant->denature sds_page 5. SDS-PAGE (Separation by size) denature->sds_page transfer 6. Protein Transfer (Gel to PVDF membrane) sds_page->transfer blocking 7. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-acetyl-Histone H3) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Signal Detection (ECL substrate) secondary_ab->detection analysis 11. Data Analysis (Densitometry) detection->analysis

Caption: A typical workflow for Western blot analysis of benzamide target engagement.

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa) to 70-80% confluency.

    • Treat cells with varying concentrations of the benzamide HDAC inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[15]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.[16]

  • Sample Preparation and Denaturation:

    • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[16]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Include a molecular weight marker to determine the size of the detected proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel. This separates the proteins based on their molecular weight.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. This creates a replica of the protein separation pattern on a solid support.

  • Blocking:

    • Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature.[16] This step prevents non-specific binding of the antibodies to the membrane.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target of interest. To validate an HDAC inhibitor, you would use an antibody that recognizes the acetylated form of a known HDAC substrate, such as acetylated Histone H3 or acetylated tubulin.[7]

    • Incubate overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane several times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]

  • Signal Detection:

    • Wash the membrane again with TBST to remove unbound secondary antibody.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[5] The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Data Analysis:

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis on the resulting bands to quantify the relative changes in protein levels.

    • Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Essential Controls for a Self-Validating System

To ensure the trustworthiness of your Western blot data, the inclusion of appropriate controls is non-negotiable.[4]

  • Positive Control: A sample known to express the target protein. This confirms that the antibody and detection system are working correctly.

  • Negative Control: A sample known to not express the target protein (e.g., a knockout cell line). This verifies the specificity of the primary antibody.

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., β-actin, GAPDH, or tubulin). This ensures that any observed changes in the target protein are not due to unequal sample loading.

  • Vehicle Control: Cells treated with the solvent used to dissolve the benzamide compound (e.g., DMSO). This serves as the baseline for comparing the effects of the drug treatment.

Illustrative Signaling Pathway: HDAC Inhibition and Apoptosis

Many benzamide-based HDAC inhibitors exert their anti-cancer effects by inducing apoptosis (programmed cell death). Inhibition of HDACs leads to the hyperacetylation of histones, which can alter the expression of genes involved in the apoptotic cascade. For example, HDAC inhibitors can upregulate the expression of pro-apoptotic proteins like Bim and Bid, while downregulating anti-apoptotic proteins.[16] This shift in the balance between pro- and anti-apoptotic factors ultimately triggers the activation of caspases and the execution of the apoptotic program.

HDAC_Apoptosis_Pathway benzamide Benzamide HDAC Inhibitor hdac HDAC benzamide->hdac acetylation Histone Hyperacetylation hdac->acetylation gene_expression Altered Gene Expression acetylation->gene_expression pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bim, Bid) gene_expression->pro_apoptotic anti_apoptotic Downregulation of Anti-apoptotic Proteins gene_expression->anti_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis anti_apoptotic->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by a benzamide HDAC inhibitor.

Conclusion

Western blot analysis remains an indispensable tool for the validation of benzamide targets in drug discovery. Its ability to provide information on protein expression, post-translational modifications, and downstream signaling makes it a versatile and informative technique. By adhering to rigorous protocols, incorporating comprehensive controls, and understanding its strengths and limitations in comparison to other methods, researchers can confidently and accurately validate the molecular targets of novel benzamide compounds, paving the way for the development of new and effective therapies.

References

  • Bahr, J. C., et al. (2016). Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras. Oncotarget, 7(43), 69771–69784. Available from: [Link]

  • PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. CancerNetwork. (2017). Available from: [Link]

  • Min, A., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1601–1613. Available from: [Link]

  • Advantages And Disadvantages Of Western Blot. Sciencing. (2022). Available from: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences, 7, 222. Available from: [Link]

  • Xu, W., et al. (2005). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. Proceedings of the National Academy of Sciences, 102(1), 105–110. Available from: [Link]

  • What is the mechanism of Sulpiride?. Patsnap Synapse. (2024). Available from: [Link]

  • What is the mechanism of Entinostat?. Patsnap Synapse. (2024). Available from: [Link]

  • Beyond the Blot: Exploring Alternatives to Western Blotting. Oreate AI Blog. (2026). Available from: [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. Cytiva. (2025). Available from: [Link]

  • A review on DNA repair inhibition by PARP inhibitors in cancer therapy. (2018). Folia Medica, 60(1), 39-47. Available from: [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. Available from: [Link]

  • Schematic representation of different types of dopamine D2... - ResearchGate. Available from: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Advances, 11(40), 24654-24660. Available from: [Link]

  • The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells. (2015). Oncotarget, 6(16), 14363–14374. Available from: [Link]

  • The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. (2013). European Journal of Medicinal Chemistry, 70, 795-802. Available from: [Link]

  • Sulpiride – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2025). Brain Sciences, 15(9), 923. Available from: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available from: [Link]

  • Histone Deacetylase Inhibitor Entinostat Exerts Anti-NSCLC Effects Through the EGFR Signaling Pathway and MDM2-p53 Axis. Bentham Science Publisher. (2026). Available from: [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. (2018). Molecules, 23(1), 74. Available from: [Link]

  • Probe the Western blot for your target proteins using primary and secondary antibodies. (2013). YouTube. Available from: [Link]

  • Western blot-based assay to determine inhibition of HDAC activity in whole cells Histone Deacetylase (HDAC) Cell-Based Screenin. BPS Bioscience. Available from: [Link]

  • Entinostat augments NK cell functions via epigenetic upregulation of IFIT1-STING-STAT4 pathway. (2020). Oncotarget, 11(20), 1845–1859. Available from: [Link]

  • Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors. (2017). ACS Chemical Biology, 12(9), 2419–2426. Available from: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls. Available from: [Link]

  • Olaparib for Pancreatic Cancer with BRCA Mutations. NCI. (2019). Available from: [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). Molecules, 30(18), 4059. Available from: [Link]

  • Loading Controls for Western Blot. Bio-Techne. Available from: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). International Journal of Molecular Sciences, 22(5), 2477. Available from: [Link]

  • The necessity of and strategies for improving confidence in the accuracy of western blots. (2016). Journal of Neuroscience Methods, 262, 115-121. Available from: [Link]

  • In silico identification of benzamide-based aryl halides as EGFR inhibitors: Multi-ligand ADMET, pharmacophore mapping, and target prediction. (2026). In Silico Research in Biomedicine, 2, 100164. Available from: [Link]

  • Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity. (2012). Advances in Cancer Research, 116, 165–197. Available from: [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). European Journal of Medicinal Chemistry, 219, 113362. Available from: [Link]

  • Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. (2019). Cancers, 11(4), 481. Available from: [Link]

  • How to Interpret a Western Blot: The basics. LabXchange. (2021). Available from: [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(8), 2621-2629. Available from: [Link]

  • Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. (2016). European Journal of Medicinal Chemistry, 112, 145-154. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). ACS Medicinal Chemistry Letters, 12(11), 1695–1706. Available from: [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). Clinical Cancer Research, 18(21), 5928–5938. Available from: [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. The Scientist. (2024). Available from: [Link]

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Validation

Precision Validation: A Comparative Guide to Negative Control Compounds for Benzamide Functional Assays

Executive Summary & Core Directive In chemical biology, the "benzamide" scaffold is a privileged structure, serving as the pharmacophore for two distinct but critical classes of therapeutics: Class I HDAC Inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In chemical biology, the "benzamide" scaffold is a privileged structure, serving as the pharmacophore for two distinct but critical classes of therapeutics: Class I HDAC Inhibitors (e.g., Entinostat/MS-275) and PARP Inhibitors (e.g., 3-aminobenzamide).

A common failure mode in functional assays is the reliance on solvent controls (DMSO) alone. While DMSO accounts for solvent toxicity, it fails to identify off-target effects driven by the chemical scaffold itself (e.g., aggregation, membrane intercalation, or non-specific protein binding).

The Core Directive: To validate a benzamide functional assay, you must employ a Structural Negative Control —a compound chemically analogous to the active drug but lacking the specific atomic features required for target engagement (e.g., the Zinc Binding Group or NAD+ competitive moiety).

This guide compares the primary active benzamides with their scientifically validated negative controls, providing the mechanistic rationale and experimental protocols to ensure data integrity.

The Benzamide Scaffold: Mechanisms of Action[1]

To select the correct negative control, one must understand the atomic interactions driving the active compound.

A. HDAC Inhibition (Epigenetics)

Benzamide HDAC inhibitors (like Entinostat) function by chelating the Zinc ion (


) in the catalytic pocket of Class I HDACs.
  • Critical Feature: An ortho-amino group on the benzamide ring. This forms a bidentate chelate with the Zinc ion.

  • Control Strategy: Remove or displace the ortho-amino group to abolish Zinc binding while retaining the rest of the molecular surface area.

B. PARP Inhibition (DNA Repair)

Benzamide PARP inhibitors (like 3-aminobenzamide) mimic the nicotinamide moiety of NAD+, binding to the donor site of the PARP enzyme.

  • Critical Feature: The amide group (

    
    ) which hydrogen bonds with the active site (Gly863/Ser904 in PARP1).
    
  • Control Strategy: Replace the amide with an acid or modify the substitution pattern to prevent pocket fit.

Comparative Analysis: Active vs. Negative Controls[2]

Module A: HDAC Class I Assays (Entinostat/MS-275)[3][4]
FeatureActive Compound Negative Control
Name Entinostat (MS-275) MS-275-Null (Des-amino Analog)
Structure N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamideN-phenyl-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide
Mechanism Bidentate Zn²⁺ chelation via ortho-amine and carbonyl oxygen.Lacks ortho-amine; cannot chelate Zn²⁺. Steric bulk prevents effective binding.
Target Potency HDAC1 IC₅₀: ~0.3 µMHDAC1 IC₅₀: > 100 µM (Inactive)
Cellular Effect Induces H3/H4 acetylation; G1 cell cycle arrest.No acetylation; No G1 arrest.
Source Commercial (Selleck, Tocris, etc.)Custom Synthesis or "Compound 2" (Saito et al., 1999)
Module B: PARP Functional Assays
FeatureActive Compound Negative Control
Name 3-Aminobenzamide (3-AB) 3-Aminobenzoic Acid (3-ABA)
Structure 3-aminobenzamide3-aminobenzoic acid
Mechanism Competes with NAD+ at the PARP active site.[1]Carboxylic acid cannot form the requisite H-bonds with Gly863/Ser904.
Target Potency PARP1 IC₅₀: ~5-30 µMPARP1 IC₅₀: Inactive / Very Weak
Cellular Effect Inhibits DNA repair; potentiates alkylating agents.No sensitization to alkylating agents.
Source Widely Available (Sigma, etc.)Widely Available (Sigma, etc.)

Mechanistic Visualization

The following diagram illustrates why the negative control fails to inhibit the target, using the HDAC example.

HDAC_Mechanism cluster_Active Active: Entinostat (MS-275) cluster_Control Negative Control: MS-275-Null HDAC_Pocket HDAC Active Site (Zinc Ion Zn2+) Activity Zinc Chelation (Enzymatic Blockade) HDAC_Pocket->Activity Result Inactivity No Binding (Enzyme Active) HDAC_Pocket->Inactivity Result MS275 Benzamide Moiety (Ortho-Amino Group) MS275->HDAC_Pocket Binds High Affinity Null Benzamide Moiety (No Ortho-Amino) Null->HDAC_Pocket Steric Clash / No Chelation

Caption: Comparative binding logic. The Active compound (Green) successfully chelates the Zinc ion essential for HDAC activity. The Negative Control (Red) lacks the donor amine, preventing chelation and leaving the enzyme active.

Experimental Validation Protocols

As a scientist, you must validate your controls before trusting them in complex phenotypic screens.

Protocol A: Differential Fluorometric HDAC Assay

Use this to verify that your negative control is truly inactive against the enzyme.

Materials:

  • Recombinant HDAC1 or HDAC3.[2]

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Active: Entinostat (10-point dose response, 1 nM to 10 µM).

  • Control: MS-275-Null (Same concentration range).

Workflow:

  • Incubation: Incubate HDAC enzyme with compounds for 30 mins at 37°C in assay buffer (Tris-HCl pH 8.0, MgCl₂, KCl).

  • Substrate Addition: Add Fluorogenic Substrate (50 µM) and incubate for 30 mins.

  • Development: Add Developer Solution (Trypsin/TSA) to cleave the deacetylated substrate, releasing the fluorophore.

  • Read: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Validation Criteria:

    • Entinostat: Sigmoidal dose-response with IC₅₀ < 1 µM.

    • Control: Flat line (no inhibition) or IC₅₀ > 100 µM.

Protocol B: Cellular Acetylation Western Blot

Use this to confirm the control does not alter the epigenetic landscape in live cells.

Workflow:

  • Seeding: Seed HCT116 or MCF7 cells (2 x 10⁵ cells/well).

  • Treatment (24h):

    • Vehicle (DMSO 0.1%)

    • Entinostat (1 µM)

    • Negative Control (1 µM and 10 µM)

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors (do not add HDAC inhibitors yet).

  • Western Blot Targets:

    • Primary: Acetyl-Histone H3 (Lys9/Lys14) or Acetyl-Histone H4.

    • Loading Control: Total Histone H3 or GAPDH.

    • Apoptosis Marker (Optional): Cleaved PARP.[3]

  • Validation Criteria:

    • Entinostat: Strong increase in Ac-H3 band intensity (Hyperacetylation).

    • Negative Control: Ac-H3 band intensity matches the DMSO vehicle.

Logic Flow for Assay Interpretation

Use this decision tree to interpret results when using benzamide controls.

Interpretation_Flow cluster_Troubleshoot Troubleshooting Active Controls Start Run Assay with Active & Negative Control Check_Control Did Negative Control show activity? Start->Check_Control Valid Assay Valid: Phenotype is Target-Driven Check_Control->Valid No (Inactive) Invalid Assay Invalid: Off-Target Toxicity Check_Control->Invalid Yes (Active) T1 Check Purity (HPLC) Invalid->T1 T2 Check Conc (Is it >50µM?) Invalid->T2

Caption: Decision logic for interpreting assay validity. Activity in the negative control arm indicates non-specific toxicity or assay interference, requiring protocol optimization.

References

  • Saito, A., et al. (1999). "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors."[4] Proceedings of the National Academy of Sciences, 96(8), 4592–4597. (Describes the synthesis and evaluation of the inactive "Compound 2" analog).

  • Cleaver, J. E., & Morgan, W. F. (1991). "Poly(ADP-ribose)polymerase: a perplexing bore or a promising target?" Mutation Research/DNA Repair, 255(3), 245-264. (Discusses 3-aminobenzamide specificity and controls).

  • Bouchard, H., et al. (2003). "Discovery of a novel series of benzamide derivatives as potent and selective inhibitors of the enzyme poly(ADP-ribose) polymerase-1." Bioorganic & Medicinal Chemistry Letters, 13(4), 765-768.

  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel inhibitors of histone deacetylase." Journal of Medicinal Chemistry, 48(4), 1019-1032. (Structural Activity Relationship (SAR) data confirming the necessity of the zinc-binding group).

Sources

Safety & Regulatory Compliance

Safety

2-amino-N-(3,5-dimethylphenyl)benzamide: Proper Disposal &amp; Handling Procedures

[1] Executive Summary & Immediate Safety Directive 2-amino-N-(3,5-dimethylphenyl)benzamide (CAS: 870997-57-2) is a substituted benzamide derivative commonly used as a pharmaceutical intermediate or research probe.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Safety Directive

2-amino-N-(3,5-dimethylphenyl)benzamide (CAS: 870997-57-2) is a substituted benzamide derivative commonly used as a pharmaceutical intermediate or research probe.[1] While not classified as an "Acutely Hazardous" P-listed waste by the EPA, it possesses significant toxicity and irritation profiles that mandate strict segregation from general waste streams.

Critical Operational Rule: Do NOT dispose of this compound down the drain or in municipal trash. All solid and liquid waste containing this moiety must be routed to High-Temperature Incineration streams.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound is an organic base with potential for exothermic reactions if improperly mixed with strong oxidizers.

PropertyDataOperational Implication
CAS Number 870997-57-2Use for waste manifesting and inventory tracking.[1]
Formula C₁₅H₁₆N₂ONitrogenous content requires incineration to prevent NOx formation.
Mol. Weight 240.30 g/mol Non-volatile solid at STP.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[2] Irritant)Requires full PPE (Nitrile gloves, safety glasses, lab coat) during waste transfer.
Reactivity Amino-group (Basic)INCOMPATIBLE with strong acids, acid chlorides, and strong oxidizers (e.g., Bleach/Hypochlorite).

Disposal Workflow & Decision Logic

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

A. Solid Waste (Pure Compound & Contaminated Debris)
  • Applicability: Expired powder, contaminated gloves, weighing boats, and paper towels.

  • Protocol:

    • Collect in a wide-mouth HDPE jar or a dedicated solid waste drum.

    • Label clearly: "Hazardous Waste - Solid - Toxic Organic Debris."

    • Double-bag any fine powder in sealed Ziploc bags before placing in the drum to prevent dust generation upon reopening.

    • Disposal Path: Incineration.

B. Liquid Waste (Solutions & Mother Liquors)
  • Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.

  • Protocol:

    • Segregation: Determine the primary solvent.

      • Halogenated:[1][3] (e.g., DCM, Chloroform) → Red Can / Halogenated Stream.

      • Non-Halogenated: (e.g., DMSO, Methanol, Ethyl Acetate) → Clear Can / Organic Stream.

    • pH Check: Ensure the waste stream is not acidic (< pH 4). If acidic, neutralize slowly before adding to the organic waste container to prevent heat generation.

    • Labeling: List "2-amino-N-(3,5-dimethylphenyl)benzamide" explicitly as a constituent. Do not use vague terms like "Organic Amine."

C. Visualized Disposal Decision Tree

The following diagram outlines the logical flow for categorizing waste streams containing this compound.

DisposalFlow Start Waste Generation: 2-amino-N-(3,5-dimethylphenyl)benzamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, HPLC) StateCheck->LiquidWaste Liquid Bagging Double Bag in Sealed Polyethylene SolidWaste->Bagging SolidBin Container: Wide-Mouth HDPE Drum Bagging->SolidBin Incineration FINAL DISPOSAL: High-Temp Incineration SolidBin->Incineration Contractor Pickup SolventCheck Primary Solvent? LiquidWaste->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, EtAc) SolventCheck->NonHalo Flammables/Organics Halo->Incineration Stream A NonHalo->Incineration Stream B

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compatibility with high-temperature incineration protocols.

Regulatory & Compliance Context

Adhering to these regulations protects your facility from fines and ensures environmental stewardship.

Waste Classification (RCRA - 40 CFR 261)

This compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, waste determination is the generator's responsibility.

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries the D001 code.[4]

  • Generator Knowledge: Due to the H302/H315 hazards, it must be managed as Non-Regulated Hazardous Waste (if no other codes apply) or State-Regulated Waste (e.g., California Waste Codes) depending on your location.

  • Best Practice: Always tag as "Toxic" to ensure the disposal contractor utilizes incineration rather than fuel blending, which might not fully destroy the amide bond.

Spill Contingency

In the event of a bench-top spill:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves and N95/P100 respiratory protection if powder is loose.

  • Clean:

    • Solids: Do not sweep dry. Cover with wet paper towels (water or ethanol) to suppress dust, then wipe up.

    • Liquids: Absorb with vermiculite or clay pads.

  • Disposal: Place all cleanup materials into the Solid Waste stream (see Section 3A).

References

  • BLD Pharm. (2024). Safety Data Sheet: 2-Amino-N,3-dimethylbenzamide (Isomer Analog/Class Reference). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[4][5] Retrieved from

  • National Institutes of Health (PubChem). (2024). Compound Summary: 2-amino-N-(3,5-dimethylphenyl)benzamide.[1] PubChem CID 721781.[6] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-amino-N-(3,5-dimethylphenyl)benzamide

Comprehensive Safety Protocol: Handling 2-amino-N-(3,5-dimethylphenyl)benzamide As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it encompasses ensuring you can handle our prod...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 2-amino-N-(3,5-dimethylphenyl)benzamide

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it encompasses ensuring you can handle our products with the utmost confidence and safety. This guide provides an in-depth operational plan for the safe handling of 2-amino-N-(3,5-dimethylphenyl)benzamide, a compound requiring meticulous attention to personal protective equipment (PPE) to mitigate potential health risks. The procedural guidance herein is synthesized from established safety standards and data on structurally analogous aminobenzamide compounds.

Hazard Assessment: Understanding the Risks

The primary risks associated with aminobenzamide-type compounds involve irritation to the skin, eyes, and respiratory system.[1][2][3][4] As a combustible solid, it may also form explosive dust-air mixtures, a critical consideration during handling and transfer operations.[5]

Table 1: Summary of Hazards for Aminobenzamide-Type Compounds

Hazard Classification Description Potential Effects Authoritative Source
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][3] TCI Chemicals, Cayman Chemical
Serious Eye Damage/Irritation Category 2/2A Causes serious eye irritation.[1][2][6] Thermo Fisher Scientific, Sigma-Aldrich
STOT - Single Exposure Category 3 May cause respiratory irritation upon inhalation of dust.[1][2][6] Sigma-Aldrich, Cayman Chemical
Acute Toxicity - Oral Category 4 Harmful if swallowed.[4][7] MilliporeSigma, Cayman Chemical

| Combustibility | Combustible Solid | Fine dust may form explosive mixtures with air.[5] | Santa Cruz Biotechnology |

Core Directive: Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, a multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The following equipment is mandatory for all personnel handling 2-amino-N-(3,5-dimethylphenyl)benzamide.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][6] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with integrated side shields (compliant with EN166 or AS/NZS 1337.1).[8]

  • Recommended for Powder Handling: Chemical safety goggles provide a full seal around the eyes, offering superior protection against airborne dust particles.

  • Splash Hazard: When working with solutions or during vigorous agitation, supplement goggles with a full-face shield to protect against splashes.

Skin and Body Protection

The compound is a known skin irritant, necessitating comprehensive skin protection.[1][3]

  • Gloves: Chemical-resistant gloves are essential. Experience indicates that nitrile rubber, polychloroprene, or butyl rubber are suitable materials for protection against dry solids.[5] Always check the manufacturer's breakthrough time data. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[5] Contaminated gloves must be removed using the proper technique and disposed of immediately.[9]

  • Laboratory Coat: A clean, buttoned laboratory coat serves as the primary barrier for the torso and arms.

  • Additional Protection: For tasks with a higher risk of contamination, such as weighing large quantities or extensive handling, consider using a PVC apron over the lab coat.[5]

Respiratory Protection

Inhalation of dust can lead to respiratory tract irritation.[6] Engineering controls, such as a fume hood or ventilated enclosure, are the first line of defense. When these are not sufficient to control exposure, respiratory protection is required.

  • Requirement: Use a NIOSH (US) or CEN (EU) approved respirator.[9][10]

  • For Dust Exposures: A particulate respirator of type P95 (US) or P1 (EU EN 143) is suitable for nuisance exposures.[10] For higher-level protection or finer dust, a type P100 (US) or P2 (EU EN 143) filter is recommended.[9]

  • Handling Protocol: Always perform a fit check before entering the work area. Avoid any facial hair that could interfere with the respirator's seal.

Operational Plan: PPE Workflow

Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with clean areas.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Operation Chemical Handling cluster_Doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Op Handle Compound in Controlled Environment Don4->Op Enter Work Area Doff1 1. Gloves (Contaminated) Op->Doff1 Exit Work Area Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Guidance:

  • Donning (Putting On):

    • Lab Coat: Fasten completely.

    • Respirator: Put on and perform a seal check.

    • Eye/Face Protection: Position goggles and/or face shield.

    • Gloves: Pull gloves on so they cover the cuffs of the lab coat.

  • Doffing (Taking Off): This is the most critical phase for preventing contamination.

    • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated waste container.[9]

    • Eye/Face Protection: Remove by handling the strap, not the front surface.

    • Lab Coat: Remove by rolling it inside-out to contain contaminants.

    • Respirator: Remove without touching the front of the device.

    • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step in the safe handling process. All waste materials must be treated as hazardous.

  • Contaminated PPE: All disposable items (gloves, respirators) must be placed in a suitable, labeled container for hazardous waste disposal.[5]

  • Chemical Waste: Unused product and residues should be disposed of in their original containers or a suitable labeled waste container. Do not mix with other waste streams.[6] All chemical waste must be managed in accordance with national and local regulations through a licensed professional waste disposal service.[6][7][10]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Residual dust may remain, posing a potential hazard.[5][6]

References

  • Personal Protective Equipment. US Environmental Protection Agency (EPA).[Link]

  • 2-Aminobenzamide Material Safety Data Sheet. Cohizon Life Sciences.[Link]

  • 2-Amino-5-cyano-N,3-dimethylbenzamide Material Safety Data Sheet. Capot Chemical.[Link]

  • p-amino benzamide Material Safety Data Sheet. Oxford Lab Fine Chem LLP.[Link]

Sources

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